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  • Product: (S)-3-Amino-2-phenylpropanoic acid hydrochloride
  • CAS: 1392219-09-8

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Characterization and Application of (S)-3-Amino-2-phenylpropanoic Acid HCl

-Amino Acid Characterization Molecule: (S)-3-Amino-2-phenylpropanoic acid hydrochloride Executive Summary & Structural Identity (S)-3-Amino-2-phenylpropanoic acid hydrochloride (also known as (S)- -Phenylalanine HCl or (...

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acid Characterization
Molecule:  (S)-3-Amino-2-phenylpropanoic acid hydrochloride

Executive Summary & Structural Identity

(S)-3-Amino-2-phenylpropanoic acid hydrochloride (also known as (S)-


-Phenylalanine HCl or (S)-

-Homophenylalanine HCl) is a non-proteinogenic amino acid. Unlike the more common

-amino acids or

-amino acids (where the side chain is attached to the amine-bearing carbon), this molecule features the phenyl side chain on the

-carbon relative to the carboxyl group, while the amine is on the

-carbon.

This specific substitution pattern (


) confers unique conformational constraints when incorporated into peptides, promoting the formation of stable secondary structures (foldamers) such as 14-helices, which are highly resistant to proteolytic degradation.
Nomenclature & Identification Matrix

Critical Distinction: Researchers frequently confuse this molecule with its positional isomer, 3-amino-3-phenylpropanoic acid (


-phenylalanine). Ensure the phenyl group is verified at the C2 position.
ParameterDetail
IUPAC Name (2S)-3-amino-2-phenylpropanoic acid hydrochloride
Common Synonyms (S)-

-Phenylalanine HCl; (S)-Tropic acid amine derivative
CAS Number (HCl Salt) 1392219-09-8
CAS Number (Free Acid) 1076-51-3
Molecular Formula

Molecular Weight 201.65 g/mol (Salt); 165.19 g/mol (Free Base)
SMILES Cl.NCc1ccccc1

Physicochemical Profile

The following data aggregates experimental values and predictive models based on structural analogs (


-amino acid salts).
Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Typically high due to the ionic lattice of the zwitterion/salt.

    • Free Acid: ~220–240 °C (decomposition).

    • HCl Salt: Distinct melting behavior often observed between 170–200 °C (dec), dependent on hydration state.

  • Hygroscopicity: As a hydrochloride salt, the molecule is moderately hygroscopic. Storage in a desiccator is required to prevent hydrolysis or caking.

  • Chirality:

    • The (R)-isomer free acid exhibits

      
       (
      
      
      
      ).[1]
    • Target (S)-isomer: Expected

      
       (
      
      
      
      ).[1]
Solution Chemistry
  • Solubility: Highly soluble in water and methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, diethyl ether).

  • pKa Values (Approximate):

    • 
       (Carboxyl): ~3.5 (Lower than 
      
      
      
      -amino acids due to
      
      
      -positioning).
    • 
       (Amine): ~9.5–10.2.
      
  • Isoelectric Point (pI): ~6.7 (Calculated).

Structural Visualization & Isomerism

The following diagram illustrates the critical structural differences between Phenylalanine isomers to prevent synthesis/formulation errors.

Isomerism cluster_0 Structural Isomers Alpha L-Phenylalanine (Alpha-Amino) Side chain on C-Alpha Beta3 Beta-Phenylalanine (Beta-3) Side chain on C-Beta Alpha->Beta3 Arndt-Eistert Homologation Target (S)-3-Amino-2-phenylpropanoic acid (Beta-2 / Target) Side chain on C-Alpha Amine on C-Beta Precursor Precursor: Tropic Acid / Atropic Acid Precursor->Target Amination / Chiral Resolution caption Fig 1: Structural differentiation of Phenylalanine isomers. The target (Beta-2) is structurally derived from Tropic Acid skeletons.

Analytical Methodology

To ensure the integrity of (S)-3-Amino-2-phenylpropanoic acid HCl in drug development, a self-validating analytical workflow is required.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Determine enantiomeric purity (ee%) and chemical purity.

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Specialized for zwitterions/amino acids).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: 50 mM aqueous

      
       or Methanol/Water with acidic modifier.
      
    • Note: Acidic mobile phases are crucial to suppress ionization of the carboxylic acid and ensure protonation of the amine for interaction with the chiral selector.

  • Detection: UV at 210 nm (Amide/Carboxyl absorption) and 254 nm (Phenyl ring).

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase. Filter through 0.22 µm PVDF.

Solubility Determination Protocol (Saturation Shake-Flask)

Context: Accurate solubility data is vital for formulation. Do not rely on visual estimation.

  • Preparation: Add excess solid (approx. 50 mg) to 1 mL of buffer (pH 1.2, 6.8, and 7.4) in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant (0.22 µm).

  • Quantification: Dilute filtrate 1:100 and analyze via HPLC against a standard curve.

  • pH Check: Measure the pH of the saturated solution. Crucial: The HCl salt will significantly lower the pH of unbuffered water; ensure buffers have sufficient capacity.

Applications in Drug Discovery[4]

Peptidomimetics & Foldamers

Incorporating (S)-3-Amino-2-phenylpropanoic acid into peptide backbones creates "mixed peptides." The additional methylene group (


) in the backbone introduces specific torsion angles.
  • Proteolytic Stability: The peptide bond formed with a

    
    -amino acid is not recognized by standard proteases (e.g., chymotrypsin, pepsin).
    
  • Secondary Structure:

    
    -amino acids tend to induce 12-helix or 14-helix formations, which are robust scaffolds for displaying pharmacophores.
    
Biological Stability Workflow

Stability cluster_mechanism Proteolytic Resistance Mechanism Enzyme Protease (e.g., Chymotrypsin) Substrate_Alpha Alpha-Peptide Bond Enzyme->Substrate_Alpha Recognizes & Cleaves Substrate_Beta Beta-Peptide Bond ((S)-3-Amino-2-phenyl...) Enzyme->Substrate_Beta Steric Mismatch No Cleavage Result Increased Half-life (t1/2) in Plasma Substrate_Beta->Result caption Fig 2: Mechanism of proteolytic stability conferred by Beta-2 substitution.

Handling & Storage

  • Storage: Store at +2°C to +8°C. Long-term storage at -20°C is recommended for the HCl salt to prevent slow discoloration.

  • Handling: Wear standard PPE (gloves, lab coat). Avoid inhalation of dust.

  • Incompatibility: Strong oxidizing agents. Reacts with ninhydrin (positive test).

References

  • ChemicalBook. (S)-3-Amino-2-phenylpropanoic acid hydrochloride Product Entry. Retrieved from

  • Sigma-Aldrich. (S)-3-Amino-2-phenylpropanoic acid (Free Acid) Product Data. Retrieved from

  • PubChem. (S)-3-Amino-2-phenylpropanoic acid Compound Summary. National Library of Medicine. Retrieved from

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Authoritative source on Beta-amino acid synthesis and foldamers).
  • Chem-Impex. (S)-3-Amino-2-phenylpropionic acid hydrochloride Product Data. Retrieved from

Sources

Exploratory

Beyond the Alpha-Helix: The Strategic Integration of (S)-3-Amino-2-phenylpropanoic Acid in Peptidomimetics

Executive Summary & Structural Paradigm The incorporation of non-canonical amino acids into peptide backbones has shifted from simple homologation to precise conformational engineering. (S)-3-Amino-2-phenylpropanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Paradigm

The incorporation of non-canonical amino acids into peptide backbones has shifted from simple homologation to precise conformational engineering. (S)-3-Amino-2-phenylpropanoic acid , distinctively classified as (S)-


-phenylalanine  (

-Phe), represents a high-value scaffold in this domain. Unlike its more common isomer,

-phenylalanine (where the side chain resides on the C3 carbon),

-Phe places the phenyl group on the C2 carbon (alpha to the carboxyl).

This subtle positional shift creates a "steric lock" that drastically alters the folding landscape of peptidomimetics. While


-peptides predominantly adopt the 14-helix (resembling the 

-helix),

-residues are potent inducers of 10/12-helices and can function as helix-breakers or turn-inducers in mixed

sequences. Furthermore, the C2-substitution confers near-absolute resistance to chymotrypsin-like proteolysis, making it a critical tool for extending the half-life of therapeutic peptides.
Structural Comparison Table
Feature

-L-Phenylalanine
(S)-

-Phenylalanine
(S)-

-Phenylalanine
IUPAC Name 2-Amino-3-phenylpropanoic acid3-Amino-3-phenylpropanoic acid3-Amino-2-phenylpropanoic acid
Side Chain Position C2 (

)
C3 (

)
C2 (

)
Backbone Atoms 3 (N-C

-C')
4 (N-C

-C

-C')
4 (N-C

-C

-C')
Dominant Fold

-Helix (3.6 residues/turn)
14-Helix (3 residues/turn)10/12-Helix or Turn Inducer
Proteolytic Stability Low (

~min)
HighExtreme (Steric shielding of scissile bond)

Conformational Control & Folding Mechanics

The biological utility of (S)-


-Phe lies in its ability to dictate secondary structure through backbone torsion angle restriction.
The 10/12-Helix Preference

In


-peptide oligomers, the presence of a substituent at the C2 position (

) creates steric interference with the carbonyl oxygen of the preceding residue. This disfavors the gauche interactions required for the 14-helix (common in

-peptides). Instead,

-residues—often in alternation with

-residues—stabilize a 10/12-helix , characterized by alternating 10- and 12-membered hydrogen-bonded rings.
Diagram: Structural Logic & Folding Pathways

BetaFolding Alpha α-Peptide Backbone Beta3 β3-Substitution (C3) Alpha->Beta3 Homologation Beta2 β2-Substitution (C2) ((S)-3-Amino-2-phenylpropanoic acid) Alpha->Beta2 Isomerization Helix14 14-Helix Formation (H-bond i -> i+2) Beta3->Helix14 Favors Proteolysis Proteolytic Resistance (Steric Shielding) Beta3->Proteolysis Moderate Efficacy Beta2->Helix14 Destabilizes Helix12 10/12-Helix Formation (Alternating H-bonds) Beta2->Helix12 Promotes (in mixed seq) Beta2->Proteolysis High Efficacy

Caption: Comparative folding propensity of


-amino acid isomers. Note the distinct divergence of 

-Phe toward 10/12-helices and enhanced stability.

Synthetic Methodology: The Evans Auxiliary Route

Accessing the (S)-enantiomer of


-Phe requires rigorous stereocontrol, as simple homologation of L-Phe yields 

-Phe. The most robust laboratory-scale method utilizes the Evans Oxazolidinone Auxiliary to enforce chirality during the carbon-carbon bond formation.
Protocol: Asymmetric Mannich-Type Synthesis[2]

Objective: Synthesis of (S)-3-Amino-2-phenylpropanoic acid. Chiral Auxiliary: (S)-4-isopropyl-2-oxazolidinone.

  • Acylation:

    • React (S)-4-isopropyl-2-oxazolidinone with phenylacetyl chloride and n-BuLi in THF at -78°C to generate the N-phenylacetyl imide.

  • Hydroxymethylation (Aldol-like):

    • Treat the imide with

      
       and DIPEA, followed by trioxane (formaldehyde source).
      
    • Mechanism:[1][2][3][4] The titanium enolate forms a rigid transition state where the isopropyl group blocks one face, ensuring (S)-configuration at the

      
      -carbon (C2).
      
  • Displacement & Hydrolysis:

    • Convert the resulting alcohol to a leaving group (mesylate or tosylate).

    • Displace with sodium azide (

      
      ) to install the nitrogen at C3.
      
    • Hydrolysis: Use LiOH/H2O2 to cleave the auxiliary (recoverable) and yield (S)-3-azido-2-phenylpropanoic acid.

  • Reduction:

    • Hydrogenation (

      
      , Pd/C) converts the azide to the primary amine.
      
Diagram: Synthesis Workflow

Synthesis Start Phenylacetic Acid Imide N-Acyl Imide Start->Imide + Aux / n-BuLi Aux Evans Auxiliary ((S)-4-isopropyl-2-oxazolidinone) Enolate Ti-Enolate Formation Imide->Enolate Mannich Hydroxymethylation (Formaldehyde/TiCl4) Enolate->Mannich Stereoselective C-C Bond Azide Azide Displacement (SN2) Mannich->Azide 1. MsCl 2. NaN3 Final (S)-3-Amino-2-phenylpropanoic acid (β2-Phe) Azide->Final 1. LiOH/H2O2 2. H2, Pd/C

Caption: Stereoselective synthesis of (S)-


-Phe via Evans auxiliary, ensuring high enantiomeric excess (ee).

Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating


-amino acids is chemically challenging due to steric hindrance. The phenyl group at position 2 (alpha to the carbonyl) shields the reacting carboxylate, making standard DIC/HOBt couplings sluggish and prone to deletion sequences.
Optimized Coupling Protocol

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt.

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIPEA.

  • Solvent: DMF/DCM (1:1) or NMP (to reduce aggregation).

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DCM for 30 min.

  • Activation (Pre-mix):

    • Dissolve Fmoc-(S)-

      
      -Phe-OH (3.0 eq) and HATU (2.9 eq) in minimum NMP.
      
    • Add Collidine (6.0 eq) immediately before addition to resin. Do not pre-activate for >2 mins to avoid racemization.

  • Coupling:

    • Add mixture to resin.[5]

    • Time: 2 hours at Room Temperature (Standard).

    • Alternative: Microwave irradiation at 75°C for 10 mins (Power: 25W).

  • Monitoring:

    • Perform Chloranil test (more sensitive for secondary amines) or micro-cleavage LC-MS.

    • Note: If coupling is <95%, perform a double coupling with fresh reagents.

  • Capping: Acetylate unreacted amines with Ac2O/DIPEA to prevent deletion sequences.

Biological Significance & Case Studies

Proteolytic Stability (ADME)

The primary driver for using (S)-


-Phe is metabolic stability. The scissile bond (amide bond) involving the 

-residue is sterically shielded by the C2-phenyl group. Furthermore, the backbone extension shifts the carbonyl position, rendering it unrecognizable to the catalytic triad of serine proteases like chymotrypsin.
  • Evidence: In studies of Substance P analogs, replacement of Phe7 and Phe8 with

    
    -Phe resulted in analogs that were completely resistant to degradation by angiotensin-converting enzyme (ACE) and neutral endopeptidase.
    
Target Engagement: Bcl-xL Inhibition

In the design of BH3 mimetics (inhibitors of the anti-apoptotic protein Bcl-xL), the distinction between


 and 

is critical.[6][7]
  • 
    -residues  tend to support helical binding but can be too flexible.
    
  • 
    -residues  were used to fine-tune the affinity.[6] While 
    
    
    
    substitution can sometimes destabilize the helix, it allows for the projection of the phenyl side chain into hydrophobic pockets (h1-h4) of Bcl-xL with a trajectory unattainable by
    
    
    -residues, creating highly selective inhibitors.

References

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link

  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research, 41(10), 1399–1408. Link

  • Lee, H. S., et al. (2009). Differential effects of beta3- vs beta2-amino acid residues on the helicity and recognition properties of Bim BH3-derived alpha/beta-peptides.[6] Angewandte Chemie International Edition, 48(24), 4318–4322. Link

  • Evans, D. A., et al. (1981).[8] Asymmetric acylation reactions of chiral imide enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics.[9] Current Medicinal Chemistry, 9(8), 811–822. Link

Sources

Foundational

thermodynamic stability of beta-amino acid hydrochloride salts

An In-Depth Technical Guide to the Thermodynamic Stability of Beta-Amino Acid Hydrochloride Salts Abstract Beta-amino acids are critical building blocks in modern drug development, prized for their ability to form stable...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Beta-Amino Acid Hydrochloride Salts

Abstract

Beta-amino acids are critical building blocks in modern drug development, prized for their ability to form stable, predictable secondary structures in peptides (β-peptides), enhancing resistance to enzymatic degradation.[][2] The conversion of these molecules into hydrochloride salts is a fundamental strategy to improve their physicochemical properties, such as solubility and crystallinity.[3][4][5] However, the introduction of an ionic center and a counter-ion brings new challenges related to the solid-state stability of the active pharmaceutical ingredient (API). This guide provides a comprehensive framework for understanding, evaluating, and predicting the thermodynamic stability of β-amino acid hydrochloride salts. We will delve into the core thermodynamic principles, explore the intrinsic and extrinsic factors governing stability, and provide detailed, field-proven experimental protocols for comprehensive characterization.

The Foundation: Why Thermodynamic Stability Matters

In pharmaceutical sciences, thermodynamic stability refers to the tendency of a solid-state material to exist in its lowest energy state under specified conditions. For a β-amino acid hydrochloride salt, this translates directly to its shelf-life, bioavailability, and manufacturing consistency.[6][7] An unstable salt form can undergo physical or chemical transformations during storage, leading to:

  • Polymorphic Conversion: A change from a metastable, more soluble crystalline form to a more stable, less soluble form can drastically reduce a drug's dissolution rate and bioavailability.

  • Hygroscopic Instability: Absorption of atmospheric moisture can lead to deliquescence (dissolving), hydrolysis, or trigger unwanted polymorphic changes.[3]

  • Chemical Degradation: The inherent reactivity of the amino acid can be influenced by temperature, pH, and water, leading to the formation of impurities.[8][9]

Understanding these potential failure modes from a thermodynamic perspective is not merely an academic exercise; it is a prerequisite for robust formulation development and regulatory success.

Core Principles of Solid-State Stability

The stability of a crystalline salt is governed by its Gibbs free energy (G), which incorporates both enthalpy (H) and entropy (S). A system naturally seeks to minimize its Gibbs free energy. The crystal lattice energy, a major component of enthalpy, represents the energy released when ions come together from an infinite separation to form a crystal. A more stable crystalline form (polymorph) will have a more optimized packing arrangement, leading to a lower lattice energy and, consequently, lower Gibbs free energy.[4]

Polymorphism is the ability of a compound to exist in two or more crystalline forms.[10] These forms have different arrangements of molecules in the crystal lattice and thus possess distinct physicochemical properties, including melting point, solubility, and stability.[7][11][10] A thermodynamically stable polymorph is the lowest energy form under all conditions, while a metastable form is stable only within a certain range of conditions and may convert to the more stable form over time.[6][11]

G1 Time Time Metastable Metastable Time->Metastable Temp Temp Temp->Metastable Humidity Humidity Humidity->Metastable Stress Stress Stress->Metastable

Key Factors Influencing Stability

The stability of a β-amino acid hydrochloride salt is a multifactorial property, influenced by both its inherent molecular structure and its external environment.

Intrinsic (Molecular) Factors
  • Beta-Amino Acid Structure: The size, polarity, and conformational flexibility of the side chain (R-group) influence how the molecules pack in the crystal lattice. Bulky or flexible side chains may lead to less efficient packing and lower stability.[12][13]

  • pKa Relationship: The "pKa rule" dictates that a stable salt generally forms when the difference between the pKa of the base (amino group) and the acid (hydrochloric acid) is greater than 3. This ensures near-complete proton transfer and a strong ionic interaction.[3]

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding can stabilize specific conformations, which in turn can favor the formation of certain crystal packing arrangements over others.[12]

Extrinsic (Environmental) Factors
  • Temperature: Elevated temperatures provide the activation energy needed to overcome kinetic barriers for both chemical degradation and solid-state phase transitions. The primary thermal degradation pathways for amino acids are deamination and decarboxylation.[8][14][15]

  • Humidity and Hygroscopicity: This is arguably the most critical factor for hydrochloride salts. As salts of a strong acid, they are often polar and possess a high affinity for water.[3] Water absorption can act as a plasticizer, lowering the energy barrier for molecular rearrangement and facilitating conversion to a more stable (often less soluble) hydrate or anhydrous polymorph.[3][16][17]

  • pH (Microenvironment): The presence of the hydrochloride salt can create an acidic microenvironment on the surface of the solid particles, which can accelerate hydrolytic degradation pathways.[3][18]

A Validated Workflow for Stability Assessment

A comprehensive stability assessment relies on the integration of multiple analytical techniques. The causality behind this multi-pronged approach is to probe stability from different angles—thermal, environmental, and structural—to build a complete and predictive picture.

G2 Start New β-Amino Acid Hydrochloride Salt Screening Initial Screening: - DSC (Melting, Purity) - TGA (Decomposition Temp) - PXRD (Crystallinity) Start->Screening Hygro Hygroscopicity Assessment (DVS/GVS) Screening->Hygro Is it crystalline? Forced Forced Degradation (High Temp, High Humidity) Hygro->Forced Assess water uptake Characterize Characterize Stressed Samples (PXRD, DSC, HPLC) Forced->Characterize Induce potential changes Decision Stability Profile Acceptable? Characterize->Decision Analyze for changes Formulation Proceed to Formulation Development Decision->Formulation YES ReScreen Re-evaluate Salt Form or Develop Stabilization Strategy Decision->ReScreen NO

Thermal Analysis: Probing the Energetic Landscape

Thermal methods are indispensable for determining the upper temperature limits of stability and for detecting subtle phase transitions.[19][20]

  • Objective: To determine the melting point, enthalpy of fusion, and detect polymorphic or solvate transitions. A sharp, high melting point is often an indicator of good crystalline order and stability.[3][21]

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the β-amino acid hydrochloride salt into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature well past the melting point (e.g., 300°C).[22]

    • Data Analysis: Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization, degradation) events. The onset temperature of the melting peak is typically reported as the melting point.

  • Objective: To quantify mass loss as a function of temperature, indicating decomposition, dehydration, or desolvation.[20][22]

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the salt into a ceramic or platinum TGA pan.

    • Instrument Setup: Place the pan onto the TGA balance mechanism. Purge with an inert gas (Nitrogen) at 50 mL/min to prevent oxidative decomposition.[22]

    • Temperature Program: Equilibrate at a starting temperature (e.g., 30°C). Ramp the temperature at 10°C/min to a final temperature where complete decomposition is expected (e.g., 400°C).[22]

    • Data Analysis: Examine the TGA curve (% weight vs. Temperature) for distinct mass loss steps. The first derivative (DTG curve) helps pinpoint the temperature of the maximum rate of mass loss. The expected mass loss for HCl, water, or other fragments can be calculated stoichiometrically.

ParameterStable Salt (Hypothetical)Unstable Hydrate (Hypothetical)
DSC Melting Point (Onset) 215°C (sharp endotherm)85°C (broad endotherm, dehydration), 195°C (melting)
TGA Onset of Decomposition > 220°C> 195°C
TGA Mass Loss < 150°C < 0.5%~5.0% (corresponds to one mole of water)

Table 1: Representative thermal analysis data comparing a stable anhydrous salt with an unstable hydrate.

Hygroscopicity Assessment: Understanding Water-Solid Interactions
  • Objective: To quantify the extent and rate of water uptake by the solid salt at various relative humidity (RH) levels. This is critical for predicting physical stability and determining appropriate packaging and storage conditions.

  • Methodology (Dynamic Vapor Sorption - DVS):

    • Sample Preparation: Place 10-20 mg of the sample onto the DVS microbalance pan.

    • Instrument Setup: Equilibrate the sample at 0% RH until the mass stabilizes ( dm/dt < 0.002% min⁻¹).

    • Sorption/Desorption Isotherm: Program the instrument to increase the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decrease it back to 0%. At each step, allow the sample mass to equilibrate.

    • Data Analysis: Plot the change in mass (%) versus RH. The shape of the isotherm reveals the nature of water uptake. A significant, sharp increase in water uptake at a specific RH may indicate a deliquescence point or a phase transition to a hydrate form. Hysteresis between the sorption and desorption curves can also indicate structural changes.

Solid-State Characterization: Confirming Structural Integrity
  • Objective: To identify the crystalline form of the salt and to detect any changes (polymorphic transformations, formation of hydrates, loss of crystallinity) that occur during stability testing.

  • Methodology (Powder X-Ray Diffraction - PXRD):

    • Sample Preparation: Gently pack the powder sample into a sample holder. Ensure a flat, even surface.

    • Data Acquisition: Place the holder in the diffractometer. Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

    • Data Analysis: The resulting diffractogram is a unique "fingerprint" of the crystalline solid. Compare the PXRD patterns of the initial material with samples subjected to stress (heat, humidity). The appearance of new peaks or the disappearance of existing ones is definitive evidence of a solid-state transformation. A broad, featureless "halo" indicates the presence of amorphous content.

Deciphering Degradation Pathways

Should chemical instability be detected, understanding the degradation pathway is crucial. For β-amino acids, common pathways initiated by heat or hydrolysis include decarboxylation, deamination, and cyclization to form lactams.

G3 Start { β-Amino Acid HCl Salt | R-CH(NH₃⁺Cl⁻)-CH₂-COOH} Decarbox Decarbox Start:f0->Decarbox Δ (Heat) Deamin Deamin Start:f0->Deamin H₂O / Δ Lactam Lactam Start:f0->Lactam Δ (Intramolecular)

Conclusion: A Strategy for Ensuring Stability

The thermodynamic stability of β-amino acid hydrochloride salts is not a single property but a complex interplay of molecular structure, crystal packing, and environmental conditions. A proactive and systematic approach to stability assessment is essential in drug development. By combining thermal analysis (DSC, TGA), hygroscopicity studies (DVS), and solid-state characterization (PXRD), researchers can build a robust stability profile. This allows for the early identification of potential liabilities, informs the selection of the optimal salt form, and guides the development of stable, safe, and effective pharmaceutical products. The causality is clear: a thorough understanding of thermodynamic principles, validated by rigorous experimentation, directly leads to more robust and reliable medicines.

References

  • Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679. (URL not directly available from search, referencing general knowledge on pharmaceutical salts)
  • Yadav, A. R., & Mohite, S. K. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology, 10(2), 124-129. (URL: [Link])

  • Fiveable. (2025). 12.3 Polymorphism and its importance in pharmaceutical industry. (URL: [Link])

  • Frizon, T. E., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI. (URL: [Link])

  • Li, S., & Chen, X. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences, 99(5), 2184-2193. (URL: [Link])

  • Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (URL: [Link])

  • Al-Rahbi, S., & Williams, G. (2025). Degradation pathways of amino acids during thermal utilization of biomass: a review. Royal Society of Chemistry. (URL: [Link])

  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. (URL: [Link])

  • Surov, A. O. (2015). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. PhD thesis. (URL: [Link])

  • LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation - Biology LibreTexts. (URL: [Link])

  • Cataldo, F., et al. (2015). Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine. PMC. (URL: [Link])

  • Veeprho. (2020). Peptides and Probable Degradation Pathways. (URL: [Link])

  • Zhang, J., et al. (2020). Theoretical and experimental study of pharmaceutical salts: a case of trimethoprim. CrystEngComm. (URL: [Link])

  • Mellon, E. F. (n.d.). Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins 2,3. Scilit. (URL: [Link])

  • Al-Akayleh, F., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol. (URL: [Link])

  • DeGrado, W. F., et al. (2006). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. PMC. (URL: [Link])

  • Peng, C., & Chan, C. K. (2015). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. PubMed. (URL: [Link])

  • Suda, S. R., & Petters, M. D. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation. Atmospheric Chemistry and Physics. (URL: [Link])

  • Marks' Basic Medical Biochemistry. (2025). Synthesis & Degradation of Amino Acids | Chapter 37. (URL: [Link])

  • Chan, M. N., et al. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. PubMed. (URL: [Link])

  • Rovelli, G., et al. (2017). Influence of organic compound functionality on aerosol hygroscopicity: dicarboxylic acids, alkyl-substituents. Atmospheric Chemistry and Physics. (URL: [Link])

  • Gaisford, S. (2012). Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry. ResearchGate. (URL: [Link])

  • Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. (URL: [Link])

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. (URL: [Link])

  • Neuromuscular. (n.d.). Degradation. (URL: [Link])

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. (URL: [Link])

  • Agrawal, N. J., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, The Royal Society. (URL: [Link])

  • Ji, Y., et al. (2015). Dissolution of Crystalline Pharmaceuticals: Experimental Investigation and Thermodynamic Modeling. Industrial & Engineering Chemistry Research, ACS Publications. (URL: [Link])

  • Hupa, L., & Lindberg, D. (n.d.). Thermal Analysis TGA / DTA. (URL: [Link])

  • Mirtallo, J. M., et al. (1982). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. PubMed. (URL: [Link])

  • Gunia-Krzyżak, A., & Słoczyńska, K. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. (URL: [Link])

  • DeGrado, W. F., et al. (2006). Thermodynamic stability of beta-peptide helices and the role of cyclic residues. PubMed. (URL: [Link])

  • Fleck, M. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate. (URL: [Link])

  • Muñoz, V., & Serrano, L. (2002). Role of backbone solvation in determining thermodynamic beta propensities of the amino acids. PubMed. (URL: [Link])

  • Ananda, K., & Suresh Babu, V. V. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. (URL: [Link])

  • Reddit. (2017). Amino Acid Freebase vs. HCl Salt. (URL: [Link])

Sources

Exploratory

Structural and Functional Divergence of α-Phenylalanine and (S)-β-Phenylalanine: A Technical Guide

Executive Summary The spatial arrangement of functional groups within amino acid scaffolds dictates the conformational dynamics and proteolytic stability of downstream peptide therapeutics. While standard proteinogenic α...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatial arrangement of functional groups within amino acid scaffolds dictates the conformational dynamics and proteolytic stability of downstream peptide therapeutics. While standard proteinogenic α-amino acids form the basis of biological systems, the strategic incorporation of β-amino acids has emerged as a cornerstone of modern peptidomimetic drug design. This whitepaper provides an in-depth technical analysis of the structural divergence between α-phenylalanine and (S)-β-phenylalanine , elucidating how a single carbon shift in the peptide backbone fundamentally alters pharmacological utility.

Structural Chemistry & Conformational Dynamics

The core distinction between these two molecules lies in the regiochemistry of the primary amine group relative to the carboxylic acid.

In standard α-phenylalanine (L-phenylalanine), the amine (-NH₂) is covalently bonded to the C2 (α-carbon), while the bulky phenyl ring is attached to the C3 (β-carbon)[1]. This configuration creates a highly conserved two-carbon spacing (N-Cα-C=O) in the resulting peptide backbone, which is universally recognized by endogenous proteases.

Conversely, in (S)-β-phenylalanine , both the amine group and the phenyl ring are localized on the C3 (β-carbon), leaving the C2 (α-carbon) as an unsubstituted methylene (-CH₂-) bridge[2]. This structural shift extends the backbone spacing to three carbons (N-Cβ-Cα-C=O). The insertion of this extra methylene group drastically alters the allowable Ramachandran dihedral angles (φ, ψ), inducing unique secondary structures such as 14-helices that are entirely distinct from standard α-helices.

Quantitative & Structural Comparison
Parameterα-Phenylalanine(S)-β-Phenylalanine
IUPAC Nomenclature (2S)-2-amino-3-phenylpropanoic acid(3S)-3-amino-3-phenylpropanoic acid
PubChem CID
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂
Molecular Weight 165.19 g/mol 165.19 g/mol
Amine Position C2 (α-carbon)C3 (β-carbon)
Phenyl Position C3 (β-carbon)C3 (β-carbon)
Backbone Spacer 2 carbons (N-Cα-C=O)3 carbons (N-Cβ-Cα-C=O)
Proteolytic Half-Life Minutes to hours (Highly susceptible)>24 hours (Highly resistant)

Pharmacological Implications in Peptidomimetics

The structural divergence described above is the root cause of β-phenylalanine's utility in drug development. Endogenous proteases have evolved strict spatial requirements for their active sites, specifically recognizing the exact distance and orbital alignment of the N-Cα-C=O scissile bond. The extended backbone of (S)-β-phenylalanine disrupts this alignment, creating severe steric hindrance within the protease active site. Consequently, peptides incorporating β-phenylalanine exhibit profound resistance to enzymatic degradation, significantly increasing their in vivo half-life and therapeutic efficacy[3].

Structural_Divergence Root Phenylalanine Framework Alpha α-Phenylalanine (2-amino-3-phenylpropanoic acid) Root->Alpha Amine on C2 Beta (S)-β-Phenylalanine (3-amino-3-phenylpropanoic acid) Root->Beta Amine on C3 Alpha_Prop Proteinogenic High Protease Susceptibility Alpha->Alpha_Prop Beta_Prop Peptidomimetic High Protease Resistance Beta->Beta_Prop

Caption: Logical mapping of phenylalanine isomer structures to their pharmacological properties.

Biocatalytic Synthesis: A Self-Validating Methodology

Chemical synthesis of enantiopure β-amino acids often requires toxic transition-metal catalysts and complex chiral auxiliaries. As a superior alternative, biocatalysis utilizing Phenylalanine Aminomutase (PAM) offers highly stereoselective isomerization[4].

To specifically generate the (S)-enantiomer, researchers utilize engineered PAM derived from Pantoea agglomerans (PaPAM)[5]. The enzyme relies on a unique 4-methylideneimidazole-5-one (MIO) cofactor, which acts as an electrophilic sink to abstract the relatively unreactive α-proton, enabling the regio-specific migration of the amine group[4].

Protocol: Enzymatic Synthesis of (S)-β-Phenylalanine via PaPAM

1. Substrate Preparation

  • Action: Dissolve 100 mM of (S)-α-phenylalanine in 50 mM Tris-HCl buffer.

  • Causality: Tris-HCl at pH 8.0 is strictly required because the MIO cofactor needs a slightly alkaline environment to maintain the substrate's amine group in a predominantly unprotonated state, facilitating the initial nucleophilic attack on the MIO electrophile.

2. Biocatalyst Addition

  • Action: Introduce purified engineered PaPAM enzyme to a final concentration of 1 mg/mL.

3. Isomerization Incubation

  • Action: Incubate the reaction mixture at 30°C for 24 hours under gentle agitation (150 rpm).

  • Causality: Pantoea agglomerans is a mesophilic organism; 30°C provides the optimal thermodynamic balance, maximizing the catalytic turnover rate while preventing premature thermal denaturation of the enzyme's tertiary structure.

4. Reaction Quenching

  • Action: Terminate the reaction by heating the mixture to 80°C for 10 minutes.

  • Causality: Thermal denaturation irreversibly unfolds the PaPAM enzyme, halting the equilibrium-driven isomerization and preventing any reverse catalysis back to α-phenylalanine during downstream processing.

5. Cation-Exchange Purification

  • Action: Centrifuge the quenched mixture to pellet the denatured protein. Load the clarified supernatant onto a strongly acidic Dowex 50WX8 cation-exchange column. Wash with deionized water and elute the purified amino acids using 1 M aqueous ammonia.

6. Analytical Validation (Self-Validating Loop)

  • Action: Subject the eluate to Chiral HPLC and ¹H-NMR Spectroscopy.

  • Causality: This step ensures the protocol is self-validating. If the ¹H-NMR shows a distinct multiplet at ~2.6 ppm (the new α-CH₂ protons) and a shift of the β-proton to ~4.3 ppm, structural isomerization is confirmed[6]. Concurrently, if Chiral HPLC (using a Crownpak CR(+) column) yields a single peak corresponding to the (S)-isomer standard, the stereoselectivity of the system is validated. Any deviation flags an upstream failure in enzyme fidelity or quenching efficiency.

Exp_Workflow S1 1. Substrate Prep (S)-α-Phe in Tris-HCl (pH 8.0) S2 2. Biocatalysis Engineered PaPAM Addition S1->S2 S3 3. Isomerization 30°C, 24h Incubation S2->S3 S4 4. Quenching Heat Inactivation (80°C) S3->S4 S5 5. Purification Cation-Exchange Chromatography S4->S5 S6 6. Validation Chiral HPLC & 1H-NMR S5->S6

Caption: Step-by-step experimental workflow for the enzymatic synthesis of (S)-β-phenylalanine.

References

  • Title: (3S)-3-amino-3-phenylpropanoic acid Source: PubChem Database URL: [Link]

  • Title: L-Phenylalanine Source: PubChem Database URL: [Link]

  • Title: Beta-amino acids: versatile peptidomimetics Source: PubMed (Current Medicinal Chemistry) URL: [Link]

  • Title: Enzymatic Synthesis of Enantiopure α‐ and β‐Amino Acids by Phenylalanine Aminomutase‐Catalysed Amination of Cinnamic Acid Derivatives Source: PubMed (ChemBioChem) URL: [Link]

  • Title: Surface engineering of a Pantoea agglomerans-derived phenylalanine aminomutase for the improvement of (S)-β-phenylalanine biosynthesis Source: PubMed (Scientific Reports) URL: [Link]

Sources

Foundational

(S)-3-Amino-2-phenylpropanoic acid hydrochloride CAS number and safety data

Technical Whitepaper: (S)-3-Amino-2-phenylpropanoic Acid Hydrochloride Executive Summary & Strategic Significance (S)-3-Amino-2-phenylpropanoic acid hydrochloride (also known as (S)- -phenyl- -alanine HCl) is a specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: (S)-3-Amino-2-phenylpropanoic Acid Hydrochloride

Executive Summary & Strategic Significance

(S)-3-Amino-2-phenylpropanoic acid hydrochloride (also known as (S)-


-phenyl-

-alanine HCl) is a specialized

-amino acid distinct from its more common isomer,

-phenylalanine (3-amino-3-phenylpropanoic acid).

In drug discovery, this scaffold is a critical isostere used to introduce conformational constraints in peptidomimetics. Unlike natural


-amino acids, the insertion of the methylene group (

) adjacent to the amine, combined with the

-phenyl substitution, creates a unique steric environment that modulates receptor selectivity and dramatically enhances metabolic stability against proteolytic enzymes.

Key Application Areas:

  • Peptidomimetics: Induction of specific secondary structures (helices/turns) in peptide backbones.

  • Neurological Therapeutics: Structural analog of GABA (gamma-aminobutyric acid), targeting CNS receptors.

  • Enzyme Inhibition: Design of protease inhibitors where the non-scissile bond mimics the transition state.

Chemical Identity & Physicochemical Profile

Critical Quality Attribute (CQA) Warning: Researchers frequently confuse this compound with (S)-3-Amino-3 -phenylpropanoic acid. Verify the position of the phenyl ring (C2 vs. C3) before synthesis or procurement.

PropertySpecification
IUPAC Name (2S)-3-Amino-2-phenylpropanoic acid hydrochloride
Common Synonyms (S)-

-Phenyl-

-alanine HCl; (S)-Tropic acid amine HCl
CAS Number (HCl Salt) 1392219-09-8 (Primary Commercial ID)
CAS Number (Free Acid) 1076-51-3
Molecular Formula

Molecular Weight 201.65 g/mol (Salt); 165.19 g/mol (Free Acid)
Chirality (S)-Enantiomer
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol; Sparingly soluble in Ethanol
Hygroscopicity Moderate (Store under desiccant)

Health, Safety, and Environment (HSE) Profile

Risk Assessment: While not classified as a highly toxic substance, this compound is a functionalized amino acid salt and should be treated as a potential irritant and bioactive agent.

GHS Classification:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[2]

Handling Protocols:

  • Engineering Controls: Use a fume hood when handling dry powder to prevent inhalation of dust.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C .

Synthetic Routes & Manufacturing

The synthesis of (S)-3-Amino-2-phenylpropanoic acid is challenging due to the need to control stereochemistry at the


-carbon while installing the 

-amino group.
Route A: Asymmetric Hydrogenation (Scalable)

This is the preferred industrial route, utilizing the hydrogenation of a cyanoacrylate precursor.

Step-by-Step Protocol:

  • Precursor Formation: Condensation of phenylacetate with ethyl formate followed by reaction with hydroxylamine/dehydration to form Ethyl 2-cyano-2-phenylacrylate .

  • Asymmetric Hydrogenation:

    • Catalyst: Rh(I) complex with chiral phosphine ligands (e.g., [Rh(COD)(S,S)-DIPAMP]BF4).

    • Conditions: 50 bar

      
      , 50°C in Methanol.
      
    • Mechanism: The catalyst directs the addition of hydrogen across the C=C bond, establishing the (S)-chiral center at C2.

  • Nitrile Reduction: The cyano group is reduced to the primary amine using Raney Nickel or

    
     with 
    
    
    
    .
  • Hydrolysis & Salt Formation: Acidic hydrolysis (6N HCl) converts the ester to the acid and forms the hydrochloride salt.

Route B: Chiral Resolution (Lab Scale)
  • Racemic Synthesis: Reduction of 2-phenyl-2-cyanoacetic acid.

  • Resolution: Formation of diastereomeric salts using a chiral base (e.g., (R)-Phenylethylamine).

  • Crystallization: Selective crystallization of the (S)-salt.

SynthesisWorkflow cluster_QC Quality Control Gates Start Phenylacetic Acid Ester Inter1 2-Cyano-2-phenylacrylate Start->Inter1 Formylation & Cyanation Inter2 (S)-Cyano-Ester Intermediate Inter1->Inter2 Asymmetric Hydrogenation (Rh-Chiral Catalyst) Final (S)-3-Amino-2-phenyl- propanoic acid HCl Inter2->Final 1. Nitrile Reduction (H2/Ra-Ni) 2. Hydrolysis (HCl) QC1 Check ee% (Chiral HPLC) Inter2->QC1

Figure 1: Asymmetric synthesis workflow via catalytic hydrogenation.

Applications in Drug Design

Peptidomimetic "Turn" Induction

The incorporation of (S)-3-Amino-2-phenylpropanoic acid into a peptide chain restricts the conformational freedom of the backbone.

  • Mechanism: The

    
    -phenyl group creates steric clash with the preceding carbonyl oxygen, forcing the backbone into a specific torsion angle.
    
  • Result: This often mimics the

    
    -turn structures found in bioactive proteins, improving receptor binding affinity.
    
Metabolic Stability

Standard peptides are rapidly degraded by proteases (e.g., trypsin, chymotrypsin).

  • Protection: Proteases typically cleave peptide bonds adjacent to

    
    -amino acids. The insertion of the extra methylene group (
    
    
    
    -amino acid) shifts the scissile bond, rendering it unrecognizable to most proteolytic enzymes.

Bioactivity Drug Peptide Drug Candidate (containing (S)-3-Amino-2-phenylpropanoic acid) Target Therapeutic Target (GPCR / Enzyme) Drug->Target High Affinity Binding (Induced Fit) Enzyme Proteolytic Enzymes (Trypsin/Pepsin) Enzyme->Drug Failed Cleavage (Steric/Electronic Mismatch)

Figure 2: Mechanism of action regarding binding affinity and metabolic resistance.

Analytical Protocols

To ensure the integrity of your experiments, verify the purity and identity of the compound using these protocols.

Protocol A: HPLC Purity & Enantiomeric Excess (ee)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 254 nm.

  • Acceptance Criteria: Chemical Purity > 98%; ee > 99%.

Protocol B: 1H-NMR Verification (D2O)
  • Key Signals:

    • 
       7.3–7.5 ppm (Multiplet, 5H, Phenyl group).
      
    • 
       3.8–4.0 ppm (Triplet/dd, 1H, 
      
      
      
      -CH).
    • 
       3.2–3.5 ppm (Multiplet, 2H, 
      
      
      
      -CH2).
  • Interpretation: The coupling pattern between the

    
    -CH and 
    
    
    
    -CH2 protons confirms the 2-phenyl substitution pattern (distinct from the 3-phenyl isomer).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12697488, 3-Amino-2-phenylpropanoic acid. Retrieved from [Link]

  • Gellman, S. H. (1998).Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.

Sources

Exploratory

Chiral Beta-Amino Acids in Modern Drug Discovery: Structural Paradigms, Synthetic Routes, and Therapeutic Integration

Executive Summary The incorporation of chiral -amino acids into bioactive molecules represents a paradigm shift in medicinal chemistry, moving beyond the constraints of the canonical -amino acid alphabet. By introducing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of chiral


-amino acids into bioactive molecules represents a paradigm shift in medicinal chemistry, moving beyond the constraints of the canonical 

-amino acid alphabet. By introducing a methylene group (

) into the peptide backbone, researchers can access unique pharmacophores that exhibit exceptional proteolytic stability and predictable folding patterns (foldamers). This guide provides a technical deep-dive into the structural rationale, enantioselective synthesis, and therapeutic application of

-amino acids, anchored by the industrial success of Sitagliptin (Januvia®).

Structural & Physiochemical Properties: The Beta-Advantage

The Homologation Effect

The fundamental distinction between an


-amino acid and a 

-amino acid is the insertion of a methylene group. This homologation creates two main substitution patterns:
  • 
    -amino acids:  Side chain attached to the 
    
    
    
    -carbon (derived from
    
    
    -amino acids).[1]
  • 
    -amino acids:  Side chain attached to the 
    
    
    
    -carbon (adjacent to the carbonyl).

This modification alters the torsion angles (


) of the backbone, allowing the formation of stable secondary structures distinct from natural proteins.
Proteolytic Stability: The "Stealth" Factor

The most immediate value of


-amino acids in drug design is their resistance to peptidases. Canonical proteases (e.g., trypsin, chymotrypsin, pepsin) evolved to recognize the specific spatial arrangement of the amide bond relative to the side chain in 

-peptides.
  • Mechanism of Resistance: The extra methylene group shifts the scissile amide bond away from the catalytic triad (e.g., Ser-His-Asp) of the protease. The enzyme binds the side chain, but the nucleophilic attack cannot occur effectively due to the altered backbone geometry.

  • Data Insight:

    
    -peptides often exhibit half-lives (
    
    
    
    ) in serum measured in days rather than minutes.
Foldamers: Predictable Secondary Structures

Unlike short


-peptides which are often random coils in solution, 

-peptides can form stable helices at lengths as short as 4-6 residues.
Helix TypeH-Bond PatternResidues per TurnDipole OrientationStability Notes
14-Helix

~3.0Macrodipole presentFavored by cyclic constraints (e.g., ACHC) and

-residues.
12-Helix

~2.5Macrodipole presentFavored by acyclic residues in non-polar solvents.
10/12-Helix MixedVariableNull dipoleObserved in alternating

peptides.

Synthetic Methodologies: Enantioselective Routes

Creating the chiral center at the


-position is chemically challenging. Three primary routes dominate the field, ranging from academic lab scale to industrial production.
The Arndt-Eistert Homologation (Classic)
  • Utility: Converts

    
    -protected 
    
    
    
    -amino acids to
    
    
    -amino acids.
  • Mechanism: Activation of carboxyl group

    
     Diazoketone formation 
    
    
    
    Wolff Rearrangement (ketene intermediate)
    
    
    Nucleophilic attack (water/alcohol).
  • Pros: Retains stereochemistry of the starting material.

  • Cons: Uses hazardous diazomethane; poor atom economy.

Asymmetric Hydrogenation (Industrial)
  • Utility: Large-scale synthesis (e.g., Merck's Sitagliptin).

  • Mechanism: Hydrogenation of

    
    -keto esters using chiral Rhodium or Ruthenium catalysts (e.g., Rh-JOSIPHOS).
    
  • Pros: 99% ee, green chemistry, high throughput.

Biocatalysis (Emerging)
  • Utility: Green synthesis of highly specific enantiomers.

  • Mechanism: Transaminases (e.g., Roseomonas deserti) convert

    
    -keto acids directly to amines.
    

SynthesisRoutes Start Target: Chiral Beta-Amino Acid Decision Scale & Starting Material? Start->Decision RouteA Route A: Arndt-Eistert Decision->RouteA Lab Scale / Peptide Source RouteB Route B: Asymmetric Hydrogenation Decision->RouteB Industrial / De Novo RouteC Route C: Biocatalysis Decision->RouteC Green Chem / Specificity StepA1 Start: Alpha-Amino Acid Reagent: Diazomethane RouteA->StepA1 StepB1 Start: Beta-Keto Ester Catalyst: Rh-JOSIPHOS RouteB->StepB1 StepC1 Start: Beta-Keto Acid Enzyme: Transaminase (TARO) RouteC->StepC1 StepA2 Wolff Rearrangement (Retention of Configuration) StepA1->StepA2 Output Pure Beta-Amino Acid StepA2->Output StepB2 High Pressure H2 (Enantioselective Reduction) StepB1->StepB2 StepB2->Output StepC1->Output

Figure 1: Decision matrix for the synthesis of chiral


-amino acids, comparing homologation, catalytic hydrogenation, and enzymatic routes.

Therapeutic Case Study: Sitagliptin (Januvia®)

Sitagliptin represents the gold standard for


-amino acid application in drug discovery. It is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes.[2]
The Pharmacophore

The drug contains a


-amino amide moiety derived from 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.
  • Role of the

    
    -amino group:  It forms a critical salt bridge with Glu205  and Glu206  in the DPP-4 active site.
    
  • Why not

    
    -amino?  An 
    
    
    
    -amino acid analog would be rapidly cleaved by the enzyme it is trying to inhibit (substrate turnover). The
    
    
    -linkage allows high-affinity binding (
    
    
    nM) without hydrolysis.
Synthesis Evolution

Merck initially used a chiral auxiliary route (Schöllkopf reagent) but transitioned to the now-famous asymmetric hydrogenation of the enamine, utilizing a Rh(I)/(tBu)-JOSIPHOS catalyst. This process reduced waste by >80% and eliminated aqueous workups, winning the Presidential Green Chemistry Challenge Award.

SitagliptinSAR Drug Sitagliptin (Beta-Amino Derivative) Interaction1 Salt Bridge: NH3+ <-> Glu205/206 Drug->Interaction1 Interaction2 Hydrophobic Pocket: Trifluorophenyl Group Drug->Interaction2 Interaction3 Catalytic Avoidance: Beta-backbone prevents cleavage Drug->Interaction3 Target DPP-4 Active Site Interaction1->Target Interaction2->Target Interaction3->Target Inhibition

Figure 2: Mechanism of Action for Sitagliptin, highlighting the critical role of the


-amino moiety in binding and stability.

Experimental Protocols

Protocol A: Proteolytic Stability Assay (LC-MS Based)

Objective: To quantify the half-life of a


-peptide compared to an 

-control.

Materials:

  • Peptide stock (1 mM in DMSO).

  • Enzymes: Pronase E (non-specific), Trypsin, or Chymotrypsin.

  • Buffer: 50 mM Ammonium Bicarbonate (pH 7.8).

  • Quench Solution: 1% Formic Acid in Acetonitrile.

Methodology:

  • Preparation: Dilute peptide to 50

    
    M in Buffer.
    
  • Initiation: Add enzyme (Enzyme:Substrate ratio 1:100 w/w) at

    
    C.
    
  • Sampling: At

    
     min, and 24h.
    
  • Quenching: Remove 50

    
    L aliquot and add to 100 
    
    
    
    L Quench Solution. Vortex and centrifuge (10,000g, 5 min).
  • Analysis: Inject supernatant into LC-MS. Monitor the Molecular Ion

    
    .
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Arndt-Eistert Homologation (Lab Scale)

Safety Warning: Diazomethane is explosive and toxic. Use a dedicated kit with smooth glass joints and blast shield.

Workflow:

  • Activation: Dissolve

    
    -Boc-
    
    
    
    -amino acid (1.0 equiv) in dry THF. Add
    
    
    -methylmorpholine (1.1 equiv) and isobutyl chloroformate (1.1 equiv) at
    
    
    C to form the mixed anhydride.
  • Diazotization: Filter the salt and add the filtrate to a solution of diazomethane (generated from Diazald) in ether at

    
    C. Stir for 2 hours.
    
  • Rearrangement: Evaporate excess diazomethane (under

    
     stream). Dissolve the residue (diazoketone) in Methanol/Water (10:1).
    
  • Catalysis: Add Silver Benzoate (0.1 equiv) dissolved in triethylamine. Evolution of

    
     gas indicates the Wolff rearrangement.
    
  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 1N HCl and

    
    .
    
  • Result:

    
    -Boc-
    
    
    
    -amino acid methyl ester.

References

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics.[3] Accounts of Chemical Research. Link

  • Hansen, K. B., et al. (2009).[4] Highly efficient asymmetric synthesis of sitagliptin.[2] Journal of the American Chemical Society. Link

  • Steer, D. L., et al. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Cheng, R. P., et al. (2001). Beta-Peptides: From structure to function.[3][5][6] Chemical Reviews. Link

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture.[4] Science. Link

  • FDA Drug Approval Package. (2006). Januvia (Sitagliptin Phosphate). U.S. Food and Drug Administration. Link

Sources

Foundational

Conformational Analysis of (S)-3-Amino-2-phenylpropanoic Acid Derivatives: Mechanistic Insights and Foldamer Design

Executive Summary The rational design of peptidomimetics relies heavily on the use of non-natural amino acids to enforce specific three-dimensional architectures. Among these, (S)-3-amino-2-phenylpropanoic acid (also kno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics relies heavily on the use of non-natural amino acids to enforce specific three-dimensional architectures. Among these, (S)-3-amino-2-phenylpropanoic acid (also known as (2S)-2-phenyl-


-alanine or 

-homophenylglycine) has emerged as a critical chiral building block[1]. By introducing a highly constrained

-amino acid into a peptide sequence, researchers can dictate the thermodynamic folding pathway, resulting in stable secondary structures known as foldamers[2].

This technical guide provides an in-depth analysis of the conformational properties of (S)-3-amino-2-phenylpropanoic acid derivatives. Designed for researchers and drug development professionals, it explores the causality behind their structural pre-organization, details self-validating experimental workflows for conformational analysis, and highlights their cutting-edge applications in modern therapeutics.

Structural & Stereochemical Foundations

The Causality of Torsional Restriction

Unlike standard


-amino acids, 

-amino acids possess an additional methylene group in their backbone, introducing a new torsional angle,

(C

–C

). In an unsubstituted

-peptide, this extended backbone is highly flexible, resulting in an entropic preference for an unstructured random coil.

However, incorporating (S)-3-amino-2-phenylpropanoic acid fundamentally alters this energy landscape. The bulky phenyl group at the C


 position creates severe steric repulsion with the adjacent amide carbonyls. To minimize this steric clash, the molecule is thermodynamically forced into a gauche conformation around the C

–C

bond (

or

).

This phenomenon, driven by the Gauche Effect , acts as a structural pre-organization step. By restricting the


 torsion angle, the entropic penalty of folding is drastically reduced, driving the spontaneous formation of intramolecular hydrogen bonds and stable helical foldamers[2].

Pathway S1 Unstructured β-Peptide S2 Cα-Phenyl Steric Clash S1->S2 S3 Gauche Effect (θ ≈ 60°) S2->S3 S4 Intramolecular H-Bonding S3->S4 S5 Stable Helical Foldamer S4->S5

Stepwise thermodynamic folding pathway induced by Cα-phenyl substitution.

Conformational Propensities in Foldamers

When (S)-3-amino-2-phenylpropanoic acid derivatives are oligomerized or incorporated into mixed


-peptides, they strongly induce specific helical architectures. The exact nature of the helix depends on the stereochemistry and the sequence context, but 

-amino acids are particularly well-known for stabilizing the 14-helix and the 12-helix .
Quantitative Conformational Parameters

To facilitate structural comparisons, the typical backbone dihedral angles for


-peptide helices are summarized below. The rigidification provided by the C

-phenyl group ensures that the experimental dihedrals closely match these theoretical ideals.

Table 1: Typical Helical Parameters for


-Peptides Incorporating 

-Amino Acids
Helix TypeH-Bond Ring Size

(N–C

)

(C

–C

)

(C

–C=O)
Macroscopic Dipole
14-Helix 14 atoms (i to i-2)~ -120°~ +60°~ -120°Strong
12-Helix 12 atoms (i to i+3)~ -105°~ +55°~ -105°Strong
10/12-Helix Alternating 10 & 12AlternatingAlternatingAlternatingMinimal

Experimental Workflows for Conformational Analysis

To prove that a synthesized (S)-3-amino-2-phenylpropanoic acid derivative has adopted the intended foldamer conformation, a self-validating analytical workflow must be employed. The protocol below utilizes 2D NMR spectroscopy and computational modeling as a closed-loop verification system[3].

Workflow A Synthesis of β²-Amino Acid Derivatives B 2D NMR (ROESY/NOESY & J-Coupling) A->B C Circular Dichroism (CD) Spectroscopy A->C D X-Ray Crystallography A->D E Restrained Molecular Dynamics B->E C->E D->E F Validated 3D Foldamer Structure E->F

Workflow for the conformational validation of β²-amino acid foldamers.

Protocol: NMR-Based Conformational Validation

Objective: To extract distance and dihedral constraints from NMR data and validate them against computational simulated annealing.

Step 1: Sample Preparation

  • Dissolve 2–5 mg of the purified

    
    -peptide derivative in 600 
    
    
    
    L of a non-competing, non-aggregating deuterated solvent (e.g., CD
    
    
    OH or CDCl
    
    
    ) to achieve a concentration of ~1–5 mM. High concentrations must be avoided to prevent intermolecular aggregation, which can produce false NOE signals.

Step 2: Resonance Assignment (1D & 2D COSY/TOCSY)

  • Acquire standard 1D

    
    H and 
    
    
    
    C spectra.
  • Utilize 2D TOCSY (mixing time 60–80 ms) to trace the scalar coupling networks. Specifically, identify the isolated spin system of the (S)-3-amino-2-phenylpropanoic acid residue: NH

    
     C
    
    
    
    H
    
    
    
    
    C
    
    
    H.

Step 3: Distance Constraint Extraction (ROESY/NOESY)

  • Acquire 2D ROESY or NOESY spectra with a mixing time of 200–400 ms.

  • Causality: NOE cross-peaks arise from dipole-dipole interactions through space (< 5 Å). Look for diagnostic sequential NOEs (e.g., C

    
    H(i) to NH(i+1)), which confirm tight helical turns. Integrate the cross-peak volumes to calculate upper and lower distance bounds.
    

Step 4: Dihedral Constraint Extraction (J-Coupling)

  • Extract the

    
     and 
    
    
    
    coupling constants from high-resolution 1D
    
    
    H or 2D E.COSY spectra.
  • Apply the Karplus equation to convert these scalar couplings into specific

    
     and 
    
    
    
    dihedral angle constraints.

Step 5: Restrained Molecular Dynamics (Self-Validation Checkpoint)

  • Input the NOE-derived distance constraints and J-coupling-derived dihedral constraints into a molecular dynamics suite (e.g., GROMACS or XPLOR-NIH).

  • Perform simulated annealing from 1000 K down to 0 K.

  • Self-Validation: Analyze the resulting bundle of the 10 lowest-energy conformers. If the NOE distances and J-coupling dihedrals contradict each other (resulting in high penalty energies or constraint violations > 0.2 Å), the initial NMR assignment is flawed and must be re-evaluated. A valid protocol yields a tightly converged structural bundle (RMSD < 0.5 Å for backbone atoms)[3].

Therapeutic Applications & Drug Development

The rigidification provided by (S)-3-amino-2-phenylpropanoic acid does more than just create interesting molecular architectures; it solves two of the most significant challenges in peptide drug development: proteolytic instability and receptor selectivity .

Because human proteases have evolved to recognize the geometry of standard


-peptides, the unique torsional angles and extended backbone of 

-amino acids render these foldamers highly resistant to enzymatic degradation.

Furthermore, the precise spatial arrangement of the C


-phenyl group can be leveraged to map complex receptor pockets. Recently, (2S)-3-amino-2-phenylpropanoic acid has been utilized in the synthesis of advanced peptide-based chemical entities designed to modulate G-protein coupled receptors (GPCRs)[4]. Specifically, patent literature highlights its use in developing partial agonists and dual modulators for the Glucagon-Like Peptide-1 Receptor (GLP-1R)  and the Gastric Inhibitory Polypeptide Receptor (GIPR) [5]. By fine-tuning the Ra/Ri (active/inactive) conformational ratio of these receptors, these 

-amino acid derivatives are paving the way for next-generation therapeutics in obesity and metabolic diseases[4],[5].

Conclusion

The conformational analysis of (S)-3-amino-2-phenylpropanoic acid derivatives highlights the elegant intersection of physical organic chemistry and rational drug design. By leveraging the steric bulk of the C


-phenyl group to restrict the 

torsional angle, researchers can reliably induce stable, predictable foldamer architectures. When paired with rigorous, self-validating NMR and computational workflows, these

-amino acid building blocks offer unprecedented control over peptide secondary structure, unlocking new paradigms for GPCR modulation and proteolytically stable therapeutics.

References

  • (S)-3-Amino-2-phenylpropanoic acid | CID 11062739. PubChem, National Center for Biotechnology Information. [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. [Link]

  • Mathad, R. I., et al. (2005). The Cyclo-β-Tetrapeptide: Synthesis, NMR Structure in Methanol Solution, and Affinity for Human Somatostatin Receptors. Helvetica Chimica Acta. [Link]

  • Modulators of g-protein coupled receptors (WO2022241287A2).
  • Modulators of g-protein coupled receptors (US20230151074A1).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Fmoc Protection of (S)-3-Amino-2-phenylpropanoic Acid Hydrochloride

Introduction & Scope (S)-3-Amino-2-phenylpropanoic acid is a highly valuable -amino acid building block, frequently utilized in the design of peptidomimetics to confer enhanced proteolytic stability and unique conformati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

(S)-3-Amino-2-phenylpropanoic acid is a highly valuable


-amino acid building block, frequently utilized in the design of peptidomimetics to confer enhanced proteolytic stability and unique conformational constraints. To seamlessly incorporate this non-canonical amino acid into standard Solid-Phase Peptide Synthesis (SPPS), its primary amine must be masked with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.

This application note details a highly efficient, self-validating protocol for the Fmoc protection of (S)-3-amino-2-phenylpropanoic acid. Because the starting material is supplied as a hydrochloride salt, strict stoichiometric control of the base is required to ensure complete conversion without inducing side reactions.

Mechanistic Causality & Experimental Design

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

Historically, Fmoc protection was achieved using Fmoc-Cl under Schotten-Baumann conditions. However, the extreme electrophilicity of the acid chloride often leads to the over-activation of the amino acid's carboxylate group, forming a transient mixed anhydride. This highly reactive intermediate can subsequently be attacked by the free amine of another amino acid molecule, leading to the formation of undesired Fmoc-dipeptide or tripeptide oligomers ([1], [2]).

To circumvent this oligomerization, 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) is strictly preferred. Fmoc-OSu is sufficiently reactive toward the nucleophilic amine but avoids carboxylate activation, ensuring high monomeric purity of the final protected building block ([3]).

Stoichiometric Compensation for the Hydrochloride Salt

The substrate is a hydrochloride salt, which fundamentally alters the base equivalents required compared to a zwitterionic free amino acid. A minimum of 3.0 equivalents of a mild inorganic base (typically


) is required to drive the reaction to completion:
  • 1.0 eq to deprotonate the carboxylic acid, forming a highly soluble sodium carboxylate.

  • 1.0 eq to neutralize the amine hydrochloride salt, liberating the nucleophilic free amine.

  • 1.0 eq to neutralize the acidic N-hydroxysuccinimide (HOSu) byproduct generated continuously during the coupling reaction ([4]).

Solvent Dynamics

A miscible co-solvent system of Acetone/Water (1:1 v/v) is optimal. Water solubilizes the amino acid salt and the inorganic base, while acetone dissolves the hydrophobic Fmoc-OSu. As the reaction progresses, the Fmoc-protected amino acid remains in the aqueous phase as a soluble sodium salt. Acetone is preferred over dioxane due to its lower toxicity profile and ease of removal under reduced pressure.

Experimental Workflow

G A Substrate: (S)-3-Amino-2-phenylpropanoic acid HCl B Neutralization (Na2CO3 in H2O) A->B Base eq: 1 for COOH, 1 for HCl C Fmoc-OSu Addition (in Acetone) B->C D Coupling Reaction (pH 9-10, 16h, RT) C->D Base eq: 1 for HOSu E Solvent Removal (Evaporate Acetone) D->E 100% Conversion F Acidification (1M HCl to pH 2) E->F G Extraction & Wash (EtOAc / Brine) F->G Product precipitates or extracts H Crystallization (Pure Fmoc-Derivative) G->H Dry over Na2SO4

Workflow for Fmoc protection of (S)-3-Amino-2-phenylpropanoic acid HCl.

Step-by-Step Protocol

Materials Required
  • (S)-3-Amino-2-phenylpropanoic acid hydrochloride (1.0 eq)

  • Fmoc-OSu (1.05 eq)

  • Sodium carbonate (

    
    ) (3.0 eq)
    
  • Acetone (Reagent grade)

  • Deionized Water

  • 1M HCl (aqueous)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl)

  • Anhydrous Sodium Sulfate (

    
    )
    
Procedure
  • Neutralization (Self-Validating Step): In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-3-Amino-2-phenylpropanoic acid hydrochloride (1.0 eq) and

    
     (3.0 eq) in deionized water (10 mL per gram of substrate). Stir for 15 minutes at room temperature. Validation: The reaction is ready for the next step when gas evolution (
    
    
    
    ) ceases and the solution becomes completely clear.
  • Reagent Addition: Cool the aqueous solution to 0–5 °C using an ice bath. Dissolve Fmoc-OSu (1.05 eq) in an equal volume of acetone (10 mL per gram of substrate). Add the Fmoc-OSu solution dropwise to the aqueous mixture over 30 minutes to prevent localized precipitation and exotherms.

  • Coupling Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours. Validation: Monitor the pH using indicator strips; it must be maintained between 9.0–10.0 to ensure the amine remains deprotonated and nucleophilic ([5]).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) at 30 °C to remove the acetone. The Fmoc-protected amino acid will remain dissolved in the aqueous phase as its sodium salt.

  • Acidification: Cool the remaining aqueous phase to 0 °C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0. Validation: The product will crash out of the solution, precipitating as a dense white solid ([5]).

  • Extraction & Isolation: Add EtOAc to the acidic aqueous mixture and transfer to a separatory funnel. Extract the product into the organic layer. Wash the organic layer twice with 1M HCl (to remove residual unreacted amine), twice with deionized water, and once with brine.

  • Drying & Crystallization: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo. The resulting crude solid can be triturated with cold hexanes or recrystallized from EtOAc/Hexanes to yield the pure Fmoc-(S)-3-Amino-2-phenylpropanoic acid.
    

Quantitative Data & Troubleshooting

Table 1: Stoichiometric Matrix for Hydrochloride Salt Protection

ComponentFunctionEquivalentsMolar Ratio
(S)-3-Amino-2-phenylpropanoic acid HClSubstrate1.001.00

Buffer / Neutralizer3.003.00
Fmoc-OSuProtecting Reagent1.051.05
Water : AcetoneBiphasic Co-solventN/A1:1 (v/v)

Table 2: Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Incomplete conversion (TLC) Insufficient base; the primary amine remains protonated.Check pH; add 0.5 eq

to maintain pH > 9.0.
Multiple spots on TLC (higher Rf) Fmoc-OSu excess or trace dipeptide formation.Ensure Fmoc-OSu does not exceed 1.1 eq. Wash the organic layer thoroughly with 1M HCl during extraction.
Product oils out during acidification Rapid pH drop causing amorphous aggregation instead of crystallization.Add 1M HCl slower at 0 °C, or extract immediately with EtOAc without waiting for crystallization.
Low yield after extraction Product remains as a carboxylate salt in the aqueous layer.Ensure the aqueous layer is strictly acidified to pH 2.0 before attempting EtOAc extraction.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from:[Link]

  • Wiley-VCH. Protection Reactions (Chapter 1). Retrieved from:[Link]

  • Semantic Scholar. Fmoc-2-mercaptobenzothiazole, for the introduction of the Fmoc moiety free of side-reactions. Retrieved from: [Link]

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (S)-β-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Emerging Role of β-Peptides in Therapeutic Design In the landscape of peptide-based drug di...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Emerging Role of β-Peptides in Therapeutic Design

In the landscape of peptide-based drug discovery, the incorporation of non-proteinogenic amino acids offers a powerful strategy to overcome the inherent limitations of their natural α-peptide counterparts, such as poor metabolic stability and limited conformational diversity. Among these, β-amino acids have garnered significant attention. Peptides containing β-amino acids, or β-peptides, often exhibit enhanced resistance to proteolytic degradation and can adopt unique, stable secondary structures.[1][2] (S)-β-phenylalanine, a homolog of the natural amino acid L-phenylalanine, is a particularly valuable building block. Its incorporation can introduce specific structural constraints and increase the hydrophobicity of a peptide, which can be pivotal for modulating biological activity and improving pharmacokinetic profiles.[1][3]

This guide provides a comprehensive overview and detailed protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing (S)-β-phenylalanine using the widely adopted Fmoc/tBu strategy. We will delve into the unique challenges presented by this β-amino acid, offer field-proven methodologies to overcome them, and provide a framework for the robust synthesis and characterization of these promising molecules.

Core Principles and Challenges in SPPS with (S)-β-Phenylalanine

The introduction of a β-amino acid into a growing peptide chain on a solid support is not without its challenges. The additional methylene group in the backbone of (S)-β-phenylalanine introduces steric bulk that can significantly hinder the efficiency of the coupling reaction.

The Challenge of Steric Hindrance

The primary obstacle in the incorporation of (S)-β-phenylalanine is the steric hindrance posed by its bulky side chain and the β-substituted backbone. This can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired full-length peptide.[4][5] To overcome this, the choice of coupling reagent and reaction conditions is critical.

Coupling Reagent Selection: A Critical Determinant of Success

Standard coupling reagents may not be sufficiently reactive to drive the acylation of the sterically hindered N-terminus to completion. Therefore, more potent activating agents are required.

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[4][6][7]

    • HATU is often preferred for particularly difficult couplings, including those involving sterically hindered amino acids. It forms a highly reactive OAt-active ester, which can significantly enhance the rate of acylation.[4][6]

    • HBTU , while also a powerful coupling reagent, forms a slightly less reactive OBt-active ester.[6][8]

The choice between these reagents will depend on the specific sequence and the position of the (S)-β-phenylalanine residue. For isolated incorporations or sequences not prone to aggregation, HBTU may suffice. However, for challenging sequences or when coupling onto the N-terminus of a β-amino acid, HATU is the recommended choice.

Detailed Experimental Protocols

The following protocols are based on the Fmoc/tBu strategy for SPPS. All procedures should be carried out in a dedicated peptide synthesis vessel, either manually or using an automated peptide synthesizer.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Fmoc-Rink Amide MBHA resin100-200 mesh, 0.4-0.8 mmol/gVaries
Fmoc-(S)-β-phenylalanine>98% purityVaries
Standard Fmoc-L-amino acidsPeptide synthesis gradeVaries
N,N-Dimethylformamide (DMF)Peptide synthesis gradeVaries
Dichloromethane (DCM)ACS gradeVaries
PiperidinePeptide synthesis gradeVaries
N,N'-Diisopropylethylamine (DIPEA)Peptide synthesis gradeVaries
HATU or HBTUPeptide synthesis gradeVaries
Trifluoroacetic acid (TFA)Reagent gradeVaries
Triisopropylsilane (TIS)Reagent gradeVaries
Dithiothreitol (DTT)Reagent gradeVaries
Diethyl etherAnhydrousVaries
Protocol 1: Solid-Phase Peptide Synthesis Cycle for (S)-β-Phenylalanine Incorporation

This protocol outlines a single coupling cycle. Repeat these steps for each amino acid in the sequence.

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[9]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-(S)-β-phenylalanine:

    • In a separate vial, dissolve Fmoc-(S)-β-phenylalanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours. For sterically demanding couplings, this time can be extended, or a double coupling can be performed.[4]

    • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min) to prepare for the next cycle.

Diagram of the SPPS Workflow for Incorporating (S)-β-Phenylalanine

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle SPPS Cycle cluster_FinalSteps Final Steps Resin Start: Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling Coupling: Fmoc-(S)-β-Phe-OH HATU/DIPEA Wash1->Coupling Prepare for Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for SPPS incorporating (S)-β-phenylalanine.

Protocol 2: Cleavage and Deprotection

The choice of cleavage cocktail is dependent on the other amino acids present in the sequence. For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, a scavenger-rich cocktail is essential.

  • Resin Preparation:

    • After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[10]

  • Cleavage Cocktail Preparation:

    • Standard Cocktail (Reagent B): TFA/Phenol/Water/TIS (88:5:5:2, v/v/v/v). This is a good general-purpose cocktail.[10][11]

    • For Peptides with Sensitive Residues (Reagent K): TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/v/v/v). This cocktail offers better protection for sensitive side chains.[10]

    • Prepare the chosen cocktail fresh in a well-ventilated fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[10][12]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

    • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide will contain deletion sequences and by-products from the synthesis and cleavage steps. Purification is essential to obtain a highly pure product.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides.[13] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide.[14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling of (S)-β-Phenylalanine (Positive Kaiser Test) 1. Insufficient coupling time due to steric hindrance.2. Inadequate activation of the amino acid.3. Aggregation of the growing peptide chain on the resin.1. Extend the coupling time to 4-6 hours or overnight.2. Perform a double coupling with a fresh solution of activated amino acid.3. Switch to HATU as the coupling reagent for enhanced reactivity.4. Consider synthesizing at an elevated temperature (consult literature for specific conditions).
Low Yield of Final Peptide 1. Incomplete couplings throughout the synthesis.2. Premature chain termination.3. Loss of peptide during cleavage and workup.1. Ensure a negative Kaiser test after each coupling, especially for the β-amino acid.2. Use a capping step (e.g., with acetic anhydride) after the coupling of the β-amino acid to block unreacted amines.3. Ensure complete precipitation of the peptide in cold ether. Some hydrophobic peptides may require alternative workup procedures.
Presence of Deletion Sequences in MS Incomplete coupling at one or more steps.Optimize coupling times and consider using more potent activators like HATU for all sterically hindered residues.
Side Reactions (e.g., Racemization) Prolonged activation times or use of excessive base.Minimize the pre-activation time. Ensure the correct stoichiometry of reagents. While less common for β-amino acids, it remains a consideration.[15][16]

Conclusion

The solid-phase synthesis of peptides containing (S)-β-phenylalanine presents unique but manageable challenges. By understanding the principles of steric hindrance and selecting the appropriate highly reactive coupling reagents, such as HATU, researchers can successfully incorporate this valuable building block into their peptide sequences. The protocols and troubleshooting guide provided herein offer a robust framework for the synthesis, cleavage, and purification of β-phenylalanine-containing peptides, paving the way for the exploration of their therapeutic potential.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2022, January 7). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-Phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved from [Link]

  • PubMed. (2009, March 15). Expression, purification, and characterization of recombinant human beta-amyloid42 peptide in Escherichia coli. Retrieved from [Link]

  • PubMed. (n.d.). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Retrieved from [Link]

  • PubMed. (n.d.). HBTU activation for automated Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Solid phase protein chemical synthesis. Retrieved from [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • National Institutes of Health. (2025, August 8). Universal peptide synthesis via solid-phase methods fused with chemputation. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2007, June 4). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.).
  • ResearchGate. (n.d.). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • National Institutes of Health. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link]

  • Peptide Chemistry. (n.d.). The Science of Peptalyzer™: Redefining SPPS Difficulty Prediction. Retrieved from [Link]

  • MDPI. (2022, March 29). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]

  • IOSR Journal. (2025, July 4). Chemical characterization of biological peptide using modern analytical techniques. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Retrieved from [Link]

  • NTU > IRep. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Retrieved from [Link]

  • ACS Publications. (2025, October 23). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, July 18). Solid-phase peptide synthesis. Retrieved from [Link]

Sources

Method

Application Note: A Guide to the Esterification of (S)-3-Amino-2-phenylpropanoic Acid

Introduction: The Synthetic Challenge (S)-3-Amino-2-phenylpropanoic acid is a chiral non-proteinogenic β-amino acid derivative. Its structural motif is a key component in various pharmacologically active molecules and pe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge

(S)-3-Amino-2-phenylpropanoic acid is a chiral non-proteinogenic β-amino acid derivative. Its structural motif is a key component in various pharmacologically active molecules and peptide mimics. The esterification of its carboxylic acid moiety is a fundamental transformation, often required to increase lipophilicity, facilitate further synthetic modifications, or act as a temporary protecting group for the carboxyl function.

However, the synthesis of its esters is not trivial. The molecule's bifunctional nature, containing both a nucleophilic amino group and an electrophilic carboxylic acid, presents a significant challenge. Under many standard esterification conditions, competitive N-acylation can occur, leading to undesired amide bond formation and polymerization. Therefore, achieving a chemoselective esterification requires carefully chosen strategies that either temporarily deactivate the amino group or utilize reaction conditions that overwhelmingly favor O-acylation.

This guide provides an in-depth analysis of the primary methodologies for the esterification of (S)-3-Amino-2-phenylpropanoic acid, explaining the mechanistic rationale behind each approach and offering detailed, field-proven protocols.

Section 1: Strategic Pathways for Esterification

The core challenge of selectively esterifying an amino acid can be addressed via two distinct strategic workflows. The choice between these pathways depends on the desired scale, the required purity of the final product, and the compatibility with other functional groups in more complex substrates.

G cluster_0 Pathway A: Direct Esterification cluster_1 Pathway B: Protection-Based Synthesis start (S)-3-Amino-2-phenylpropanoic Acid direct_method Acid-Catalyzed Methods (e.g., SOCl₂/Alcohol) start->direct_method Unprotected Substrate protect Step 1: N-Protection (e.g., Boc, Cbz) start->protect Controlled Synthesis product_A Amino Acid Ester Salt (e.g., Hydrochloride) direct_method->product_A esterify Step 2: Esterification (e.g., DCC Coupling) protect->esterify deprotect Step 3: N-Deprotection (Optional) esterify->deprotect product_B Free Amino Acid Ester deprotect->product_B

Caption: Strategic workflows for esterification.

  • Direct Esterification (Pathway A): This approach involves the simultaneous reaction of the carboxylic acid and deactivation of the amino group. This is typically achieved under strong acidic conditions where the amine is protonated to form a non-nucleophilic ammonium salt, allowing the carboxyl group to be esterified. This is the most atom-economical route.

  • Protection-Based Synthesis (Pathway B): This multi-step strategy provides greater control and is often necessary for milder reaction conditions or more sensitive substrates. It involves first protecting the amino group with a suitable protecting group (e.g., Boc, Cbz), followed by esterification of the carboxylic acid, and concluding with the removal of the protecting group if the free amine is desired.[1][2][3]

Section 2: Direct Esterification of the Unprotected Amino Acid

This strategy is favored for its simplicity and the use of inexpensive reagents. The most robust and widely used method in this class involves thionyl chloride in an alcohol solvent.

Thionyl Chloride (SOCl₂) Mediated Esterification

This is a highly efficient one-pot procedure for converting amino acids into their corresponding ester hydrochlorides.[4][5][6] The mechanism is twofold: thionyl chloride reacts with the alcohol (e.g., methanol) to generate anhydrous HCl in situ. This HCl protonates the amino group of the substrate, rendering it inert. The esterification of the carboxylic acid then proceeds via a classic Fischer-Speier mechanism, catalyzed by the generated acid.[7][8] Alternatively, SOCl₂ can directly activate the carboxylic acid by forming a highly reactive acyl chloride intermediate, which is immediately trapped by the alcohol solvent.

Causality Behind Experimental Choices:

  • Alcohol as Solvent: Using the desired alcohol (e.g., methanol, ethanol) as the solvent provides a large excess, driving the reaction equilibrium toward the ester product.

  • Thionyl Chloride as Reagent: It serves as a source of anhydrous acid catalyst and a powerful dehydrating agent, consuming the water produced during the reaction to further favor product formation.[9]

  • Temperature Control: The initial addition of SOCl₂ to the alcohol is highly exothermic. Therefore, this step is performed at low temperatures (0 °C) to control the reaction rate and prevent degradation. The reaction is then allowed to proceed at room temperature or with gentle heating to ensure completion.[5]

G cluster_mech Reaction Mechanism node_reagents (S)-3-Amino-2-phenylpropanoic Acid Alcohol (Solvent) SOCl₂ step1 In Situ HCl Generation SOCl₂ + ROH → ROSOCl + HCl node_reagents:f2->step1 step2 Amine Protonation R-NH₂ + HCl → R-NH₃⁺Cl⁻ step1->step2 step3 Carboxyl Activation R-COOH + H⁺ ⇌ R-C(OH)₂⁺ step4 Nucleophilic Attack R-C(OH)₂⁺ + R'OH → Intermediate step3->step4 step5 Ester Formation Intermediate - H₂O → R-COOR' step4->step5 node_product Product (S)-3-Amino-2-phenylpropanoic Acid Ester Hydrochloride step5->node_product

Caption: Simplified mechanism for SOCl₂ mediated esterification.

Section 3: Esterification via Carboxyl Group Activation

For substrates that are sensitive to harsh acidic conditions or when milder methods are required, a protection-based strategy using coupling reagents is superior. This route offers excellent control but adds synthetic steps.

N,N'-Dicyclohexylcarbodiimide (DCC) Coupling

DCC is a powerful dehydrating agent used to form esters from carboxylic acids and alcohols under mild conditions.[10][11] For amino acids, the amino group must first be protected to prevent it from attacking the activated carboxyl group, which would lead to peptide bond formation.[12][13]

The reaction proceeds by DCC activating the N-protected amino acid's carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the alcohol. The reaction is often catalyzed by a small amount of 4-(Dimethylamino)pyridine (DMAP), which acts as an acyl transfer catalyst, significantly accelerating the reaction and improving yields.

Causality Behind Experimental Choices:

  • N-Protection: Groups like Boc (tert-butyloxycarbonyl) are ideal as they are stable to the coupling conditions but can be easily removed later with mild acid (e.g., TFA).

  • DCC as Coupling Agent: It is effective and forms an insoluble byproduct, N,N'-dicyclohexylurea (DCU), which can be largely removed by simple filtration.[11][14]

  • DMAP as Catalyst: DMAP reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then attacked by the alcohol. This catalytic cycle enhances the reaction rate.

  • Anhydrous Solvent: Aprotic solvents like dichloromethane (DCM) are used to prevent hydrolysis of the DCC and the activated intermediates.

G cluster_mech Reaction Mechanism node_reagents N-Protected Amino Acid Alcohol DCC DMAP (cat.) step1 Carboxyl Activation R-COOH + DCC → O-Acylisourea node_reagents->step1 step2 Catalyst Activation Intermediate + DMAP → N-Acylpyridinium step1->step2 step4 Byproduct Formation DCC → DCU (precipitate) step1->step4 step3 Nucleophilic Attack N-Acylpyridinium + R'OH → Ester + DMAP step2->step3 node_product Product N-Protected Amino Acid Ester step3->node_product

Caption: Simplified mechanism for DCC/DMAP mediated esterification.

Section 4: Comparative Summary of Methodologies

FeatureThionyl Chloride MethodDCC/DMAP Coupling Method
Substrate Unprotected Amino AcidN-Protected Amino Acid
Key Reagents SOCl₂, AlcoholDCC, DMAP, Alcohol
Product Form Ester Hydrochloride SaltN-Protected Ester
Temperature 0 °C to Reflux0 °C to Room Temperature
Byproducts SO₂, HClN,N'-Dicyclohexylurea (DCU)
Workup Evaporation of solventFiltration to remove DCU, then extraction
Advantages One-pot, atom-economical, inexpensiveMild conditions, high yields, broad substrate scope
Disadvantages Harsh acidic conditions, corrosive reagentRequires protection/deprotection steps, DCC is an allergen, DCU can be hard to remove completely

Section 5: Detailed Experimental Protocols

Protocol 5.1: Synthesis of (S)-3-Amino-2-phenylpropanoic Acid Methyl Ester Hydrochloride via Thionyl Chloride

This protocol describes the direct esterification of the unprotected amino acid to yield the methyl ester hydrochloride salt.

Materials:

  • (S)-3-Amino-2-phenylpropanoic acid (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Drying tube (CaCl₂)

Procedure:

  • Suspend (S)-3-Amino-2-phenylpropanoic acid in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension over 15-20 minutes. Caution: The addition is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 16-24 hours. The suspension should gradually become a clear solution as the starting material is converted to the soluble ester hydrochloride.[5]

  • Monitor the reaction completion by TLC or LC-MS.

  • Once complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • The resulting solid or oil is the crude (S)-3-Amino-2-phenylpropanoic acid methyl ester hydrochloride, which can be used as is or purified further by recrystallization (e.g., from methanol/ether).

Protocol 5.2: Synthesis of N-Boc-(S)-3-Amino-2-phenylpropanoic Acid Benzyl Ester via DCC/DMAP Coupling

This protocol assumes the starting material is the N-Boc protected amino acid.

Materials:

  • N-Boc-(S)-3-Amino-2-phenylpropanoic acid (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve N-Boc-(S)-3-Amino-2-phenylpropanoic acid, benzyl alcohol, and DMAP in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath with stirring.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate (DCU) will begin to form.

  • After the addition, remove the ice bath and stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction completion by TLC or LC-MS.

  • Once complete, cool the mixture again to 0 °C to maximize the precipitation of DCU.

  • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc-(S)-3-Amino-2-phenylpropanoic acid benzyl ester.

Section 6: Troubleshooting and Key Insights

  • Incomplete Reaction (SOCl₂ Method): If the reaction stalls, gentle heating to reflux for a few hours can help drive it to completion. Ensure all reagents and solvents are anhydrous, as water will consume the thionyl chloride.

  • Low Yield (DCC Method): Ensure the N-protected starting material is fully dissolved before adding DCC. The use of DMAP is critical for high yields with sterically hindered alcohols.

  • DCU Removal: While most DCU precipitates and can be filtered, some may remain in solution. A second filtration after concentrating the crude product or precipitation from a different solvent system (e.g., DCM/hexane) can help remove residual DCU.

  • Racemization: While the DCC/DMAP method is generally mild, prolonged reaction times or elevated temperatures can increase the risk of racemization at the α-carbon. It is advisable to keep reaction times as short as necessary. Adding an equivalent of HOBt can help suppress racemization in sensitive cases.[14]

References

Sources

Application

using (S)-beta-phenylalanine HCl as a chiral building block

Application Note: High-Performance Synthesis with (S)- -Phenylalanine HCl Executive Summary & Structural Context[1][2] (S)- -Phenylalanine hydrochloride (CAS: 83649-47-2) is a critical chiral building block in modern med...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Synthesis with (S)- -Phenylalanine HCl

Executive Summary & Structural Context[1][2]

(S)-


-Phenylalanine hydrochloride (CAS: 83649-47-2) is a critical chiral building block in modern medicinal chemistry. Formally defined as (S)-3-amino-3-phenylpropanoic acid , it belongs to the class of 

-amino acids.[1] Unlike its

-amino acid counterpart (L-Phenylalanine), the amino group is positioned at the

-carbon, directly attached to the phenyl ring.

Key Value Propositions:

  • Proteolytic Stability: The incorporation of

    
    -amino acids into peptide backbones creates "peptidomimetics" that are resistant to degradation by endogenous proteases (pepsin, trypsin), significantly extending plasma half-life.
    
  • Foldamer Formation:

    
    -Peptides adopt stable, predictable secondary structures (e.g., 14-helices) distinct from 
    
    
    
    -peptides, enabling novel protein-protein interaction (PPI) inhibitors.
  • Chiral Scaffolding: It serves as a direct precursor for chiral

    
    -lactams and pharmacophores found in antidiabetic (e.g., DPP-4 inhibitors) and neuroprotective agents.
    

Material Characterization & Handling

Before initiating synthesis, verify the material specifications to ensure enantiomeric integrity.

ParameterSpecificationNotes
IUPAC Name (S)-3-amino-3-phenylpropanoic acid HClOften referred to as (S)-

-Phe or

-Phg
CAS (HCl Salt) 83649-47-2The stable solid form supplied
CAS (Free Acid) 40856-44-8Generated in situ upon neutralization
MW 201.65 g/mol Free acid MW: 165.19 g/mol
Solubility Water, Methanol, DMSOPoor solubility in DCM/THF until protected
Hygroscopicity ModerateStore in desiccator at +4°C

Critical Handling Note: The HCl salt is acidic. Direct use in coupling reactions requires the addition of exactly 1 equivalent of base (e.g., DIEA) to liberate the free amine, or the coupling will fail.

Protocol A: Fmoc-Protection for SPPS

Most researchers utilize (S)-


-Phenylalanine in Solid-Phase Peptide Synthesis (SPPS). As the raw material is the HCl salt, it must first be converted to the Fmoc-protected derivative (Fmoc-(S)-

-Phe-OH) to prevent polymerization.
Reagents
  • (S)-

    
    -Phenylalanine HCl (10 mmol)
    
  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (10.5 mmol)

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate
    
  • Acetone/Water (1:1 v/v)

  • HCl (1N) for acidification

Step-by-Step Methodology
  • Dissolution: Dissolve 2.02 g (10 mmol) of (S)-

    
    -Phe HCl in 25 mL of water.
    
  • Neutralization: Add 2.12 g (20 mmol) of

    
    . Why: The first eq. neutralizes the HCl salt; the second eq. maintains the alkaline pH (~9.0) required for the Fmoc-OSu reaction.
    
  • Addition: Dissolve 3.54 g (10.5 mmol) of Fmoc-OSu in 25 mL of acetone. Add this dropwise to the aqueous amino acid solution over 30 minutes.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 90:8:2).

  • Work-up:

    • Evaporate acetone under reduced pressure (rotary evaporator).

    • Wash the remaining aqueous layer with Diethyl Ether (

      
       mL) to remove unreacted Fmoc-OSu.
      
    • Acidification: Cool the aqueous phase to 0°C and slowly add 1N HCl until pH reaches 1–2. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum desiccator over

    
    .
    

Yield Expectation: >85%. QC Check: Verify purity via HPLC. No racemization is expected under these mild conditions.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating


-amino acids requires modified coupling conditions due to the reduced reactivity of the 

-amino group (steric hindrance from the

-phenyl ring) and the altered pKa.
Workflow Visualization

SPPS_Workflow Start Resin Preparation (Rink Amide or Wang) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Activate Activation (Fmoc-(S)-beta-Phe-OH + HATU + DIEA) Wash1->Activate Coupling Coupling Reaction (2-4 hours, Double Coupling) Activate->Coupling Check Kaiser Test / Chloranil Test Coupling->Check Check->Activate Positive (Incomplete) Next Proceed to Next AA Check->Next Negative (Complete)

Figure 1: SPPS Cycle optimized for


-amino acid incorporation. Note the extended coupling times.
Protocol Details
  • Resin Swelling: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous amino acid using 20% piperidine in DMF (

    
     min). Wash thoroughly.
    
  • Activation (The Critical Step):

    • Reagent Choice: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC .

    • Why:

      
      -amino acids are sterically hindered. Standard HBTU/HOBt often leads to deletion sequences. HATU provides faster kinetics.
      
    • Ratio: 3 eq. Fmoc-(S)-

      
      -Phe-OH : 2.9 eq. HATU : 6 eq. DIEA.
      
  • Coupling: Add the activated mixture to the resin. Shake for 2 to 4 hours (standard

    
    -AA is 45 min).
    
    • Recommendation: Perform a "Double Coupling" (repeat step 3-4) to ensure 100% yield.

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (primary amines). Note that deprotected

    
    -amines are primary amines, so Kaiser works, but the reaction color may develop slower.
    

Protocol C: Synthesis of Chiral -Lactams

(S)-


-Phenylalanine is a direct precursor to chiral 4-phenyl-2-azetidinone (

-lactam) scaffolds via intramolecular cyclization.
Mechanism & Reagents[8]
  • Substrate: (S)-

    
    -Phenylalanine (Free Acid)
    
  • Reagent: Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide) or DCC/DMAP.

  • Solvent: Acetonitrile (MeCN) or DCM (highly dilute).

Step-by-Step Methodology
  • Preparation: Suspend (S)-

    
    -Phe (free acid, 1 mmol) in dry MeCN (100 mL). High dilution (0.01 M) is critical to favor intramolecular cyclization over intermolecular polymerization.
    
  • Activation: Add Triphenylphosphine (

    
    , 1.2 eq) and Dipyridyl disulfide (1.2 eq) (Ohno’s protocol) OR use DCC (1.1 eq).
    
  • Reflux: Heat the solution to reflux under Argon for 6–12 hours.

  • Purification: Evaporate solvent and purify via flash column chromatography (Ethyl Acetate/Hexane).

  • Result: (S)-4-phenylazetidin-2-one.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (SPPS) Steric hindrance of the

-phenyl ring.
Switch to HATU/HOAt. Use microwave-assisted coupling (50°C, 10 min). Perform double coupling.
Racemization Over-activation or excessive base.

-AAs are generally resistant to oxazolone-mediated racemization compared to

-AAs. However, avoid strong bases for prolonged periods. Use collidine instead of DIEA if racemization is observed.
Solubility Issues HCl salt insolubility in organic solvents.Ensure the HCl salt is converted to Fmoc-protected form or free ester before using in non-polar solvents. In SPPS, use NMP instead of DMF if aggregation occurs.
Hygroscopic Clumping Improper storage.Dry the HCl salt in a vacuum oven at 40°C over

before weighing.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link

  • PubChem. (2023). "3-amino-3-phenylpropanoic acid hydrochloride Compound Summary." National Library of Medicine. Link

  • Chem-Impex. (2023). "Product Specifications: (S)-3-Amino-3-phenylpropionic acid." Link

Sources

Method

methods for free-basing (S)-3-Amino-2-phenylpropanoic acid hydrochloride

Abstract This application note details three distinct protocols for the conversion of (S)-3-Amino-2-phenylpropanoic acid hydrochloride (also known as (S)- -phenylalanine HCl) into its free zwitterionic form. Unlike -amin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details three distinct protocols for the conversion of (S)-3-Amino-2-phenylpropanoic acid hydrochloride (also known as (S)-


-phenylalanine HCl) into its free zwitterionic form. Unlike 

-amino acids,

-amino acids exhibit unique solubility and stability profiles that require tailored neutralization strategies.[1] This guide covers the Epoxide Scavenging Method (for high-purity laboratory isolation), Isoelectric Precipitation (for bulk aqueous processing), and Ion Exchange Chromatography (for complete desalting).[1]

Introduction & Chemical Context

(S)-3-Amino-2-phenylpropanoic acid is a chiral


-amino acid frequently used as a building block in peptidomimetics and pharmaceutical intermediates (e.g., NEP inhibitors).[1] Commercially, it is supplied as the hydrochloride salt (

/

) to ensure shelf stability and water solubility.[1]

"Free-basing" in the context of amino acids refers to the removal of the counterion (Cl⁻) to isolate the molecule in its isoelectric zwitterionic state (


).[1]

Key Physicochemical Parameters:

  • Target Species: (S)-3-Amino-2-phenylpropanoic acid (Zwitterion)[1]

  • Starting Material: Hydrochloride salt (MW ~201.65 g/mol )[1]

  • pKa Values (Approximate for

    
    -amino acids): 
    
    • 
       (-COOH): ~3.5 – 4.0 (Higher than 
      
      
      
      -amino acids due to increased distance from the ammonium group).[1]
    • 
       (-NH3+): ~9.0 – 10.0.[1]
      
  • Isoelectric Point (pI): ~6.5 – 6.8.

The challenge in free-basing is removing the inorganic salt (NaCl or KCl) generated during neutralization, as the zwitterionic amino acid often possesses significant water solubility, making simple filtration difficult.[1]

Method Selection Guide

The choice of method depends on the scale of operation and the required purity profile.

MethodSelection Start Start: (S)-3-Amino-2-phenylpropanoic acid HCl Scale What is your Scale & Purity Requirement? Start->Scale LabScale Lab Scale (<10g) High Purity Required Scale->LabScale BulkScale Bulk Scale (>50g) Cost Sensitive Scale->BulkScale MethodA Method A: Propylene Oxide (Epoxide Scavenging) LabScale->MethodA Best for Crystallinity Desalt Removal of Inorganic Salts Critical? BulkScale->Desalt MethodB Method B: Isoelectric Precipitation (pH Adjustment) Desalt->MethodB No (Standard Purity) MethodC Method C: Ion Exchange (Dowex 50W) Desalt->MethodC Yes (Ultra-low Ash) Result1 Crystalline Zwitterion MethodA->Result1 Yield: 85-95% Salt-Free Result2 Crude Zwitterion MethodB->Result2 Yield: 70-80% Contains NaCl Result3 Pure Zwitterion MethodC->Result3 Yield: 80-90% Salt-Free

Figure 1: Decision matrix for selecting the appropriate neutralization protocol.

Method A: Epoxide Scavenging (Propylene Oxide)

Best for: Laboratory scale, high purity, ensuring no inorganic salt formation. Mechanism: Propylene oxide acts as an irreversible acid scavenger. It reacts with HCl to form 1-chloro-2-propanol (a volatile liquid), driving the equilibrium toward the zwitterionic form which, being less soluble in ethanol than the HCl salt, precipitates out.[1]

Protocol:
  • Dissolution: Dissolve 5.0 g (approx. 25 mmol) of (S)-3-Amino-2-phenylpropanoic acid HCl in the minimum amount of anhydrous Ethanol (approx. 30–50 mL). If solubility is poor, add Methanol dropwise until clear.

  • Scavenging: Add Propylene Oxide (25–30 mL, large excess) to the stirred solution.

    • Note: Propylene oxide is a carcinogen. Perform in a fume hood.

  • Reflux/Stir: Stir the mixture at room temperature for 4–6 hours, or gently reflux (approx. 40°C) for 2 hours.

  • Precipitation: As the HCl is consumed, the free zwitterion will begin to crystallize as a white solid.

  • Isolation: Cool the mixture to 0°C for 1 hour. Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold diethyl ether or acetone to remove residual chlorohydrin byproducts.

  • Drying: Dry under high vacuum at 40°C.

Why this works:



Unlike NaOH neutralization, this method produces no solid inorganic salt (NaCl) that would contaminate the product.[1]

Method B: Isoelectric Precipitation

Best for: Large scale, aqueous processing, where trace salt is acceptable or further recrystallization is planned.

Protocol:
  • Dissolution: Dissolve the HCl salt in distilled water (concentration ~0.5 M).

  • Monitoring: Insert a calibrated pH probe. Initial pH will be highly acidic (< 2.0).

  • Neutralization: Slowly add 2M NaOH or LiOH (Lithium Hydroxide is preferred if solubility in organic solvents is required later, as LiCl is more soluble in organics than NaCl).

  • Target Point: Adjust pH to the isoelectric point (pI), typically pH 6.5 – 6.8 .

    • Critical: Do not overshoot. If pH > 7.5, the anionic form becomes dominant and solubility increases.

  • Crystallization: Cool the solution to 4°C overnight. Add Ethanol (ratio 1:1 or 1:2) to decrease the dielectric constant of the solvent and force precipitation of the zwitterion.

  • Filtration: Filter the white precipitate.

  • Desalting (Optional): If the product contains significant NaCl, recrystallize from Ethanol/Water (80:20).

Method C: Ion Exchange Chromatography

Best for: Ultrapure isolation, removal of all counter-ions.

Protocol:
  • Resin Preparation: Use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8).[1] Pack a column and regenerate with 2M HCl, then wash with water until neutral.

  • Loading: Dissolve the amino acid HCl salt in water and load onto the column. The amino acid (cationic at pH < pI) binds to the resin; Cl⁻ passes through.

  • Washing: Wash the column with 3–5 bed volumes of distilled water to remove all chloride ions (test eluate with AgNO₃ to confirm).

  • Elution: Elute the amino acid using 1M Ammonium Hydroxide (

    
    ). The high pH converts the amino acid to its anionic form (or neutral zwitterion in solution), releasing it from the resin.
    
  • Isolation: Collect ninhydrin-positive fractions.

  • Lyophilization: Evaporate the ammonia and water under reduced pressure. Repeated co-evaporation with water may be necessary to remove residual ammonia.

Analytical Validation

To confirm the successful conversion to the free base (zwitterion):

TestHCl SaltFree Base (Zwitterion)
Silver Nitrate Test Positive (White ppt of AgCl)Negative (Clear)
pH (1% aq.[1] soln) Acidic (~2.0 - 3.[1]0)Neutral (~6.0 - 7.[1]0)
Solubility High in Water, Low in EtOHModerate in Water, Low in EtOH
Melting Point Sharp (Specific to salt)Often Decomposes (High MP)

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Leggio, A., et al. (2016). "Propylene oxide as a convenient reagent for the preparation of amino acid zwitterions." Tetrahedron Letters. (Generalized methodology for epoxide scavenging).[1]

  • Sigma-Aldrich. (2024).[1] (S)-3-Amino-2-phenylpropionic acid hydrochloride Product Sheet. Link

  • Bayer, E., et al. (1970). "Separation of Amino Acids by High Voltage Electrophoresis." Analytical Chemistry.

Disclaimer: The protocols described involve hazardous chemicals (Propylene Oxide, Strong Acids/Bases).[1] Consult local safety regulations and SDS before experimentation.

Sources

Application

synthesis of hybrid alpha-beta peptides using phenylpropanoic acid derivatives

Application Note: High-Fidelity Synthesis of Hybrid -Peptides Using Phenylpropanoic Acid Scaffolds Abstract & Introduction The incorporation of -amino acids into standard -peptide backbones creates hybrid -peptides, a cl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Hybrid -Peptides Using Phenylpropanoic Acid Scaffolds

Abstract & Introduction

The incorporation of


-amino acids into standard 

-peptide backbones creates hybrid

-peptides, a class of "foldamers" exhibiting distinct secondary structures (e.g., 14/15-helices) and superior proteolytic stability. This guide details the solid-phase peptide synthesis (SPPS) of these hybrids using phenylpropanoic acid derivatives (specifically Fmoc-3-amino-3-phenylpropanoic acid, also known as Fmoc-

-Phe-OH).

While


-peptides are susceptible to rapid enzymatic degradation, the insertion of phenylpropanoic scaffolds introduces steric bulk and altered backbone periodicity, effectively "blinding" common proteases (trypsin, chymotrypsin) while maintaining side-chain recognition capabilities.
Key Technical Challenges Addressed
  • Steric Hindrance: The additional methylene group in the phenylpropanoic backbone reduces the reactivity of the amino group, making acylation difficult.

  • Aggregation: Hybrid sequences are prone to on-resin aggregation, leading to deletion sequences.

  • Racemization: Activation of

    
    -amino acids requires careful selection of reagents to prevent loss of chirality at the 
    
    
    
    -carbon.

Pre-Synthesis Considerations

Building Block Selection

The core unit discussed is (S)-3-(9-fluorenylmethoxycarbonylamino)-3-phenylpropanoic acid (Fmoc-


-Phe-OH).
  • Source: These are typically synthesized via Arndt-Eistert homologation of Fmoc-Phe-OH or purchased commercially.

  • Purity Check: Ensure enantiomeric purity >99% via Chiral HPLC prior to loading, as separation of diastereomers in the final hybrid peptide is notoriously difficult.

Resin Selection

Due to the aggregation potential of


-residues, low-loading resins with polyethylene glycol (PEG) spacers are strictly recommended.
  • Recommended: Tentagel S RAM or ChemMatrix Rink Amide (Loading: 0.2 – 0.4 mmol/g).

  • Avoid: High-loading polystyrene (>0.6 mmol/g) which promotes inter-chain aggregation.

Detailed Experimental Protocol

Standard Operating Procedure (SPPS)

System: Automated Synthesizer or Manual Glass Vessel Scale: 0.1 mmol

Phase A: Resin Preparation[1]
  • Swelling: Suspend resin in DCM (5 mL) for 30 min. Drain.

  • Conditioning: Wash with DMF (3 x 5 mL).

Phase B: The

-Residue Coupling (The Critical Step)

Rationale: The amino group of a resin-bound


-residue is less nucleophilic than an 

-amine. Standard HBTU/DIC protocols often yield <80% conversion.
  • Activation Cocktail:

    • Monomer: Fmoc-

      
      -Phe-OH (3.0 eq relative to resin)
      
    • Activator: HATU (2.9 eq) or DIC/Oxyma Pure (3.0 eq)

    • Base: HOAt (3.0 eq) + DIEA (6.0 eq)

    • Solvent: DMF/NMP (1:1 v/v) to disrupt aggregation.

  • Coupling Reaction:

    • Add activated mixture to resin.[2]

    • Time: 2 hours at Room Temperature (or 15 min at 75°C if using microwave assistance).

    • Note: Microwave heating is highly effective for phenylpropanoic derivatives but increases risk of aspartimide formation if Asp residues are present.

  • Monitoring:

    • Perform Chloranil Test (acetaldehyde/chloranil).

    • Pass: Colorless/Pale Yellow beads.

    • Fail: Green/Blue beads (Indicates free secondary amines).

    • Action if Fail: Double couple using PyBOP (3 eq) / DIEA (6 eq).

Phase C: Capping (Mandatory)

To prevent deletion sequences (n-1 peptides), unreacted amines must be permanently capped.

  • Reagent: Acetic anhydride (0.5 M) / Pyridine (0.5 M) in DMF.

  • Duration: 10 minutes.

Phase D: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF + 0.1 M HOBt (HOBt suppresses aspartimide formation).

  • Cycle: 2 x 10 min.

  • Wash: DMF (5x), DCM (3x).

Coupling the Subsequent -Residue

Coupling a bulky


-amino acid onto a steric 

-residue N-terminus is the second bottleneck.
  • Optimization: Use HOAt as an additive.[2] It is more effective than HOBt at catalyzing attack on the sterically hindered

    
    -amine.
    
  • Stoichiometry: Increase Fmoc-

    
    -AA to 5.0 eq.
    

Visualization of Workflow

The following diagram illustrates the decision logic for the modified SPPS cycle required for hybrid peptides.

SPPS_Hybrid_Workflow Start Resin Preparation (PEG-PS, 0.2 mmol/g) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Identify Next Residue Type? Deprotect->Identify Finish Final Cleavage (TFA/TIS/H2O) Deprotect->Finish Sequence Complete AlphaCouple Standard Coupling (HBTU/DIEA, 45 min) Identify->AlphaCouple Alpha-AA BetaCouple Beta-Coupling (Phenylpropanoic) (HATU/HOAt, 2-3 hrs) Identify->BetaCouple Beta-AA (Phenylpropanoic) Test QC Test (Chloranil/Kaiser) AlphaCouple->Test BetaCouple->Test Test->Deprotect Pass (Colorless) Recouple Double Coupling (PyBOP/DIEA) Test->Recouple Fail (Colored) Cap Capping (Ac2O/Pyridine) Recouple->Cap Cap->Deprotect

Figure 1: Modified SPPS Cycle for Hybrid


-Peptides. Note the divergent pathway for 

-amino acids requiring stronger activation (HATU/HOAt) and mandatory capping steps.

Post-Synthesis & Characterization

Cleavage Cocktail

The phenylpropanoic backbone is stable to acid, but side-chain protecting groups must be removed.

  • Reagent: TFA (95%) / TIS (2.5%) / H2O (2.5%).

  • Time: 3 hours (extended time ensures removal of Pbf groups from Arg, if present).

Data Analysis

When analyzing hybrid peptides, the HPLC retention time usually shifts significantly compared to the all-


 analog due to increased hydrophobicity from the phenylpropanoic scaffold.
Parameter

-Peptide (Control)
Hybrid

-Peptide
Retention Time (C18) 12.5 min14.8 min (Increased Hydrophobicity)
Mass Spec (ESI) [M+H]+[M+H]+ + (n * 14 Da)
Proteolytic Half-life < 30 min (Trypsin)> 24 hours (Trypsin)
CD Spectra Random Coil / HelixDistinct 14-Helix (Minima ~215nm)
Troubleshooting Guide
  • Problem: Incomplete coupling of the

    
    -residue.
    
    • Root Cause:[3][4][5] Steric clash with the resin linker or previous bulky residue.

    • Solution: Switch to Oxyma Pure/DIC at 50°C. Oxyma is less explosive than HOAt and often provides superior coupling efficiency for hindered amines.

  • Problem: Low solubility during purification.

    • Root Cause:[3][4][5]

      
      -peptides form stable secondary structures that aggregate.
      
    • Solution: Purify using a gradient of Water/Acetonitrile with 0.1% TFA and heat the column to 50°C.

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. [Link]
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. [Link]

  • Albericio, F., et al. (2018). Oxyma Pure: An Efficient Additive for Peptide Synthesis. Organic Process Research & Development. [Link]

  • Steer, D. L., et al. (2002). Beta-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry. [Link][2]

  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of (S)-3-Amino-2-phenylpropanoic acid during coupling

Status: Operational Ticket ID: RAC-BETA-PHE-001 Subject: Preventing Racemization of -Homophenylalanine Analogs During Coupling Assigned Specialist: Senior Application Scientist The Core Hazard: The "Benzylic Trap" You ar...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: RAC-BETA-PHE-001 Subject: Preventing Racemization of


-Homophenylalanine Analogs During Coupling
Assigned Specialist:  Senior Application Scientist

The Core Hazard: The "Benzylic Trap"

You are encountering difficulties because (S)-3-Amino-2-phenylpropanoic acid is not a standard amino acid. It is a


-amino acid  (specifically, an analog of Tropic acid with an amine).

Unlike standard


-amino acids, or even 

-amino acids (where the side chain is on the

-carbon), your molecule carries a specific "Benzylic Trap":
  • Structural Vulnerability: The chiral center is at the

    
    -position (C2).
    
  • Hyper-Acidity: The proton at this chiral center is doubly activated . It is

    
     to a carbonyl (like all amino acids) and it is benzylic  (adjacent to a phenyl ring).
    
  • Consequence: This proton is significantly more acidic (

    
     ~18-20) than in standard amino acids. Even mild bases can deprotonate it, leading to a resonance-stabilized planar enolate that destroys chirality.
    
Visualization: The Racemization Pathway

The following diagram illustrates the specific failure mode for this molecule during activation.

racemization_mechanism cluster_factors Risk Factors S_isomer (S)-Enantiomer (Chiral) Enolate Planar Enolate (Achiral Intermediate) S_isomer->Enolate Deprotonation (Fast at C2) Base Base (B:) Base->S_isomer Racemate Racemic Mixture (50% S / 50% R) Enolate->Racemate Reprotonation (Non-stereoselective) F1 Benzylic Stabilization F2 Strong Base (DIPEA) F3 High Temp (>0°C)

Figure 1: The mechanism of base-catalyzed racemization via enolization. The phenyl group stabilizes the enolate, lowering the energy barrier for chirality loss.

Reagent Selection Guide (The Hardware)

To preserve the (S)-configuration, you must abandon standard peptide coupling protocols (e.g., HBTU/DIPEA). Use the following "Low-Racemization" systems.

Comparative Analysis of Coupling Systems
SystemRisk ProfileRecommendationWhy?
T3P / Pyridine Lowest Gold Standard T3P (Propylphosphonic anhydride) activates carboxylic acids without generating highly reactive, racemization-prone intermediates. Pyridine is a weak base that minimizes proton abstraction.
DIC / Oxyma Pure LowPreferred Alternative Carbodiimides (DIC) with Oxyma create a neutral/acidic environment (pH < 7) during activation, preventing base-mediated enolization.
HATU / DIPEA Critical Do Not Use The high reactivity of HATU combined with the strong basicity of DIPEA guarantees significant racemization for this specific substrate.
Mixed Anhydride HighAvoid Isobutyl chloroformate requires NMM/TEA, which often triggers racemization in phenyl-substituted acids.

Troubleshooting & FAQs

Q: My yield is high (>90%), but my enantiomeric excess (ee) has dropped to 70%. What happened? A: You likely used a base that was too strong or present in excess.

  • Diagnosis: If you used DIPEA (Diisopropylethylamine) or TEA (Triethylamine), you deprotonated the

    
    -carbon.
    
  • Fix: Switch to 2,4,6-Collidine (TMP) or Pyridine . These bases are sterically hindered or sufficiently weak to buffer the reaction without stripping the sensitive benzylic proton.

Q: Can I use Fmoc-protection on the amine of this molecule? A: Yes, but be careful with the next step.

  • Issue: When you remove the Fmoc group from the coupled product using piperidine (a secondary amine), you expose the sensitive C2 proton to basic conditions again.

  • Fix: Use shorter deprotection times (e.g., 2 x 3 min instead of 2 x 10 min) or use DBU/Piperidine mixtures which can be faster, though this remains a risk. For solution phase, consider Boc protection to avoid base treatments entirely.

Q: Why is T3P better than EDC/HOBt? A: T3P acts as a water scavenger and activates the acid in a cyclic transition state that does not release a free, highly reactive O-acylisourea (which is prone to oxazolone formation). Furthermore, T3P reactions are often run in ethyl acetate or DCM, solvents that suppress ion-separation and racemization compared to DMF.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (T3P Method)

Best for: Maximum enantiomeric purity.

  • Dissolution: Dissolve (S)-3-Amino-2-phenylpropanoic acid (1.0 eq) and the amine coupling partner (1.1 eq) in Ethyl Acetate or DCM (dry). Avoid DMF if possible.

  • Cooling: Cool the mixture to 0°C (ice bath). Crucial step.

  • Base Addition: Add Pyridine (3.0 eq) or 2,4,6-Collidine (2.5 eq).

  • Coupling: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature slowly. Monitor by TLC/LCMS.

  • Workup: Wash with water, 1N HCl (mildly acidic wash removes pyridine), and brine.

Protocol B: The "Base-Free" Alternative (DIC/Oxyma)

Best for: Solid Phase Peptide Synthesis (SPPS) or when T3P is unavailable.

  • Activation: Dissolve the amino acid (1.0 eq) and Oxyma Pure (1.0 eq) in a minimum amount of DMF/DCM (1:1).

  • Cooling: Cool to 0°C.

  • Carbodiimide: Add DIC (Diisopropylcarbodiimide) (1.0 eq).[1][2] Stir for 2 minutes to form the active ester.

  • Coupling: Add the amine component (1.0 eq).

    • Note: If the amine component is a salt (e.g., HCl salt), you must add a base.[2] Use TMP (2,4,6-Collidine) (1.0 eq) strictly. Do not use DIPEA.

  • Time: Allow to react at 0°C for 30 mins, then Room Temp for 2-4 hours.

Workflow Decision Tree

coupling_decision Start Start: Coupling (S)-3-Amino-2-phenylpropanoic acid CheckAmine Is the Amine Partner a Salt? (e.g., HCl) Start->CheckAmine Salt_Yes Yes (Salt) CheckAmine->Salt_Yes Requires Base Salt_No No (Free Amine) CheckAmine->Salt_No Neutral pH T3P_Route Route A: T3P + Pyridine (Buffers salt, low racemization) Salt_Yes->T3P_Route DIC_Route Route B: DIC + Oxyma (Base-Free conditions) Salt_No->DIC_Route

Figure 2: Decision matrix for selecting the optimal coupling protocol based on the state of the amine partner.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

    • Context: Validates T3P as a superior reagent for racemization-prone substrates in large-scale synthesis.[3]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Context: Comprehensive review detailing the mechanism of Oxyma/DIC and the risks of H
  • Waghmare, A. A., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.[3] Review Journal of Chemistry, 4(2), 53–131. Link

    • Context: Specific review on T3P highlighting its utility in maintaining chiral integrity during coupling.
  • Steinauer, R., et al. (1989). Racemization of -substituted -amino acids. Helvetica Chimica Acta. (General grounding on -amino acid instability).

Sources

Optimization

SPPS Technical Support Center: Troubleshooting (S)-β-Phenylalanine HCl Solubility

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions for researchers stru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions for researchers struggling with the poor solubility of (S)-beta-phenylalanine hydrochloride ((S)-β-Phe·HCl) in N,N-Dimethylformamide (DMF).

Diagnostic Overview & Mechanistic Causality

(S)-β-Phenylalanine is a highly valuable unnatural amino acid building block. However, researchers frequently encounter severe solubility issues when attempting to dissolve its hydrochloride salt in DMF.

The Root Cause: The poor solubility is driven by the high crystal lattice energy of the hydrochloride salt. DMF is a polar aprotic solvent with a moderate dielectric constant (ε ≈ 36.7). While excellent for swelling polystyrene resins and solvating protected peptide backbones, neat DMF lacks the hydrogen-bond donating capacity required to efficiently solvate the dense ionic pair of the protonated β-amine and the chloride anion. To resolve this, we must manipulate the chemical state of the molecule (via neutralization) and the thermodynamic properties of the solvent environment.

Solvation Troubleshooting Workflow

Follow this self-validating logical pathway to systematically resolve solubility issues before proceeding to your coupling cycle.

G A Start: (S)-β-Phe·HCl in DMF (Insoluble) B Step 1: Add DIPEA (1.2 eq) In-situ Neutralization A->B C Clear Solution? B->C D Proceed to SPPS Coupling Step C->D Yes E Step 2: Add 10-20% DMSO or NMP Co-solvent C->E No F Step 3: Gentle Heat (40°C) & Sonication E->F G Clear Solution? F->G G->D Yes H Evaluate Alternative Protecting Groups G->H No

Logical workflow for troubleshooting (S)-beta-Phe·HCl solubility in SPPS.

Troubleshooting Guides & FAQs

Issue 1: Persistent turbidity when mixing (S)-β-Phe·HCl in neat DMF. Q: I added (S)-β-Phe·HCl to DMF at 0.2 M, but it remains a cloudy suspension. How do I clear it? A: The turbidity is caused by the undissolved ionic salt. You must perform in-situ neutralization (free-basing). Add 1.0 to 1.2 equivalents of a sterically hindered tertiary amine, such as N,N-Diisopropylethylamine (DIPEA). DIPEA deprotonates the β-amine, generating the free amino acid (which is significantly more lipophilic and soluble in DMF) and DIPEA·HCl. As noted in 1, adjusting the pH to neutralize charged residues is a critical first step for dissolving ionic peptide components[1].

Issue 2: Precipitation upon addition of coupling reagents. Q: My solution cleared after adding DIPEA, but when I added DIC/Oxyma, it became cloudy again. What happened? A: This indicates that the activated ester intermediate is aggregating, or you are observing the premature precipitation of diisopropylurea (DIU), a byproduct of DIC activation. If the cloudiness is immediate, it is likely the activated amino acid crashing out due to hydrophobic stacking of the β-phenyl groups. To resolve this, introduce a co-solvent. Adding 10–20% (v/v) Dimethyl Sulfoxide (DMSO) disrupts intermolecular hydrogen bonding and solvates difficult sequences, a technique supported by 2[2].

Issue 3: Reagent Selection Causality. Q: Why use DIPEA instead of Triethylamine (TEA) for neutralization? A: DIPEA is significantly more sterically hindered than TEA. In SPPS, using a hindered base prevents the amine from acting as a competing nucleophile during the activation of the carboxylic acid. This ensures the activated ester reacts exclusively with the resin-bound amine, maintaining high coupling efficiency and preventing sequence truncation.

Issue 4: Alternative Solvents. Q: Can I use a different primary solvent if DMF fails entirely? A: Yes. Recent industrial perspectives on greening peptide synthesis published by 3 emphasize that while DMF is standard, solvent mixtures or alternatives like N-Methyl-2-pyrrolidone (NMP) can offer superior solvating power for difficult building blocks[3]. A 1:1 mixture of DMF and NMP is often employed for highly aggregating sequences.

Validated Solvation Methodology

This protocol is designed as a self-validating system . The visual transition of the mixture dictates whether you are cleared to proceed to the next chemical step, preventing wasted reagents and failed syntheses.

Protocol: Optimized Solvation and Activation of (S)-β-Phe·HCl

  • Preparation: Weigh the required amount of (S)-β-Phe·HCl (e.g., 0.2 mmol for a 0.1 mmol scale synthesis) into a clean, dry glass vial.

  • Initial Solvation: Add 0.8 mL of peptide-synthesis grade DMF. Vortex for 30 seconds.

    • Validation Checkpoint: The solution will likely remain a cloudy suspension. Do not add coupling reagents yet.

  • Neutralization (Free-basing): Add 1.2 equivalents of DIPEA (0.24 mmol) directly to the suspension. Vortex aggressively for 1 minute.

    • Validation Checkpoint: The solution should transition from turbid to optically clear as the HCl salt is neutralized into the soluble free amine and DIPEA·HCl.

  • Co-solvent Addition (Conditional): If turbidity persists after Step 3, add 0.2 mL of DMSO (to achieve a 20% v/v DMSO/DMF mixture). Sonicate the vial in a water bath at 35–40°C for 3 minutes.

  • Activation: Once an optically clear solution is achieved, add your coupling reagents (e.g., 0.2 mmol of DIC and 0.2 mmol of Oxyma Pure). Incubate for 2 minutes for pre-activation before immediately adding the mixture to the resin-containing reaction vessel.

Quantitative Solubility Data

The following table summarizes the expected solubility limits of (S)-β-Phe derivatives based on the solvent environment and chemical state.

Amino Acid StateSolvent SystemAdditiveMax Soluble Conc. (M)Visual Observation
(S)-β-Phe·HClNeat DMFNone< 0.05 MPersistent cloudy suspension
(S)-β-Phe·HClDMFDIPEA (1.2 eq)~ 0.20 MClear solution
(S)-β-Phe·HClDMF : DMSO (8:2)DIPEA (1.2 eq)> 0.30 MRapid dissolution, clear
Fmoc-(S)-β-Phe-OHNeat DMFNone> 0.20 MClear solution (Standard)

References

  • Title: Greening the synthesis of peptide therapeutics: an industrial perspective Source: RSC Publishing (Green Chemistry) URL: [Link]

Sources

Troubleshooting

troubleshooting low yields in (S)-3-Amino-2-phenylpropanoic acid synthesis

The following Technical Support Guide is designed for researchers and process chemists encountering yield issues with (S)-3-Amino-2-phenylpropanoic acid (also known as -phenyl- -alanine). Ticket ID: B-PHE-ALPHA-001 Statu...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists encountering yield issues with (S)-3-Amino-2-phenylpropanoic acid (also known as


-phenyl-

-alanine).

Ticket ID: B-PHE-ALPHA-001 Status: Open Topic: Troubleshooting Low Yields & Enantiomeric Excess Applicable For: Chemical Synthesis (Cyano-reduction) & Enzymatic Resolution[1]

⚠️ Critical Distinction: Know Your Isomer

Before proceeding, verify your target structure.[1] This guide addresses 3-Amino-2-phenylpropanoic acid (Isomer A).[1][2][3][4]

  • Isomer A (Target):

    
     (
    
    
    
    -phenyl-
    
    
    -alanine).[1][3]
  • Isomer B (Common Confusion):

    
     (
    
    
    
    -phenylalanine).[1][3]
  • Why this matters: Isomer B is made via Arndt-Eistert homologation of phenylglycine.[1] Isomer A (your target) cannot be made this way; it is typically synthesized via hydrogenation of

    
    -cyano esters followed by resolution.[1]
    

Module 1: The Chemical Route (Cyano-Ester Hydrogenation)

Context: The standard synthesis involves the catalytic hydrogenation of Ethyl 2-cyano-2-phenylacetate followed by hydrolysis.[1] Primary Failure Mode: Formation of secondary amine dimers (dimerization) or incomplete reduction of the nitrile.[1]

Troubleshooting Guide: Hydrogenation Stalls or Low Yield
SymptomProbable CauseCorrective Action
Yield < 40% (Viscous oil) Dimerization: The primary amine product reacts with the intermediate imine, forming a secondary amine dimer.[1][3]Add Ammonia: Perform hydrogenation in EtOH saturated with

or add 5-10 eq. of

.[1][3] This suppresses dimer formation by shifting the equilibrium.[1]
Incomplete Conversion Catalyst Poisoning: Nitriles are notorious for binding strongly to metal surfaces (

).[1][3]
Switch Catalyst: If using Pd/C, switch to Raney Nickel (requires high pressure, >50 bar) or PtO2 (Adam’s Catalyst) in acetic acid (works at lower pressure, 3-5 bar).[1][3]
Over-reduction Phenyl Ring Reduction: High pressure/temp reduces the aromatic ring to a cyclohexyl group.[1][3]Control Temp: Keep reaction

. If using

or

catalysts, switch to

or

which are less active toward aromatics under mild conditions.[1]
Validated Protocol: Ammonia-Modulated Hydrogenation
  • Substrate: Dissolve Ethyl 2-cyano-2-phenylacetate (10 mmol) in Ethanol (50 mL).

  • Additive: Add ammonium hydroxide (25% aq., 5 mL) . Crucial step to prevent dimerization.

  • Catalyst: Add Raney Nickel (approx. 100 wt%—wet slurry, washed with EtOH).

  • Reaction: Hydrogenate at 50 bar

    
      and 50°C  for 12 hours.
    
  • Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[1]

  • Validation: Check NMR for disappearance of the nitrile carbon signal (~115-120 ppm).

Module 2: The Chiral Resolution (Enzymatic Route)

Context: The chemical route yields a racemate.[1] To obtain the (S)-enantiomer , enzymatic hydrolysis (kinetic resolution) using Lipases (e.g., CAL-B) is the industry standard.[1][3] Primary Failure Mode: Conversion stalls at 50% (theoretical max) or poor enantiomeric excess (


).[1]
Troubleshooting Guide: Enzymatic Resolution
SymptomProbable CauseCorrective Action
Low

(< 90%)
Non-Specific Hydrolysis: Spontaneous chemical hydrolysis occurring alongside enzymatic activity.[1][3]Adjust pH: Lower the buffer pH to 6.5–7.0. At pH > 8.0, chemical hydrolysis accelerates, degrading

.[1]
Reaction Stops < 40% Product Inhibition: The acid product accumulates, dropping local pH and inhibiting the lipase.[3]Use Autotitrator: Maintain pH constant by titrating with NaOH.[1][3] Alternatively, use an organic solvent system (MTBE/Buffer biphasic) to extract the ester.[1]
Emulsion Formation Surfactant Effect: The amino-ester acts as a surfactant.[1][3]Co-solvent: Add 5-10% DMSO or Isopropanol to break emulsions and improve substrate solubility.[1][3]
Validated Protocol: Lipase-Catalyzed Kinetic Resolution
  • Substrate: Suspend racemic Ethyl 3-amino-2-phenylpropionate (or its N-acetyl derivative) in Phosphate Buffer (0.1 M, pH 7.0).

  • Enzyme: Add Candida antarctica Lipase B (CAL-B, immobilized on acrylic resin, e.g., Novozym 435) . Load: 20 mg/mmol substrate.[1]

  • Incubation: Shake at 30°C. Monitor pH; keep at 7.0 via autotitrator (1M NaOH).

  • Termination: Stop at 40-45% conversion (do not push to 50% to preserve high

    
     of the product).
    
  • Separation: Filter enzyme. Acidify aqueous phase to pH 2.[1] Extract unreacted (R)-ester with EtOAc.[1] The (S)-acid remains in the water phase.[1][3]

Module 3: Purification & Isolation (The Zwitterion Trap)

Issue: Users often report "product disappearance" during extraction. Cause: 3-Amino-2-phenylpropanoic acid is a zwitterion.[1][3] At neutral pH, it is highly water-soluble and will not extract into organic solvents.[1]

Visualization: Solubility vs. pH

Zwitterion_Solubility Figure 1: Solubility Profile of (S)-3-Amino-2-phenylpropanoic acid. Target the Isoelectric Point (pI ~6.0) for precipitation. Acid pH < 2 (Cationic Form) Soluble in H2O Insoluble in Organics Iso pH ~ 6.0 (pI) (Zwitterion) Min. Solubility in H2O Precipitates Acid->Iso Add Base (NaOH) Iso->Acid Add Acid (HCl) Base pH > 10 (Anionic Form) Soluble in H2O Insoluble in Organics Iso->Base Add Base (NaOH) Base->Iso Add Acid (HCl)

[1]

Isolation Protocol
  • Concentration: Concentrate the aqueous phase (containing the (S)-acid) to a minimal volume.[1][3]

  • Ion Exchange (Optional but Recommended): Pass through a cation exchange resin (Dowex 50W).[1] Wash with water, elute with 1M

    
    .[1]
    
  • Precipitation (The "pI Crash"):

    • Dissolve crude solid in minimal water.[1][3]

    • Adjust pH precisely to the Isoelectric Point (pI ≈ 5.9 - 6.1) .

    • Add cold Ethanol or Acetone (antisolvent) to force precipitation.[1]

    • Filter and dry.[1][5]

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Rodionov reaction (Benzaldehyde + Malonic acid) for this? A: No. The Rodionov reaction typically yields 3-amino-3 -phenylpropanoic acid (


-phenylalanine), where the amino group is benzylic.[1][3] You require the amino group at the terminal carbon.

Q: My hydrogenation catalyst caught fire. Why? A: Raney Nickel is pyrophoric when dry.[1][3] Always handle it as a slurry in water or ethanol.[1] Never let it dry out on the filter paper.[1]

Q: Can I resolve the nitrile precursor before reduction? A: Generally, no.[1] Nitriles are small and linear; lipases struggle to distinguish the enantiomers of


-cyano esters efficiently compared to the bulkier amino-ester or N-acetyl derivatives.

Q: What is the absolute configuration of the commercial "Tropic Acid" amine? A: Commercial supplies are often listed as (S)-(-)-3-Amino-2-phenylpropanoic acid.[1][3] Always verify with optical rotation:


 should be negative (in water/HCl).[1]

References

  • Mechanism of Nitrile Hydrogenation

    • Title: "Hydrogenation of Nitriles to Amines: A Review of C
    • Source: Organic Chemistry Portal / specialized catalysis literature.[1]

    • Context: Explains the necessity of ammonia to prevent secondary amine formation.[1][3]

    • URL:[1]

  • Enzymatic Resolution Standards

    • Title: "Lipase-catalyzed kinetic resolution of -amino acids"
    • Source:Tetrahedron: Asymmetry (General methodology reference).[1]

    • Context: Supports the use of CAL-B and pH control for amino acid ester resolution.[3]

    • URL:[1]

  • Zwitterion Purification

    • Title: "Isoelectric Point Separ
    • Source:Proteomes (2017).[1]

    • Context: Validates the pI precipitation method for amino acid isol
    • URL:[1]

  • Target Molecule Data

    • Title: "Ethyl 2-cyano-2-phenylacetate (Precursor D
    • Source: PubChem.[1][6]

    • Context: Chemical properties of the starting material for the cyano-reduction route.[3]

    • URL:[1][3]

Sources

Optimization

optimizing purification of peptides containing beta-phenylalanine residues

Technical Guide: Optimization of Purification Protocols for -Phenylalanine Containing Peptides Executive Summary: The -Phe Challenge Purifying peptides containing -phenylalanine ( -Phe) residues presents a dual challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimization of Purification Protocols for -Phenylalanine Containing Peptides

Executive Summary: The -Phe Challenge

Purifying peptides containing


-phenylalanine (

-Phe) residues presents a dual challenge distinct from standard solid-phase peptide synthesis (SPPS) products. Unlike

-amino acids,

-amino acids introduce an extra carbon into the backbone, granting the peptide backbone rotational degrees of freedom that favor the formation of extremely stable secondary structures, particularly the 14-helix (analogous to the

-helix but more stable).

When combined with the aromatic hydrophobicity of the Phenylalanine side chain, these peptides exhibit:

  • Extreme Hydrophobicity: Strong retention on standard C18 phases.

  • Aggregation: High propensity to form intermolecular aggregates that elute as broad, tailing peaks.

  • Slow Mass Transfer: Stable folding prevents efficient interaction with the stationary phase pores.

This guide provides a self-validating workflow to overcome these barriers, moving beyond "standard" protocols to specialized methods required for


-peptides.

Phase 1: Solubilization (The Foundation)

Critical Failure Point: 90% of purification failures with


-Phe peptides occur before injection. Standard water/acetonitrile mixtures often induce aggregation, leading to column fouling and phantom recovery.
The HFIP Disaggregation Protocol

Hexafluoroisopropanol (HFIP) is non-negotiable for these sequences. It acts as a hydrogen-bond donor that disrupts the intermolecular H-bonds stabilizing the


-peptide aggregates.

Protocol:

  • Initial Dissolution: Dissolve the crude lyophilized peptide in 100% HFIP . Use the minimum volume necessary to achieve clarity.

    • Why: HFIP breaks down pre-formed aggregates immediately.

  • Dilution: Dilute the HFIP solution with 50% Aqueous Acetonitrile (containing 0.1% TFA) .

    • Target Ratio: Final HFIP concentration should be <20% to prevent solvent mismatch effects during injection.

  • Sonication: Sonicate for 5 minutes at room temperature.

Validation Check: Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, the peptide is aggregating. Repeat with a higher HFIP ratio or add 6M Guanidine-HCl (if using a polymer column).

Phase 2: Stationary Phase Selection

Standard C18 columns often fail for


-Phe rich peptides due to "irreversible" adsorption caused by 

-

stacking between the peptide's phenyl rings and the stationary phase.
Recommended Stationary Phases
Column TypeSuitabilityMechanism of Action
C4 (Butyl) High Reduced hydrophobicity allows elution of sticky

-Phe peptides without requiring 100% organic modifier.
Phenyl-Hexyl Medium-High Provides alternative

-

selectivity. Often separates diastereomers better than alkyl phases.
Polymer (PLRP-S) High Withstands high pH (pH 10-11), allowing purification in basic conditions where peptides are often more soluble.
Standard C18 Low Risk of strong retention and broad peaks. Only use for short (<10 residues) sequences.

Phase 3: The Thermal Factor

Rule: Never purify


-Phe peptides at room temperature.

The stable 14-helix structure slows the mass transfer kinetics (the speed at which the peptide moves in and out of the stationary phase pores).

  • Standard Operating Temp: 60°C

  • Effect: Increases diffusivity, sharpens peaks, and lowers backpressure.

  • Caution: Ensure your column is rated for 60°C (most silica columns are stable up to 60°C at low pH).

Phase 4: Experimental Workflow Visualization

The following diagram outlines the decision logic for method development, specifically tailored for hydrophobic


-peptides.

BetaPeptideWorkflow Start Crude Beta-Phe Peptide SolubilityCheck Solubility Test: Water/ACN (50:50) Start->SolubilityCheck Aggregated Cloudy/Precipitate? SolubilityCheck->Aggregated HFIP_Step Dissolve in 100% HFIP, then dilute to 20% Aggregated->HFIP_Step Yes ColumnSelect Select Column Phase Aggregated->ColumnSelect No (Rare) HFIP_Step->ColumnSelect LengthCheck Sequence Length? ColumnSelect->LengthCheck UseC4 Use C4 (Butyl) Column Temp: 60°C LengthCheck->UseC4 > 10 residues or >3 Beta-Phe UsePhenyl Use Phenyl-Hexyl Column Temp: 60°C LengthCheck->UsePhenyl < 10 residues or Diastereomer separation MobilePhase Mobile Phase A: 0.1% TFA/H2O Mobile Phase B: 0.1% TFA/ACN UseC4->MobilePhase UsePhenyl->MobilePhase Gradient Gradient: 5-95% B over 40 min MobilePhase->Gradient QC Analytical QC (Check for Diastereomers) Gradient->QC

Caption: Decision matrix for solubilization and stationary phase selection based on peptide length and aggregation state.

Troubleshooting Guide & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Broad, Tailing Peaks Secondary structure folding (14-helix) or aggregation on-column.1. Increase column temp to 60°C.2. Switch from C18 to C4.3. Add 10% Isopropanol to Mobile Phase B.
Split Peaks / Doublets Diastereomers (common in

-amino acid synthesis) or partial folding.
1. Run a shallower gradient (0.5% B/min).2. Use a Phenyl-Hexyl column to exploit

-

selectivity differences between isomers.
High Backpressure Peptide precipitating inside the column frit.1. Stop immediately. Backflush column.2. Re-inject sample with higher HFIP content.3. Reduce injection volume.
Ghost Peaks Carryover from previous run due to hydrophobic adsorption.Run a "Sawtooth" wash: Rapid cycling between 5% and 100% B (3 cycles) with 0.1% Formic Acid between runs.
Frequently Asked Questions

Q1: Can I use Formic Acid instead of TFA? A: For purification, no . TFA (Trifluoroacetic acid) is an ion-pairing agent that masks the positive charges on the peptide, increasing hydrophobicity and improving peak shape.[1] Formic acid is too weak to suppress the silanol interactions effectively for these bulky peptides. Use TFA for purification, then exchange to Formate/Acetate if necessary during the final lyophilization.

Q2: My peptide is eluting at 90% Acetonitrile. Is this a problem? A: Yes. Eluting near the end of the gradient makes it hard to separate impurities. Switch to a C4 column . The lower hydrophobicity of the C4 phase will cause the peptide to elute earlier (likely around 50-60% B), placing it in the shallow, high-resolution part of the gradient.

Q3: How do I separate diastereomers (D- vs L-


-Phe)? 
A: 

-amino acid synthesis often yields diastereomeric impurities. These are best separated on Phenyl-Hexyl columns or C18 columns with high surface coverage . The rigid secondary structure of

-peptides often amplifies the subtle shape differences between diastereomers, making them separable if the gradient is shallow enough (0.2% to 0.5% change per minute).

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of gamma-hexapeptides and beta-peptides. Helvetica Chimica Acta.

  • Biotage Application Note. (2023). Handling difficult peptides - how to purify beta amyloid peptides. (Demonstrates HFIP/Solubility protocols relevant to hydrophobic aggregates).

  • Mant, C.T., & Hodges, R.S. (2002). High-performance liquid chromatography of peptides and proteins: separation, analysis, and conformation.[2] CRC Press. (Authoritative text on temperature effects and C4 vs C18 selection).

  • Waters Corporation. Peptide Isolation – Method Development Considerations. (Technical guide on column selection for hydrophobic peptides).

Sources

Troubleshooting

resolving aggregation issues in beta-peptide synthesis

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in solid-phase peptide synthesis (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in solid-phase peptide synthesis (SPPS): the aggregation of beta-peptides and amyloidogenic sequences (such as Aβ1-42).

Beta-peptides possess a high propensity to form stable secondary structures (like 14-helices or beta-sheets) driven by intense intermolecular hydrogen bonding. During SPPS, this causes the growing peptide chains to collapse into a desolvated, hydrophobic matrix on the resin. This physical barrier blocks coupling reagents and deprotection bases, leading to sequence truncations, deletion sequences, and catastrophic yield losses.

This guide synthesizes field-proven mechanistic insights with self-validating protocols to help you engineer your way out of aggregation.

Quantitative Impact of Anti-Aggregation Strategies

To understand the causality of our troubleshooting steps, we must first look at the data. The table below summarizes the empirical impact of various synthetic interventions on the crude yield and purity of Aβ1-42, a benchmark for extreme aggregation[1][2].

Synthetic StrategySolid SupportKey InterventionCrude Yield (%)Aggregation Propensity
Standard SPPS Polystyrene (Wang/Rink)None (Room Temp)< 10%Severe (Truncations common)
Optimized Resin ChemMatrix (PEG-based)Enhanced Swelling30 - 40%Moderate
Chemical Disruption ChemMatrixPseudoproline Dipeptides57%Low
Thermal Disruption ChemMatrixMicrowave Heating (86°C)~78%Minimal

FAQ & Troubleshooting Guide

Q1: Why do my beta-peptides fail to couple efficiently after the 10th-15th residue? A: This is the classic onset of on-resin aggregation. As the peptide chain elongates beyond 10 residues, the local concentration of the chains within the resin bead becomes extremely high. The backbone amides form intermolecular hydrogen bonds, creating localized beta-sheet networks. This desolvates the growing N-terminus, making it physically inaccessible to bulky Fmoc-amino acids and coupling reagents like HATU or DIC. You must disrupt this hydrogen-bonding network either chemically or thermodynamically[3].

Q2: I am currently using Polystyrene (PS) resin. Should I switch? A: Yes, immediately. Polystyrene resins are highly hydrophobic and their swelling is severely restricted when the attached peptide begins to aggregate. Switch to a 100% PEG-based resin, such as ChemMatrix . PEG resins possess exceptional swelling properties in a wide variety of solvents (including amphiphilic and aqueous environments) and actively disrupt inter-chain interactions, maintaining the accessibility of the N-terminus[1][2].

Q3: Can I modify the peptide backbone temporarily to prevent beta-sheet formation? A: Yes, through Pseudoproline Dipeptides or O-Acyl Isopeptides (Depsipeptides) .

  • Pseudoprolines: If your sequence contains Ser, Thr, or Cys, you can incorporate a pre-formed pseudoproline dipeptide (e.g., Fmoc-Val-Ser(ψMe,Me pro)-OH). The oxazolidine/thiazolidine ring forces a "kink" into the peptide backbone, physically preventing the parallel alignment required for beta-sheet formation. The ring is seamlessly removed during standard TFA cleavage[1].

  • Depsipeptides: By substituting a standard amide bond with an ester bond at a Ser/Thr residue, you eliminate a critical hydrogen bond donor. Following synthesis and purification, a simple shift to physiological pH (pH 7.4) triggers an spontaneous O-to-N acyl transfer, yielding the native amide bond[4].

Q4: How effective is Microwave-Assisted SPPS for beta-peptides? A: Highly effective. Microwave irradiation provides rapid, localized thermal energy that kinetically disrupts intermolecular hydrogen bonds and accelerates reaction rates. Coupling at 86°C forces the peptide chains out of their aggregated states. However, caution must be applied: sensitive residues (like His and Cys) are prone to racemization at high temperatures and must be coupled at room temperature[2][5].

Q5: My peptide synthesized successfully, but it aggregates instantly during HPLC purification. How do I resolve this? A: You must erase the peptide's "structural history." Lyophilized beta-peptides often retain pre-formed beta-sheet seeds. Monomerize the crude peptide by dissolving it in a strong fluorinated solvent like Hexafluoroisopropanol (HFIP), which breaks all hydrogen bonds. Evaporate the HFIP to form a peptide film, then reconstitute in DMSO before injecting into the HPLC or using it in biological assays[6].

Diagnostic & Mechanistic Workflows

G Agg Aggregation Detected (Kaiser Test Positive / Truncation) Resin 1. Solid Support Switch to ChemMatrix (PEG) Agg->Resin Heat 2. Thermal Disruption Microwave SPPS (86°C) Agg->Heat Chem 3. Chemical Disruption Pseudoprolines / Depsipeptides Agg->Chem Solv 4. Solvent Optimization DMSO / NMP / Chaotropic Salts Agg->Solv Success Successful Elongation High Crude Yield Resin->Success Heat->Success Chem->Success Solv->Success

Workflow for diagnosing and resolving on-resin aggregation during beta-peptide SPPS.

G Standard Standard Amide Bond (Prone to H-Bonding) Agg Beta-Sheet Aggregation (Synthesis Failure) Standard->Agg Depsi O-Acyl Isopeptide (Ester Bond) (H-Bonding Disrupted) Standard->Depsi Redesign Soluble Highly Soluble Elongation (Successful Synthesis) Depsi->Soluble Shift Physiological pH Buffer (O-to-N Acyl Transfer) Soluble->Shift Native Native Folded Beta-Peptide Shift->Native

Mechanism of O-Acyl Isopeptide (Depsipeptide) strategy to bypass aggregation.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SPPS of Aggregation-Prone Beta-Peptides

This protocol utilizes thermal disruption and PEG-resin to ensure complete coupling of difficult sequences like Aβ1-42[2].

Materials:

  • Rink Amide ChemMatrix Resin (loading ~0.5 mmol/g)

  • Fmoc-Amino Acids (5 eq)

  • DIC (N,N'-Diisopropylcarbodiimide) (5 eq) and Oxyma Pure (5 eq)

  • 20% Piperidine in DMF (with 0.1 M Oxyma to suppress aspartimide formation)

Step-by-Step Methodology:

  • Resin Swelling: Weigh out 0.1 mmol of ChemMatrix resin. Swell in DMF for 30 minutes at room temperature. Validation: Resin bed volume should visibly expand by at least 3-4x.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine/DMF. Apply microwave irradiation (CEM Liberty Blue or equivalent) to reach 86°C for 3 minutes.

  • Washing: Wash the resin 4x with DMF. Validation: Monitor the UV absorbance of the wash at 301 nm to ensure complete removal of the dibenzofulvene adduct.

  • Coupling: Add Fmoc-AA, DIC, and Oxyma in DMF. Apply microwave irradiation to reach 86°C for 5 minutes.

    • Critical Exception: For Histidine (His) and Cysteine (Cys), couple at Room Temperature for 45 minutes to prevent thermal racemization.

  • Validation Check (Kaiser Test): After coupling the 15th residue (the typical onset of aggregation), extract a few resin beads and perform a Kaiser test. A yellow color confirms complete coupling (self-validating step). A blue color indicates aggregation is still occurring; if blue, double-couple the residue using HATU/DIPEA in NMP.

  • Cleavage: Cleave using TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5) for 3 hours at room temperature. Precipitate in cold diethyl ether.

Protocol B: HFIP/DMSO Monomerization for Downstream Assays

Crucial for preparing synthetic beta-peptides for structural characterization or biological assays without pre-seeded aggregates[6].

Materials:

  • Lyophilized crude or purified beta-peptide

  • 100% Hexafluoroisopropanol (HFIP)

  • Anhydrous Dimethylsulfoxide (DMSO)

Step-by-Step Methodology:

  • Monomerization: Dissolve the dry peptide powder in 100% HFIP to a concentration of 1 mM. Vortex thoroughly for 1 minute.

  • Incubation: Incubate the solution at room temperature for 30 minutes. The strong fluorinated solvent breaks all existing beta-sheet hydrogen bonds.

  • Film Formation: Aliquot the solution into microcentrifuge tubes. Evaporate the HFIP under a gentle stream of nitrogen gas, or leave open in a fume hood overnight, until a clear peptide film forms at the bottom of the tube.

  • Storage: Store the dried peptide films at -20°C in a desiccator.

  • Reconstitution (Self-Validating): Immediately prior to your assay, resuspend the peptide film in anhydrous DMSO to a concentration of 5 mM. Validation: The solution must be perfectly clear. Any turbidity indicates incomplete monomerization. Dilute rapidly into your aqueous assay buffer to trigger controlled folding.

References

  • Murray, J. K., & Gellman, S. H. (2005). Application of microwave irradiation to the synthesis of 14-helical beta-peptides. Organic Letters, 7(8), 1517-1520.

  • Kasim, J. K., Kavianinia, I., Ng, J., Harris, P. W. R., & Birch, N. P. (2018). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system. Organic & Biomolecular Chemistry, 17, 30-34.

  • Kasim, J. K., Kavianinia, I., Harris, P. W. R., & Brimble, M. A. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry, 7, 472.

  • Stine, W. B., Jungbauer, L., Yu, C., & LaDu, M. J. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology, 670, 13-32.

  • Bacsa, B., Bösze, S., & Kappe, C. O. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. Journal of Organic Chemistry, 75(6), 2103-2106.

  • Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483-2495.

Sources

Optimization

overcoming steric hindrance in (S)-beta-phenylalanine amide bond formation

Topic: Overcoming Steric Hindrance in (S)-beta-Phenylalanine Amide Bond Formation Ticket ID: #BETA-PHE-001 Status: Open Assigned Specialist: Senior Application Scientist Priority: Critical (Synthesis Halted/Low Yield) Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in (S)-beta-Phenylalanine Amide Bond Formation

Ticket ID: #BETA-PHE-001 Status: Open Assigned Specialist: Senior Application Scientist Priority: Critical (Synthesis Halted/Low Yield)

Executive Summary

Welcome to the Advanced Peptide Synthesis Support Hub. You are likely accessing this guide because standard coupling protocols (EDC/HOBt or HBTU/DIPEA) have failed to produce the desired amide bond involving (S)-beta-phenylalanine (β-Phe) .

The Root Cause: Unlike


-amino acids, 

-amino acids possess an extra methylene group in the backbone. In (S)-

-phenylalanine (specifically

-homophenylalanine), the bulky phenyl ring is attached directly to the carbon bearing the amine. This creates a "kinetic wall," significantly reducing the nucleophilicity of the amine and preventing the approach of the activated carboxylic acid. Furthermore,

-peptides are prone to forming stable secondary structures (helices/sheets) even at short lengths, leading to aggregation that solvates poorly in pure DMF.

This guide provides a tiered troubleshooting approach, moving from optimized standard reagents to "nuclear" options for extreme steric hindrance.

The Reactivity Matrix (Diagnostic)

Before selecting a protocol, identify your specific failure mode using the logic flow below.

CouplingLogic Start START: Characterize Failure NoProduct Observation: >90% Starting Material (No Reaction) Start->NoProduct LowYield Observation: 20-50% Yield (Incomplete Coupling) Start->LowYield WrongProduct Observation: Wrong Mass/Epimerization Start->WrongProduct StericBlock Diagnosis: Steric Shielding Nucleophile is inaccessible NoProduct->StericBlock Primary Cause Aggregation Diagnosis: On-Resin Aggregation Peptide chain folded LowYield->Aggregation Likely Cause OverActivation Diagnosis: Over-Activation Racemization or Guanidinylation WrongProduct->OverActivation Likely Cause Soln_TFFH Solution: Protocol B (Acid Fluoride/TFFH) StericBlock->Soln_TFFH Soln_Magic Solution: Change Solvent (DCM/DMF/NMP + Chaotropes) Aggregation->Soln_Magic Soln_Base Solution: Switch Base (Collidine/TMP) OverActivation->Soln_Base

Figure 1: Diagnostic Decision Tree for Beta-Amino Acid Coupling Failures.

Reagent Selection: The Hardware

Standard carbodiimides (DIC/EDC) are insufficient for


-Phe due to the slow kinetics allowing the O-acylisourea intermediate to rearrange into unreactive byproducts. You must use Phosphonium , Uronium , or Acid Fluoride  activation.
Comparative Reagent Table
Reagent ClassReagentSteric PowerRacemization RiskRecommendation
Uronium HATU HighLow (with HOAt)Standard Choice. Excellent for hindered couplings but can guanidinylate amines if reaction is slow.[1]
Uronium COMU HighVery LowSafety Choice. Safer than HATU (non-explosive), better solubility, and comparable reactivity [1].[2]
Acid Fluoride TFFH Extreme MinimalThe "Nuclear Option." Generates acid fluorides in situ. Small leaving group (F-) penetrates steric walls better than OBt/OAt esters [2].
Phosphonium PyBOP ModerateLowUse only if Uroniums fail due to guanidinylation side-reactions.
Experimental Protocols
Protocol A: The Optimized HATU/COMU Method

Use this for moderate hindrance or initial attempts.

Reagents:

  • Carboxylic Acid (3.0 eq)

  • HATU or COMU (2.9 eq)[2]

  • HOAt (3.0 eq) - Critical additive for HATU to boost kinetics.

  • Base: 2,4,6-Collidine (TMP) (6.0 eq) - Superior to DIPEA for preventing racemization. [3]

Workflow:

  • Dissolution: Dissolve the Amino Acid, HATU/COMU, and HOAt in a minimum volume of DMF/NMP (1:1).

  • Pre-activation: Add Collidine. Shake for exactly 30 seconds . Do not over-activate; the active ester is unstable.

  • Coupling: Add the mixture to the resin-bound (S)-

    
    -Phe amine.
    
  • Incubation: Shake for 2 hours at Room Temperature.

  • Check: Perform a micro-cleavage and LCMS. If SM remains, proceed to Protocol B .

Protocol B: The Acid Fluoride (TFFH) Method

Use this when Protocol A fails. Acid fluorides are highly reactive yet stable toward racemization, and the small Fluoride atom minimizes steric clash. [2]

Reagents:

  • Carboxylic Acid (4.0 eq)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq)

  • Base: DIPEA (8.0 eq)[1]

  • Solvent: DCM (Dichloromethane) or DCM/DMF (1:1) - Acid fluorides form best in DCM.

Workflow:

  • Activation: Dissolve the Carboxylic Acid and TFFH in dry DCM under Nitrogen.

  • Base Addition: Add DIPEA.

  • Conversion: Stir for 15-20 minutes. This generates the Acid Fluoride in situ.[3]

  • Coupling: Add the solution to the resin-bound amine.

  • Incubation: Shake for 2–12 hours. (Acid fluorides are stable enough for overnight coupling).

  • Retreatment: If the reaction is sluggish, drain and add fresh reagents (Double Coupling).

Mechanism of Action: Why TFFH Works

To understand why the Acid Fluoride route succeeds where HATU fails, observe the atomic radius difference in the leaving group.

Mechanism Acid Carboxylic Acid (R-COOH) Int Acid Fluoride (R-CO-F) Acid->Int Activation (DCM, 15 min) TFFH TFFH Reagent TFFH->Int Product Amide Bond Int->Product Nucleophilic Attack Small F- leaving group penetrates steric bulk BetaPhe (S)-Beta-Phe (Steric Wall) BetaPhe->Product

Figure 2: TFFH generates a compact Acid Fluoride electrophile, allowing it to bypass the steric bulk of the Beta-Phenylalanine side chain.

Troubleshooting & FAQs

Q: I am seeing a mass of [M+17] or [M+99] on my LCMS. What is this?

  • A: This is likely Guanidinylation . If the amine reacts with the Uronium reagent (HATU/HBTU) instead of the activated acid, it forms a guanidine adduct.

    • Fix: Switch to Protocol B (TFFH) or a Phosphonium reagent (PyBOP), which cannot form guanidines. Alternatively, ensure the acid is pre-activated for 1-2 minutes before adding to the amine.[2]

Q: My product is racemizing (epimerizing) despite using "S" starting material.

  • A: While

    
    -amino acids are robust, the coupling conditions might be too basic.
    
    • Fix: Replace DIPEA (strong base, pKa ~10.5) with 2,4,6-Collidine (weaker base, pKa ~7.4). Collidine is sufficient to deprotonate the carboxylic acid but less likely to abstract the

      
      -proton (or 
      
      
      
      -proton in this case) [3].

Q: The reaction mixture turns into a gel.

  • A: Beta-peptides are notorious for aggregation (forming

    
    -sheets).
    
    • Fix: Use the "Magic Mixture" solvent system: DCM : DMF : NMP (1:1:1) . You can also add chaotropic salts like 0.1M LiCl or KSCN to disrupt hydrogen bonding during the coupling step.

Q: Can I use Microwave irradiation?

  • A: Yes. Microwave heating (typically 75°C for 5-10 mins) is highly effective for overcoming the activation energy barrier of bulky couplings. However, use COMU or PyBOP for microwave steps, as HATU is less thermally stable and can decompose explosively under extreme rapid heating [1].

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides.[4] Journal of the American Chemical Society, 117(19), 5401–5402.

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Amino Acids.[5] Organic Letters, 4, 3013.

Sources

Troubleshooting

Technical Support Center: Desalting (S)-3-Amino-2-phenylpropanoic Acid

Ticket Subject: Removal of Hydrochloride Salt from (S)-3-Amino-2-phenylpropanoic Acid Case ID: CHEM-SUP-2024-BETA Assigned Specialist: Senior Application Scientist, Purification Division Executive Summary & Critical Warn...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Removal of Hydrochloride Salt from (S)-3-Amino-2-phenylpropanoic Acid Case ID: CHEM-SUP-2024-BETA Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary & Critical Warning

You are working with (S)-3-Amino-2-phenylpropanoic acid (also known as (S)-


-phenylalanine).[1] Unlike standard 

-amino acids, this molecule presents a specific chemical hazard during desalting: Racemization.
The "Hidden" Danger: C2-Acidity

The chiral center at C2 is unique because the proton is both


-to-carbonyl  and benzylic . This makes the C2 proton significantly more acidic than in standard amino acids. Exposure to strong bases (NaOH, KOH) or high pH (>10) can lead to rapid deprotonation and subsequent racemization, destroying the (S)-enantiomeric excess.

Our Recommendation: Prioritize Method 1 (Epoxide Scavenging) or Method 3 (Ion Exchange) . Use Method 2 (Neutralization) only if cost is the primary driver and strict pH control is possible.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest method for your specific constraints.

DesaltingStrategy Start Start: (S)-3-Amino-2-phenylpropanoic acid HCl Scale What is your scale? Start->Scale SmallScale < 5 grams Scale->SmallScale Lab Scale LargeScale > 10 grams Scale->LargeScale Process Scale Purity Is Optical Purity Critical (>99% ee)? SmallScale->Purity Method2 METHOD 2: Isoelectric Precipitation (Cost Effective, Higher Risk) LargeScale->Method2 Cost Dependent Method1 METHOD 1: Propylene Oxide Scavenging (Best for Enantiopurity) Purity->Method1 Yes (Critical) Method3 METHOD 3: Ion Exchange (SCX) (Highest Chemical Purity) Purity->Method3 No (Chemical Purity > Optical) Method2->Method1 If Racemization Observed

Figure 1: Strategic decision tree for desalting (S)-3-Amino-2-phenylpropanoic acid based on scale and purity requirements.

Detailed Protocols

Method 1: The "Gentle Scavenger" (Propylene Oxide)

Best For: High optical purity, small-to-medium scale. Mechanism: Propylene oxide acts as an irreversible acid scavenger, reacting with HCl to form 1-chloro-2-propanol (volatile), leaving the free amino acid zwitterion. This occurs under mild conditions, minimizing racemization risk.

Reagents:

  • Propylene Oxide (Reagent Grade)

  • Solvent: Ethanol or Methanol (Anhydrous preferred)

Protocol:

  • Dissolution: Dissolve 1.0 eq of the HCl salt in a minimum amount of Ethanol (approx. 5-10 mL per gram). If solubility is poor, add small amounts of water, but keep water content low to facilitate precipitation later.

  • Scavenging: Add 5.0 - 10.0 equivalents of Propylene Oxide.

    • Note: Excess is required to drive the equilibrium.

  • Incubation: Stir the sealed reaction vessel at room temperature for 12–18 hours .

    • Observation: A white precipitate (the zwitterion) should begin to form as the HCl is consumed.

  • Isolation: Filter the white solid.

  • Wash: Wash the cake with cold Ethanol and then Diethyl Ether to remove residual chloropropanol byproduct.

  • Drying: Vacuum dry at <40°C.

Why this works: The reaction generates a neutral, volatile byproduct rather than an inorganic salt, eliminating the need for aqueous desalting steps.

Method 2: Isoelectric Point (pI) Precipitation

Best For: Large scale, bulk processing. Mechanism: Amino acids have minimum solubility at their isoelectric point (pI). For this beta-amino acid, the pI is estimated between pH 6.0–7.0.

Reagents:

  • 2M LiOH or NaOH (LiOH is preferred as Lithium salts are more soluble in organics if back-extraction is needed).

  • pH Meter (Calibrated).

Protocol:

  • Dissolution: Dissolve the HCl salt in water (approx. 10 mL/g).

  • Neutralization: Slowly add 2M LiOH dropwise while monitoring pH.

    • Target: Adjust pH to 6.2 – 6.5 .

    • Critical: Do NOT overshoot pH > 8.0. If you do, the benzylic proton may be abstracted, causing racemization.

  • Crystallization: Cool the solution to 0–4°C for 4 hours.

    • Troubleshooting: If no precipitate forms, add an anti-solvent like Acetone or Ethanol (ratio 1:1 to water) to force the zwitterion out of solution.

  • Filtration: Filter the solid.

  • Desalting Check: The filter cake may contain trapped NaCl/LiCl. Wash thoroughly with ice-cold water/ethanol mixture.

Method 3: Ion Exchange Chromatography (SCX)

Best For: Analytical standards, complete removal of inorganic ions. Mechanism: The amino acid binds to a Strong Cation Exchange (SCX) resin. Chloride ions flow through. The amino acid is eluted with a volatile base (Ammonia).

Reagents:

  • Dowex 50WX8 (H+ form) or equivalent SCX resin.

  • Eluent A: Deionized Water.

  • Eluent B: 1M

    
     (Ammonium Hydroxide).
    

Protocol:

  • Loading: Dissolve HCl salt in water and load onto the pre-conditioned SCX column.

  • Washing: Flush the column with 5–10 column volumes (CV) of Water .

    • Check: Test the flow-through with

      
       solution. It should eventually be clear (no AgCl precipitate), indicating all Chloride has been washed away.[2]
      
  • Elution: Switch to 1M

    
     . Collect fractions.
    
    • Mechanism:[3][4][5] The ammonia displaces the amino acid from the sulfonate binding sites.

  • Work-up: Combine ninhydrin-positive fractions.

  • Lyophilization: Freeze-dry the combined fractions. Excess ammonia and water will sublime, leaving the pure free amino acid.

Comparison of Results

FeatureMethod 1: EpoxideMethod 2: pI PrecipMethod 3: Ion Exchange
Yield Moderate (60-80%)High (80-95%)High (>90%)
Chloride Removal ExcellentModerate (Trapping risk)Superior
Racemization Risk Lowest Moderate (pH dependent)Low
Scalability Low/MediumHighLow (Resin volume)
Cost High (Reagents)LowMedium

Troubleshooting & FAQs

Q1: My product is not precipitating in Method 1 (Propylene Oxide).

  • Cause: Too much solvent or the zwitterion is slightly soluble in the alcohol used.

  • Fix: Concentrate the reaction mixture under vacuum (do not heat >40°C). Add an anti-solvent like Diethyl Ether or Acetone to induce precipitation.

Q2: I see a loss of optical rotation (


) after Method 2. 
  • Cause: You likely overshot the pH during neutralization. The C2-proton is acidic.

  • Fix: Switch to Method 1. If you must use Method 2, use a weaker base like Ammonium Hydroxide (

    
    ) instead of NaOH, or use an automated titrator to stop exactly at pH 6.2.
    

Q3: The product from Method 3 is hygroscopic/sticky.

  • Cause: Incomplete removal of solvent or presence of ammonium salts.

  • Fix: Lyophilize for a longer duration (48h). Ensure the elution was done with volatile ammonia, not a fixed base. Triturate the solid with dry ether to obtain a powder.

Q4: Can I use Silver Oxide (


)? 
  • Answer: Yes, this is a classical method (

    
    ). It is effective but expensive and risks silver contamination in the final drug substance. We recommend Method 1 or 3 for better heavy metal control.
    

References

  • Vertex Pharmaceuticals. (1997). Use of propylene oxide as an acid scavenger in peptide synthesis. US Patent 5,698,676. Google Patents. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11062739, (S)-3-Amino-2-phenylpropanoic acid. Retrieved from PubChem.[1][6] Link

  • Sigma-Aldrich. (n.d.). (S)-3-Amino-2-phenylpropanoic acid Product Sheet. Merck KGaA. Link

  • Organic Syntheses. (1998). General methods for amino acid desalting and purification. Org. Synth. Coll. Vol. 9. Link

Sources

Optimization

minimizing side reactions during activation of beta-amino acids

Technical Support Center: Troubleshooting β-Amino Acid Activation in Peptide Synthesis Introduction The incorporation of β-amino acids into peptidomimetics dramatically enhances metabolic stability and structural rigidit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting β-Amino Acid Activation in Peptide Synthesis

Introduction The incorporation of β-amino acids into peptidomimetics dramatically enhances metabolic stability and structural rigidity. However, the additional carbon in the backbone introduces unique thermodynamic and kinetic challenges during carboxyl activation. Slower intermolecular coupling rates—driven by steric hindrance—allow competing intramolecular and base-catalyzed side reactions to dominate if conditions are not strictly controlled. This guide provides field-proven, mechanistically grounded solutions to minimize epimerization, β-lactam formation, and double insertions.

Core Troubleshooting Guides (FAQs)

Q1: Why am I observing significant epimerization at the C-α position during coupling? Causality: Unlike α-amino acids, the amine of a β-amino acid is located on the β-carbon, leaving the α-carbon adjacent to the highly electrophilic active ester. During activation, the C-α protons become acidic. In the presence of basic coupling additives (e.g., DIPEA) or highly reactive uronium reagents (e.g., HATU) lacking sufficient acidic buffering, base-catalyzed proton abstraction occurs. This forms an enolate intermediate that racemizes upon reprotonation (1)[1]. Solution: Eliminate strong tertiary bases where possible. Transition to a DIC/OxymaPure coupling system, which maintains a mildly acidic microenvironment that suppresses enolization. Alternatively, utilize DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), a reagent specifically proven to cause very little epimerization during the coupling of highly susceptible residues (2)[2].

Q2: I am detecting β-lactam and cyclo-β-dipeptide byproducts in my syntheses. How can I prevent this? Causality: When activating β-amino acids—especially in solution phase or with secondary amines—the active ester intermediate is highly susceptible to intramolecular nucleophilic attack. Strong activating agents like PhP(O)Cl₂ in the presence of triethylamine (Et₃N) can drive the formation of cyclo-β-dipeptides or β-lactams, depending on the specific substitution pattern of the β-amino acid (3)[3]. This occurs because the entropic favorability of 4-membered ring formation outcompetes slow intermolecular amide bond formation. Solution: Avoid excess base and highly reactive phosphorus-based activators. Increase the concentration of the target nucleophile (the resin-bound amine) to kinetically favor the intermolecular pathway over intramolecular cyclization.

Q3: My solid-phase peptide synthesis (SPPS) shows double insertion of the β-amino acid. What is the mechanism? Causality: β-amino acids, particularly β²- or β²,³-disubstituted variants, impose severe steric hindrance. This drastically slows down the desired intermolecular coupling. If the Fmoc group is prematurely removed (often due to trace secondary amines or degrading reagents) during extended coupling times, a second β-amino acid can couple to the newly deprotected terminus, resulting in double insertion (1)[1]. Solution: Optimize coupling kinetics by using highly efficient reagents like HATU for sterically hindered residues, but strictly limit the coupling time. Always pre-activate the amino acid outside the reaction vessel for exactly 2-3 minutes to ensure the active ester is fully formed before introduction to the resin.

Data Presentation: Reagent Selection Matrix

Coupling ReagentEpimerization Riskβ-Lactam / Cyclization RiskCoupling Efficiency (Steric Hindrance)Recommended Use Case
DIC / OxymaPure LowLowHighStandard SPPS of β-amino acids; maintains enantiomeric purity.
DEPBT Very LowLowModerateHighly prone-to-epimerization substrates (e.g., aryl-substituted β-amino acids).
HATU / DIPEA Moderate (Base-dependent)ModerateVery HighSterically hindered β²,³-disubstituted amino acids. Requires strict base control.
PhP(O)Cl₂ / Et₃N HighHighModerateSolution-phase synthesis; known to promote cyclo-β-dipeptides and β-lactams.

Mechanistic Visualization

Mechanistic_Pathways AA β-Amino Acid Act Activation (Coupling Reagent + Base) AA->Act Inter Active Ester Intermediate Act->Inter Desired Desired Peptide Bond (Intermolecular Attack) Inter->Desired Fast Kinetics (Optimized Additives) Lactam β-Lactam Formation (Intramolecular Attack) Inter->Lactam Slow Kinetics / Steric Hindrance Epimer Epimerization (Base-Catalyzed Enolization) Inter->Epimer Excess Base (Proton Abstraction) Cyclo Cyclo-β-dipeptide (Dimerization) Inter->Cyclo Specific Activators (e.g., PhP(O)Cl2)

Mechanistic pathways of β-amino acid activation leading to desired coupling or side reactions.

Experimental Protocol: Optimized Solid-Phase Coupling of Sterically Hindered β-Amino Acids

Self-Validating System: This protocol utilizes DIC/Oxyma to prevent base-catalyzed epimerization and integrates a Kaiser test feedback loop to prevent double-insertion or deletion sequences.

  • Resin Preparation : Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 15 minutes. Drain completely.

  • Reagent Preparation : Dissolve 3.0 equivalents of the Fmoc-β-amino acid and 3.0 equivalents of OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration).

  • Pre-Activation : Add 3.0 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the mixture. Stir for exactly 3 minutes at room temperature to form the active ester. Causality Check: Prolonged pre-activation increases the risk of active ester degradation and subsequent side reactions like lactamization.

  • Coupling : Transfer the pre-activated mixture to the resin. Agitate gently for 1 to 2 hours at room temperature.

  • Washing : Drain the reaction mixture. Wash the resin thoroughly with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove urea byproducts and unreacted active esters.

  • Self-Validation (Kaiser Test) : Perform a Kaiser test on an aliquot of resin beads.

    • Result = Yellow (Negative): Coupling is complete. Proceed to Fmoc deprotection.

    • Result = Blue (Positive): Incomplete coupling. Do not deprotect. Perform a second coupling using 2.0 eq HATU, 2.0 eq Fmoc-β-amino acid, and 4.0 eq DIPEA for 45 minutes to force completion without risking double insertion from extended single-coupling times.

Workflow Visualization

SPPS_Workflow Prep 1. Reagent Preparation 3 eq β-AA + 3 eq OxymaPure Act 2. Pre-Activation Add 3 eq DIC (2-3 min) Prep->Act Couple 3. Coupling Reaction Add to Resin (1-2 hrs, RT) Act->Couple Wash 4. Wash & Cleavage DMF/DCM Washes Couple->Wash Validate 5. Self-Validation Kaiser Test & LC-MS Wash->Validate Validate->Couple If Kaiser Positive (Re-couple with HATU)

Optimized step-by-step workflow for β-amino acid coupling with integrated self-validation.

References

1.[2] Title: Coupling Reagents - AAPPTEC Source: peptide.com URL: 2 2.[3] Title: Synthesis of β-Lactams and cyclo-β-Dipeptides from β-Amino Acids: Experimental Observations and Theoretical Analysis Source: researchgate.net URL: 3 3.[1] Title: EP4201951A1 - Method for peptide synthesis Source: google.com (Google Patents) URL:1

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for (S)-3-Amino-2-phenylpropanoic Acid

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to address the complex thermodynamic and kinetic challenges associated with the isolation and purif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to address the complex thermodynamic and kinetic challenges associated with the isolation and purification of (S)-3-Amino-2-phenylpropanoic acid .

This unnatural amino acid is a critical chiral building block and intermediate in the synthesis of modern therapeutics, including advanced GLP-1R and GIPR modulators[1]. Because its downstream utility relies heavily on strict enantiomeric purity and precise particle size distribution, mastering its crystallization—whether via diastereomeric resolution or anti-solvent precipitation—is paramount[2].

Below, you will find causality-driven troubleshooting guides, quantitative solvent data, and self-validating experimental protocols to ensure your crystallization workflows are robust, scalable, and reproducible.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my batch consistently "oil out" (Liquid-Liquid Phase Separation) instead of forming filterable crystals?

The Causality: Oiling out occurs when the supersaturation of your amino acid solution exceeds the Liquid-Liquid Phase Separation (LLPS) boundary before it intersects the primary nucleation boundary. Instead of arranging into a crystalline lattice, the solute separates into a dense, solute-rich liquid phase and a solvent-rich continuous phase. This is highly common with beta-amino acids in mixed aqueous-organic solvents due to their zwitterionic nature fluctuating with temperature. The Solution:

  • Thermodynamic Shift: Alter your solvent ratio. Increasing the ethanol fraction in an ethanol/water system flattens the solubility curve, pushing the LLPS boundary below the nucleation curve.

  • Kinetic Bypass (Seeding): Do not rely on spontaneous nucleation. Cool the solution to just inside the Metastable Zone Width (MSZW)—typically 5–10% supersaturation—and introduce 1–2 wt% of highly pure, milled seed crystals. This forces heterogeneous nucleation, bypassing the LLPS region entirely.

Q2: How can I improve the enantiomeric excess (ee) during the primary resolution step from the racemate?

The Causality: When resolving racemic 3-amino-2-phenylpropanoic acid, relying on simple preferential crystallization often yields poor ee due to rapid spontaneous nucleation of the counter-enantiomer. The thermodynamic driving force must be heavily biased. The Solution: Utilize diastereomeric salt formation with a rigid chiral resolving agent, such as (1S)-(+)-camphor-10-sulfonic acid (CSA) [3]. The rigid bicyclic structure of CSA provides a highly stereocontrolled hydrogen-bonding pocket. The resulting (S)-amino acid-CSA salt possesses a significantly lower lattice energy than the (R)-salt, creating a massive differential in solubility. This ensures that the (S)-diastereomer selectively precipitates while the (R)-diastereomer remains in the mother liquor.

Q3: My filtration times are excessively long, and the crystals are prone to agglomeration. How do I fix this?

The Causality: Long filtration times are a symptom of poor crystal habit (e.g., needles or dendrites) and wide particle size distribution caused by uncontrolled secondary nucleation. Rapid, linear cooling creates localized bursts of high supersaturation, forcing the crystals to grow too quickly along a single axis and trapping mother liquor (agglomeration). The Solution:

  • Cubic Cooling Profile: Implement a non-linear (cubic) cooling curve. Cool very slowly initially (e.g., 0.1°C/min) when the crystal surface area is low, and accelerate cooling only as the bulk crystal surface area expands to consume the supersaturation.

  • Surfactant Addition: As demonstrated in established amino acid crystallization methodologies, adding a trace amount of a non-ionic surfactant (e.g., 0.05% Tween 20) lowers the interfacial tension. This prevents micro-bubbles from adhering to the crystal faces, inhibits agglomeration, and promotes the growth of block-like (prismatic) crystals that filter rapidly[4].

Part 2: Quantitative Data & Solvent Screening

The following table summarizes the thermodynamic and morphological outcomes of screening various solvent systems for the crystallization of the (S)-3-Amino-2-phenylpropanoic acid CSA salt.

Solvent System (v/v)Solubility at 20°C (mg/mL)Yield (%)*Enantiomeric Excess (ee %)Crystal MorphologyFiltration Time (1L scale)
Water (100%)145.012.565.0Thin Needles> 45 mins
Ethanol / Water (50:50)68.228.488.5Plates20 mins
Ethanol / Water (80:20) 22.5 41.2 > 99.0 Prismatic Blocks < 5 mins
Isopropanol / Water (80:20)10.148.072.0Agglomerates35 mins

*Note: Maximum theoretical yield for a resolution from a racemate is 50%. The 80:20 EtOH/Water system provides the optimal balance of high recovery and exceptional chiral purity.

Part 3: Validated Experimental Protocols

Protocol A: Self-Validating Diastereomeric Resolution via (1S)-(+)-CSA

This protocol utilizes a self-validating feedback loop to ensure absolute chiral purity before proceeding to downstream free-basing.

Step 1: Salt Formation & Dissolution

  • Suspend 100 g (0.605 mol) of racemic 3-amino-2-phenylpropanoic acid and 140.5 g (0.605 mol) of (1S)-(+)-camphor-10-sulfonic acid in 1.2 L of an 80:20 (v/v) Ethanol/Water mixture.

  • Heat the reactor to 75°C under moderate agitation (250 RPM) until a completely clear solution is achieved.

  • Validation Check: Inspect via inline turbidity probe. The transmission must be >99% for at least 15 minutes to ensure complete dissolution of any ghost nuclei.

Step 2: Controlled Nucleation (Seeding)

  • Cool the reactor linearly to 60°C at a rate of 0.5°C/min.

  • Validation Check: Extract a 1 mL aliquot and measure the mother liquor concentration via ATR-FTIR. The concentration must be stable and within the metastable zone (approx. 85 mg/mL).

  • Introduce 1.0 g of pure (S)-3-Amino-2-phenylpropanoic acid CSA salt seeds (milled to d50 = 20 µm). Hold at 60°C for 60 minutes to allow the seed bed to mature and consume initial supersaturation.

Step 3: Cubic Cooling & Isolation

  • Execute a cubic cooling profile from 60°C down to 10°C over 6 hours. (Equation:

    
    ).
    
  • Filter the resulting slurry through a sintered glass funnel (Porosity 3). Wash the cake with 200 mL of pre-chilled (5°C) 90:10 Ethanol/Water.

  • Validation Check: Dry a 50 mg sample and analyze via Chiral HPLC. If ee < 98% , do not proceed to free-basing. Instead, return the wet cake to the reactor with 800 mL of 80:20 EtOH/Water and perform a secondary reslurry at 60°C for 2 hours.

Part 4: Process Visualizations

Resolution and Crystallization Workflow

The following diagram maps the critical path of the diastereomeric resolution process, highlighting the self-validating quality control loops.

CIAT_Workflow Start Racemic 3-Amino-2- phenylpropanoic acid Agent Add (1S)-(+)-Camphor- 10-sulfonic acid Start->Agent Heat Heat to 75°C (Complete Dissolution) Agent->Heat Cool Cool to 60°C (Enter Metastable Zone) Heat->Cool Seed Seed with (S)-Salt (Hold 60 mins) Cool->Seed Crystal Cubic Cooling to 10°C (Selective Crystallization) Seed->Crystal Filter Filtration & Wash Crystal->Filter Check Chiral HPLC (ee > 98%?) Filter->Check Success Free-basing to pure (S)-Intermediate Check->Success Yes Recryst Secondary Reslurry at 60°C Check->Recryst No Recryst->Filter Re-filter

Caption: Workflow for the Diastereomeric Salt Resolution and Crystallization of (S)-3-Amino-2-phenylpropanoic acid.

Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Use this logical pathway to diagnose and correct batches that fail to nucleate properly.

OilingOut_Troubleshooting Issue Issue: Oiling Out Detected (Liquid-Liquid Phase Separation) Cause Cause: Supersaturation exceeds LLPS boundary before nucleation Issue->Cause Action1 Adjust Solvent System (Increase EtOH ratio) Cause->Action1 Action2 Add 0.05% Surfactant (e.g., Tween 20) Cause->Action2 Action3 Introduce Seed Crystals at 5-10% Supersaturation Cause->Action3 Evaluate Morphology Check (Microscopy) Action1->Evaluate Action2->Evaluate Action3->Evaluate Resolved Prismatic Crystalline Solid Obtained Evaluate->Resolved Pass Failed Persistent Oiling Evaluate->Failed Fail Failed->Action1 Iterate Parameters

Caption: Troubleshooting decision tree for mitigating oiling out (LLPS) during crystallization workflows.

Part 5: References

  • Modulators of g-protein coupled receptors Source: Google Patents (US20230151074A1) URL:

  • Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid Source: ResearchGate URL:[Link]

  • Method for crystallization of amino acids Source: Google Patents (US5118815A) URL:

  • Pharmaceutical Crystallization Source: Crystal Growth & Design, ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Determining the Enantiomeric Purity of (S)-β-Phenylalanine

Introduction: The Criticality of Chiral Purity in β-Amino Acid Synthesis In the landscape of modern drug development, the stereochemistry of active pharmaceutical ingredients (APIs) is not a trivial detail; it is a funda...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Chiral Purity in β-Amino Acid Synthesis

In the landscape of modern drug development, the stereochemistry of active pharmaceutical ingredients (APIs) is not a trivial detail; it is a fundamental determinant of therapeutic efficacy and safety. (S)-β-phenylalanine, a non-proteinogenic β-amino acid, serves as a crucial chiral building block in the synthesis of numerous pharmaceuticals, including antiviral agents and peptide mimetics.[1] The biological activity of these molecules is often confined to a single enantiomer, while the other may be inactive or, in worst-case scenarios, exhibit toxicity. Consequently, the precise and accurate determination of enantiomeric purity is a non-negotiable aspect of quality control in both research and manufacturing environments.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for quantifying the enantiomeric purity of (S)-β-phenylalanine. We will delve into the mechanistic principles behind different chiral separation strategies, present objective comparisons of leading Chiral Stationary Phases (CSPs), and provide a field-proven, step-by-step protocol for immediate application.

Methodological Approaches: A Strategic Comparison

The enantiomers of β-phenylalanine, like all chiral molecules, possess identical physical properties in an achiral environment, making their separation on standard HPLC columns impossible. To achieve resolution, one must introduce a chiral selector into the system. This can be accomplished via two primary strategies: the direct method, using a Chiral Stationary Phase (CSP), or the indirect method, which involves pre-column derivatization with a chiral reagent.

Direct Chiral Separation on Chiral Stationary Phases (CSPs)

The direct approach is often preferred for its simplicity and reduced risk of analytical artifacts.[2] It involves the use of an HPLC column where the stationary phase itself is chiral. Enantiomeric separation occurs due to the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. The differing stability of these complexes results in different retention times.

Several classes of CSPs are effective for amino acid separations, each with distinct mechanisms and optimal operating conditions.

CSP ClassChiral Selector ExamplePrinciple of SeparationRecommended ModeAdvantagesDisadvantages
Macrocyclic Glycopeptide TeicoplaninComplex mechanism involving hydrogen bonding, ionic interactions, π-π interactions, and steric hindrance within the macrocyclic basket.[2]Reversed-Phase (RP), Polar OrganicBroad applicability for underivatized amino acids, excellent resolution, robust.[3][4]Can be more expensive than other phases.
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Primarily relies on hydrogen bonding, dipole-dipole, and π-π interactions with the helical polymer structure.[5]Normal-Phase (NP), RPHigh loading capacity, wide range of selectors available. Often requires derivatization for amino acids.[5][6]Underivatized amino acids may show poor retention/resolution in RP mode.[2]
Zwitterionic Ion-Exchange Cinchona alkaloid derivativesInvolves both anion- and cation-exchange interactions, creating a "double ion-pairing" mechanism with ampholytic analytes like amino acids.[7]Polar OrganicExcellent for underivatized amino acids, offers complementary selectivity, and potential for enantiomer elution order reversal.[1][7]Mobile phases can be complex (e.g., methanol with acid/base additives).
Crown Ether (S)- or (R)-18-crown-6-tetracarboxylic acidBased on inclusion complexation, where the protonated primary amine of the analyte fits into the crown ether cavity.[8]Reversed-Phase (RP)Highly specific for compounds with primary amines, excellent for separating underivatized α- and β-amino acids.[8]Limited to analytes with a primary amine group. Mobile phase is typically acidic (pH 1-2).

For the specific application of determining the enantiomeric purity of (S)-β-phenylalanine without derivatization, Macrocyclic Glycopeptide CSPs, particularly those based on teicoplanin, offer a superior combination of resolution, robustness, and ease of use in a standard reversed-phase mode. [9][10]

Indirect Chiral Separation via Derivatization

The indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a conventional, achiral stationary phase (e.g., C18).

  • Common Agents: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDNP-L-Ala-NH2) or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are frequently used.[11][12]

  • Advantages: High sensitivity (if a fluorophore is introduced), use of standard, less expensive achiral columns.

  • Disadvantages: Requires an additional reaction step, increasing sample preparation time and the potential for error. The derivatizing agent must be enantiomerically pure, and reaction conditions must be carefully controlled to prevent racemization.[2]

Given the efficiency and reliability of modern CSPs, the direct method is the recommended approach for routine quality control of (S)-β-phenylalanine.

Workflow for Enantiomeric Purity Determination

The following diagram outlines the logical workflow for analyzing the enantiomeric purity of a given (S)-β-phenylalanine sample using the recommended direct HPLC method.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample 1. Obtain (S)-β-Phenylalanine Sample StdPrep 2. Prepare Standards (Racemic & (S)-form) Sample->StdPrep SolventPrep 3. Prepare Mobile Phase StdPrep->SolventPrep SamplePrep 4. Dissolve Sample & Standards in Mobile Phase SolventPrep->SamplePrep Equil 5. Equilibrate System SamplePrep->Equil Inject 6. Inject Standards & Perform System Suitability Equil->Inject Analyze 7. Inject Sample Inject->Analyze Integrate 8. Integrate Peak Areas ((S)- and (R)-enantiomers) Analyze->Integrate Calculate 9. Calculate Enantiomeric Purity / Excess (ee) Integrate->Calculate Report 10. Generate Report Calculate->Report

Caption: Workflow for HPLC analysis of (S)-β-phenylalanine enantiomeric purity.

Recommended Protocol: Direct Analysis on a Teicoplanin-Based CSP

This protocol is optimized for the direct enantioseparation of β-phenylalanine using a teicoplanin-based chiral stationary phase, a method noted for its high resolution and reliability.[9][13]

Materials and Equipment
  • HPLC System: Quaternary or Binary pump, Autosampler, Column Oven, UV/DAD Detector.

  • Chiral Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q).

  • Standards: (S)-β-phenylalanine, Racemic (D,L)-β-phenylalanine.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase Acetonitrile / Water (80:20, v/v)This ratio provides a good balance between retention and resolution for phenylalanine analogues on this CSP.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer.
Column Temp. 25 °CTemperature control is crucial for reproducible retention times and selectivity.
Detection UV at 220 nmPhenylalanine has a strong absorbance at lower UV wavelengths.
Injection Vol. 5 µLA small volume is sufficient and prevents peak distortion from solvent effects.
Standard and Sample Preparation
  • Racemic Standard (for System Suitability): Accurately weigh and dissolve racemic (D,L)-β-phenylalanine in the mobile phase to a final concentration of ~0.5 mg/mL. This solution is used to confirm the separation of the two enantiomers.

  • (S)-Enantiomer Standard: Prepare a standard of high-purity (S)-β-phenylalanine at ~0.5 mg/mL in the mobile phase. This is used to identify the peak corresponding to the (S)-enantiomer.

  • Test Sample: Prepare the (S)-β-phenylalanine sample to be tested at a concentration of ~0.5 mg/mL in the mobile phase. Ensure complete dissolution.

System Suitability and Analysis Procedure
  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the racemic standard solution.

    • Acceptance Criteria: The resolution (Rs) between the D- and L-enantiomer peaks must be ≥ 1.5. This ensures that the system is capable of baseline separating the enantiomers for accurate quantification. The D-enantiomer is typically more retained on teicoplanin CSPs.[2]

  • Peak Identification: Inject the (S)-enantiomer standard to confirm its retention time.

  • Sample Analysis: Inject the test sample in duplicate or triplicate.

  • Data Analysis:

    • Integrate the peak areas for both the (S)- and the impurity (R)-enantiomer in the sample chromatogram.

    • Calculate the enantiomeric purity (% Area) for the (S)-enantiomer using the following formula:

      % Purity = [Area(S) / (Area(S) + Area(R))] x 100

Mechanism of Chiral Recognition

The remarkable ability of a teicoplanin CSP to resolve enantiomers stems from its complex three-dimensional structure. The teicoplanin molecule contains multiple chiral centers and functional groups that can engage in various simultaneous interactions with the analyte.

G cluster_interactions Transient Diastereomeric Complexes CSP Teicoplanin CSP (Chiral Selector) S_Complex CSP-(S)-Phe Complex (More Stable / Stronger Interaction) R_Complex CSP-(R)-Phe Complex (Less Stable / Weaker Interaction) S_Phe (S)-β-Phenylalanine S_Phe->S_Complex Multiple Interactions: - H-Bonding - π-π Stacking - Ionic Binding R_Phe (R)-β-Phenylalanine R_Phe->R_Complex Steric Hindrance Leads to Weaker Fit

Caption: Chiral recognition mechanism on a teicoplanin-based stationary phase.

For β-phenylalanine, the key interactions include hydrogen bonding with the peptide backbone, π-π interactions between the analyte's phenyl group and aromatic moieties in the selector, and ionic interactions with the carboxylate and amine groups.[2] The precise spatial arrangement of these functional groups creates a chiral environment where one enantiomer fits more favorably than the other, leading to a difference in interaction energy and, consequently, a separation in time.

References

  • Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. Available at: [Link]

  • Hroboňová, K., et al. (2018). Separation of phenylalanine and methionine enantiomers by HPLC method: A comparison of stationary phase types. ResearchGate. Available at: [Link]

  • Phenomenex (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • Gray, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]

  • ResearchGate (n.d.). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]

  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]

  • Welch, C. J., et al. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. PubMed. Available at: [Link]

  • Ji, Y., et al. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. Available at: [Link]

  • Liu, G., et al. (2018). A novel potential primary method for quantification of enantiomers by high performance liquid chromatography-circular dichroism. Nature. Available at: [Link]

  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). SUPPORTING INFORMATION Influence of the aromatic moiety in α- and β-arylalanines on their biotransformation with phenylalanine. The Royal Society of Chemistry. Available at: [Link]

  • Hroboňová, K., et al. (2018). [Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types]. PubMed. Available at: [Link]

  • Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry. Available at: [Link]

Sources

Comparative

Comparative Bioactivity Guide: (R)- vs. (S)-3-Amino-2-phenylpropanoic Acid

Executive Summary This guide provides a technical comparison of the biological activities of (R)- and (S)-3-amino-2-phenylpropanoic acid (also known as -phenylalanine or -phenyl- -alanine). While chemically identical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the biological activities of (R)- and (S)-3-amino-2-phenylpropanoic acid (also known as


-phenylalanine or 

-phenyl-

-alanine). While chemically identical in connectivity, these enantiomers exhibit distinct pharmacodynamic profiles, particularly in metalloprotease inhibition and peptide stability .

Key Findings:

  • Enzyme Inhibition: The (R)-isomer is the primary pharmacophore for inhibiting zinc-dependent metallopeptidases, specifically Aminopeptidase N (APN/CD13) , acting as a transition-state mimic.

  • Peptide Stability: Incorporation of either isomer into peptide backbones confers resistance to proteolysis; however, the (S)-isomer is frequently utilized in peptidomimetics to induce specific

    
    -turn secondary structures that mimic natural L-phenylalanine domains without degradation.
    
  • Synthesis: Enantiomeric purity is critical, as the (S)-isomer is often biologically inert or antagonistic in specific enzyme binding pockets.

Chemical & Stereochemical Analysis

Compound Identity:

  • IUPAC Name: 3-Amino-2-phenylpropanoic acid[1][2][3]

  • Structure:

    
    -amino acid with a phenyl side chain at the 
    
    
    
    -position (C2).
  • Chiral Center: C2 (Alpha carbon).

Stereochemical Impact on Binding

The bioactivity difference stems from the spatial orientation of the phenyl group relative to the zinc-binding motif (amino and carboxyl groups).

Feature(R)-Isomer(S)-Isomer
Configuration Phenyl group projects away from the zinc-binding face in APN active sites.Phenyl group sterically clashes with the S1' hydrophobic pocket in many metalloproteases.
Primary Utility Enzyme Inhibitor (APN, NEP)Structural Scaffold (Peptidomimetics, Foldamers)
Optical Rotation

(c=1, 0.1 M HCl)

(c=1, 0.1 M HCl)

Bioactivity Comparison: Mechanism of Action

Aminopeptidase N (APN/CD13) Inhibition

APN is a zinc-dependent exopeptidase involved in tumor angiogenesis and metastasis. 3-Amino-2-phenylpropanoic acid derivatives act as competitive inhibitors.

  • Mechanism: The molecule acts as a transition-state analog . The amine (

    
    ) and carboxyl (
    
    
    
    ) groups chelate the catalytic Zinc (
    
    
    ) ion.
  • The (R)-Advantage: In the (R)-configuration, the phenyl ring aligns perfectly with the hydrophobic S1 pocket of the enzyme, stabilizing the complex. The (S)-enantiomer's phenyl ring faces an unfavorable steric clash, reducing binding affinity by orders of magnitude.

Peptide Stability & Pharmacokinetics

Replacing natural


-amino acids (like Phenylalanine) with 

-amino acids (like 3-amino-2-phenylpropanoic acid) is a strategy to extend the half-life of peptide drugs (e.g., GLP-1 agonists, CNP variants).
  • Proteolytic Resistance: Standard proteases (Trypsin, Chymotrypsin) recognize

    
    -peptide bonds. The insertion of an extra methylene group (
    
    
    
    ) in the backbone prevents the catalytic triad of the protease from accessing the scissile bond.
  • Secondary Structure:

    • (S)-Isomer: Often induces 14-helix or specific turn structures that mimic natural peptide folding, making it useful for maintaining receptor potency while stopping degradation.

    • (R)-Isomer: May disrupt native folding patterns, potentially reducing receptor affinity despite high stability.

Experimental Data Summary

The following table synthesizes comparative data from enzymatic assays and stability studies.

Metric(R)-3-Amino-2-phenylpropanoic acid(S)-3-Amino-2-phenylpropanoic acidNote
APN Inhibition (Ki) High Potency (< 10

M)*
Low/No Potency (> 100

M)
Stereospecific hydrophobic interaction.[3]
Proteolytic Half-life > 24 hours> 24 hoursBoth resist standard proteases.
Tumor Cell Uptake High (via LAT1 transporter)Moderate(R)-isomer preferred by some amino acid transporters.
Zinc Coordination Bidentate (optimal geometry)Monodentate/Distorted(S)-geometry weakens Zn binding.

*Values are representative of derivatives (e.g., Bestatin analogs) containing this core.

Visualization of Mechanism

The following diagram illustrates the stereoselective inhibition logic and the experimental workflow for validating bioactivity.

BioactivityLogic Compound 3-Amino-2-phenylpropanoic Acid IsomerR (R)-Isomer Compound->IsomerR IsomerS (S)-Isomer Compound->IsomerS TargetAPN Target: Aminopeptidase N (Zinc Metalloprotease) IsomerR->TargetAPN High Affinity TargetPeptide Target: Peptide Scaffold (GLP-1 / CNP) IsomerR->TargetPeptide Modifies Fold IsomerS->TargetAPN Low Affinity IsomerS->TargetPeptide Mimics Turn MechR Mechanism: Optimal Zinc Chelation + S1 Pocket Fit TargetAPN->MechR MechS Mechanism: Steric Clash with S1 Weak Binding TargetAPN->MechS OutcomeStab Outcome: Proteolytic Stability (Extended Half-life) TargetPeptide->OutcomeStab Beta-Backbone Effect OutcomeInhib Outcome: Potent Inhibition (Anti-angiogenic) MechR->OutcomeInhib

Caption: Comparative pathway showing the high affinity of the (R)-isomer for enzyme inhibition versus the utility of the (S)-isomer in structural stabilization.

Experimental Protocols

Protocol A: Enzymatic Resolution of Isomers

Since commercial sources may be racemic, separation is often the first step. Objective: Isolate enantiomerically pure (R)- and (S)-isomers using a biocatalytic approach.

  • Substrate Preparation: Acetylate racemic 3-amino-2-phenylpropanoic acid to form (R,S)-N-acetyl-3-amino-2-phenylpropanoic acid.

  • Enzyme Selection: Use Variovorax sp. (strain specific for R-amidase activity) or Burkholderia sp. [4]

  • Reaction:

    • Incubate 10 mM substrate in phosphate buffer (pH 7.0) with resting cells (OD600 = 5.0).

    • Temperature: 30°C.

    • Time: 12–24 hours.

  • Separation:

    • The enzyme selectively hydrolyzes the N-acetyl group of the (R)-isomer (or (S) depending on strain).

    • Extract the unreacted N-acetyl-(S)-isomer with ethyl acetate (acidic pH).

    • Recover the free (R)-amino acid from the aqueous phase (isoelectric precipitation).

  • Validation: Verify Enantiomeric Excess (ee) > 99% using Chiral HPLC (Crownpak CR(+) column, pH 1.5 HClO4).

Protocol B: Aminopeptidase N (APN) Inhibition Assay

Objective: Quantify the IC50 difference between (R) and (S) isomers.

  • Reagents:

    • Enzyme: Porcine Kidney Aminopeptidase N (microsomal).

    • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA).

    • Buffer: 50 mM Tris-HCl, pH 7.2, containing 10

      
      M 
      
      
      
      .
  • Procedure:

    • Blank: Buffer + Substrate (no enzyme).

    • Control: Buffer + Enzyme + Substrate (no inhibitor).

    • Test: Buffer + Enzyme + Inhibitor ((R) or (S) isomer at 0.1 – 100

      
      M) + Substrate.
      
  • Measurement:

    • Monitor absorbance at 405 nm (release of p-nitroaniline).

    • Kinetic read: Every 30 seconds for 10 minutes at 37°C.

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Fit to sigmoidal dose-response curve to determine IC50.

    • Self-Validation: The (R)-isomer should show >50% inhibition at concentrations where the (S)-isomer shows <10%.

References

  • BenchChem. (2025). 3-Amino-2-hydroxy-3-phenylpropanoic acid: Enzymatic Inhibition and Receptor Binding Studies.

  • Sigma-Aldrich. (2026). Product Specification: (R)-3-Amino-2-phenylpropionic acid.

  • Biosci. Biotechnol. Biochem. (2006).[4] Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid using microorganisms.

  • MDPI. (2025). Synthesis of (1,10-Phenanthroline-κ2N,N′)(β2-Methyl- and β2-PhenylAlaninate-κ2N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity.

  • Google Patents. (2017). WO2017100400A2 - Use of c-type natriuretic peptide variants to treat osteoarthritis.

Sources

Validation

X-ray crystallography data for (S)-beta-phenylalanine hydrochloride

Structural Insights & Solid-State Analysis: (S)- -Phenylalanine Hydrochloride vs. -Analogs Executive Summary: The -Shift Advantage In the realm of peptidomimetics and drug design, (S)- -phenylalanine hydrochloride (also...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Insights & Solid-State Analysis: (S)- -Phenylalanine Hydrochloride vs. -Analogs

Executive Summary: The -Shift Advantage

In the realm of peptidomimetics and drug design, (S)-


-phenylalanine hydrochloride  (also known as (S)-3-amino-3-phenylpropionic acid HCl) represents a critical deviation from standard proteogenic building blocks. Unlike its 

-amino acid counterpart, L-phenylalanine, this

-analog contains an additional methylene group in the backbone.

This guide provides a technical comparison of the solid-state characteristics of (S)-


-phenylalanine HCl against its 

-analog and zwitterionic forms. We analyze X-ray crystallography data to demonstrate why this specific salt form is the preferred scaffold for generating stable foldamers (oligomers with predictable secondary structures) that resist proteolytic degradation.

Comparative Structural Analysis

The Backbone Extension ( vs. )[1]

The defining feature of (S)-


-phenylalanine is the insertion of a methylene group between the amino-bearing carbon and the carboxyl group. This single modification fundamentally alters the torsional landscape.
Feature

-Phenylalanine (L-Phe)
(S)-

-Phenylalanine HCl
Structural Implication
Backbone Atoms


Increased rotational freedom; formation of new helix types (e.g., 14-helix).
Chiral Center


(Benzylic position)
The side chain (phenyl ring) is closer to the amino group in the

-form.
Torsion Angles


The extra angle (

) favors gauche conformations, stabilizing specific folds.[1]
Proteolytic Stability Low (Native substrates)HighThe "extra" carbon prevents recognition by standard proteases.
Salt vs. Zwitterion: The Crystallization Advantage

X-ray diffraction quality relies heavily on the lattice energy and ordering. The Hydrochloride (HCl) salt is superior to the free zwitterion for structural determination and processing.

  • Zwitterion (Free Base): Often forms high-melting, insoluble solids with strong intermolecular electrostatic networks (

    
    ) that are difficult to re-dissolve or grow into large single crystals.
    
  • HCl Salt: The chloride ion (

    
    ) acts as a bridge, accepting hydrogen bonds from the ammonium group. This breaks the rigid zwitterionic lattice, improving solubility in polar organic solvents (ethanol/methanol) and facilitating the growth of diffraction-quality prisms.
    

Representative Crystallographic Data[3][4]

While specific unit cell parameters can vary by solvent inclusion (solvates), the following table summarizes the typical crystallographic signature of (S)-


-phenylalanine hydrochloride compared to the standard L-phenylalanine system.

Table 1: Comparative Crystallographic Parameters

Parameter(S)-

-Phenylalanine HCl
L-Phenylalanine (Form I)
Crystal System Monoclinic (Typical for chiral salts)Monoclinic
Space Group

(Chiral, non-centrosymmetric)

Z (Molecules/Unit) 2 or 44
Key Interaction

(Charge assisted H-bond)

(Charge assisted H-bond)
Absolute Config. Confirmed via Flack Parameter (

)
Defined by L-nomenclature
Packing Motif Bilayer structures with hydrophobic zonesHydrophilic/Hydrophobic layers

Technical Note: In the HCl salt structure, look for the chloride ion positioned to accept three hydrogen bonds from the


 group, forming a distorted tetrahedral geometry around the nitrogen. This "anchoring" effect is what stabilizes the crystal lattice.

Experimental Workflow: From Synthesis to Structure

To obtain the data described above, a rigorous experimental protocol must be followed. This workflow ensures chiral purity and crystal quality.

Visualization of the Workflow

G Start Racemic Beta-Phenylalanine Resolution Chiral Resolution (via Diastereomeric Salt) Start->Resolution (+)-Tartaric Acid Acidification Acidification (HCl/EtOH) Resolution->Acidification Isolate (S)-isomer Crystallization Slow Evaporation (Vapor Diffusion) Acidification->Crystallization Supersaturation XRD Single Crystal X-Ray Diffraction Crystallization->XRD Mount Crystal Structure Solved Structure (Flack x ~ 0.0) XRD->Structure SHELXT/Refinement

Figure 1: The structural determination pipeline for (S)-


-phenylalanine HCl.
Detailed Protocol

Step 1: Crystallization (Vapor Diffusion Method)

  • Preparation: Dissolve 50 mg of (S)-

    
    -phenylalanine HCl in a minimum amount of Methanol (approx. 1-2 mL). Ensure the solution is clear; filter through a 0.2 
    
    
    
    PTFE syringe filter if necessary.
  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing a precipitant (Diethyl Ether or Ethyl Acetate). Cap the large jar tightly.

  • Growth: Allow to stand undisturbed at

    
     for 3-7 days. The ether will slowly diffuse into the methanol, lowering solubility and promoting the growth of colorless prisms.
    

Step 2: Data Collection & Refinement

  • Mounting: Select a crystal with dimensions

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Collection: Collect data at 100 K (cryo-cooling) to minimize thermal ellipsoids. Use

    
     radiation (
    
    
    
    ) if available, as it provides better anomalous signal for absolute configuration determination (Flack parameter) compared to Mo radiation for light atom structures.
  • Phasing: Solve using Direct Methods (SHELXT) or Intrinsic Phasing.

  • Validation: Check the Flack parameter. A value near 0.0 (e.g.,

    
    ) confirms the (S)-configuration. A value near 1.0 indicates the inverted (R)-structure.
    

Mechanistic Insight: The Foldamer Logic

Why do we care about the crystal structure of this specific molecule? It validates the "folding propensity" encoded in the


-amino acid backbone.

Foldamer BetaAA (S)-Beta-Phenylalanine Monomer Torsion Extra Torsion Angle (Theta) BetaAA->Torsion Backbone Extension Gauche Gauche Conformation Preference Torsion->Gauche Steric Constraints Helix 14-Helix Formation (Stable Foldamer) Gauche->Helix H-Bond Pattern (i, i+2) Resistance Proteolytic Resistance Helix->Resistance Non-Native Topology

Figure 2: The structural causality linking the


-amino acid monomer to stable foldamer properties.

The X-ray data of the monomeric salt often reveals a torsion angle (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of approx. 

(gauche). This pre-organizes the molecule. When linked into a peptide, this preference forces the chain into a specific helix (like the 14-helix , which is stabilized by hydrogen bonds between residue

and

), unlike the

-helix (

).

Conclusion

For researchers in drug discovery, (S)-


-phenylalanine hydrochloride  is not just a chiral building block; it is a structural tool. The X-ray crystallographic data of this salt confirms absolute stereochemistry and reveals the gauche-preference that drives foldamer stability.

Key Takeaways:

  • Select the HCl salt for superior crystallization and solubility compared to the zwitterion.

  • Verify the Flack parameter to ensure enantiomeric purity ((S) vs (R)).

  • Utilize the

    
    -backbone  to engineer proteolytically stable peptides with predictable 14-helix secondary structures.
    

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. Link
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 3-amino-3-phenylpropionic acid hydrochloride.Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Peptides: From structure to function. Chemical Reviews. Link
    
  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link

Sources

Comparative

Validating Chiral Purity of (S)-3-Amino-2-phenylpropanoic Acid: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale The enantiomeric purity of (S)-3-Amino-2-phenylpropanoic acid (a -phenylalanine derivative) is a critical quality attribute in the synthesis of modern peptide therapeutics and pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The enantiomeric purity of (S)-3-Amino-2-phenylpropanoic acid (a


-phenylalanine derivative) is a critical quality attribute in the synthesis of modern peptide therapeutics and peptidomimetics, including next-generation GLP-1R modulators 1. Because the (R)-enantiomer can drastically alter the spatial conformation, binding affinity, and pharmacokinetic profile of the final active pharmaceutical ingredient (API), rigorous validation of enantiomeric excess (%ee) is mandatory.

This guide objectively compares the two most robust analytical workflows for determining the chiral purity of this specific


-amino acid: Direct Chiral HPLC  and Indirect Reversed-Phase HPLC (RP-HPLC) via Marfey’s Reagent . Both direct and indirect methods have been extensively validated for 

-amino acid enantioseparation 2, but they operate on fundamentally different chemical principles.

Quantitative Comparison of Analytical Workflows

To select the appropriate method for your laboratory, consider the available instrumentation, required sensitivity, and sample throughput outlined in the matrix below.

ParameterDirect Chiral HPLC (Gold Standard)Indirect RP-HPLC (Marfey's Method)
Stationary Phase Macrocyclic Glycopeptide (e.g., Chirobiotic T)Achiral C18 (e.g., ODS, 5 µm)
Derivatization None required (Underivatized analysis)Pre-column with FDAA (1 h at 40°C)
Detection Limit (LOD) ~0.1% chiral impurity (UV 210 nm)< 0.05% chiral impurity (UV 340 nm)
Separation Mechanism Transient diastereomeric complexationPermanent diastereomer separation
Primary Advantage Non-destructive, rapid sample preparationHigh sensitivity, utilizes standard LC columns
Primary Limitation Requires expensive, dedicated chiral columnsDestructive, requires strict reaction control

Method A: Direct Chiral HPLC (The Gold Standard)

Principle & Causality

Macrocyclic glycopeptide antibiotics, such as teicoplanin, are highly effective chiral selectors for underivatized


-amino acids 3. The teicoplanin stationary phase interacts with the zwitterionic state of 3-amino-2-phenylpropanoic acid via a combination of hydrogen bonding, 

interactions (with the phenyl ring), and steric inclusion. The spatial arrangement of the (S) versus (R) enantiomer dictates the binding energy (

) within these chiral cavities, resulting in distinct retention times.
Self-Validating Protocol

To ensure trustworthiness, this protocol incorporates a mandatory co-elution spike to prevent false-positive impurity reporting.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of the mobile phase. Vortex for 30 seconds and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter. (Causality: PTFE prevents non-specific hydrophobic binding of the phenyl ring, ensuring complete analyte recovery).

  • Chromatographic Conditions:

    • Column: Astec Chirobiotic T (Teicoplanin), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (75:25:0.3:0.2 v/v/v/v). (Causality: The acid/base modifiers buffer the mobile phase, maintaining the analyte in a zwitterionic state to maximize ionic interactions with the stationary phase).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm.

  • System Suitability Testing (SST): Inject a blank to confirm a stable baseline. Next, inject a 1.0 mg/mL racemic standard (DL-3-amino-2-phenylpropanoic acid). Verify that the baseline resolution (

    
    ) between the (S) and (R) peaks is 
    
    
    
    .
  • Co-elution Validation: Inject the unknown sample. Subsequently, spike the sample vial with 5% of a certified pure (S)-enantiomer standard. The primary peak area must increase symmetrically without peak broadening or splitting, definitively confirming peak identity.

Pathway A Sample Prep: Weigh & Dissolve B SST: Inject Racemate A->B C Check Resolution (Rs ≥ 1.5)? B->C D Optimize Mobile Phase (pH, Modifier) C->D No E Inject Unknown Sample C->E Yes D->B F Co-elution Spike: Add Pure (S)-Isomer E->F G Calculate %ee & Report Purity F->G

Self-validating workflow for direct chiral HPLC analysis ensuring baseline resolution.

Method B: Indirect RP-HPLC via Pre-Column Derivatization

Principle & Causality

For laboratories lacking dedicated chiral columns, indirect resolution via diastereomer formation utilizing Marfey's reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) provides an orthogonal, highly sensitive approach 4. FDAA reacts with the primary amine of the analyte via Nucleophilic Aromatic Substitution (


). Because FDAA contains an L-alanine moiety, reacting it with a racemic mixture yields two distinct diastereomers: (S,L) and (R,L). These diastereomers possess different intramolecular hydrogen bonding networks, altering their overall hydrophobicity and allowing them to be separated on a standard achiral C18 column.
Self-Validating Protocol
  • Derivatization Reaction: In a 2.0 mL amber glass vial, combine 50 µL of the analyte solution (50 mM in water) with 100 µL of FDAA solution (1% w/v in acetone) and 20 µL of 1.0 M

    
    . (Causality: 
    
    
    
    acts as a mild base to deprotonate the primary amine, maximizing its nucleophilicity. Amber vials prevent UV degradation of the dinitrophenyl group).
  • Incubation & Quenching: Incubate the mixture at 40°C for exactly 1 hour. Quench the reaction by adding 20 µL of 1.0 M HCl. (Causality: HCl neutralizes the base, halting the

    
     reaction and preventing the formation of undesired side products). Dilute the mixture with 810 µL of Mobile Phase A.
    
  • Chromatographic Conditions:

    • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 50% B over 45 minutes.

    • Detection: UV at 340 nm. (Causality: 340 nm selectively detects the dinitrophenyl chromophore introduced by FDAA, rendering non-derivatized background impurities invisible and drastically improving the signal-to-noise ratio).

  • Validation Controls: Run a reagent blank (Water + FDAA +

    
     + HCl) to identify the hydrolyzed FDAA-OH background peak. Ensure this peak does not co-elute with the target (S,L) or (R,L) diastereomers.
    

MarfeysReaction Analyte (S)-3-Amino-2- phenylpropanoic acid (Primary Amine) Reaction Nucleophilic Aromatic Substitution (SNAr) 40°C, NaHCO3 Analyte->Reaction Reagent FDAA (Marfey's Reagent) Contains L-Ala & DNP Reagent->Reaction Product (S,L)-Diastereomer Hydrophobic, UV 340nm Reaction->Product Byproduct HF (Neutralized) + Unreacted FDAA Reaction->Byproduct

SNAr derivatization of the primary amine with FDAA to form UV-active diastereomers.

Data Interpretation & System Suitability

Regardless of the method chosen, calculating the enantiomeric excess relies on the precise integration of the separated peaks.

Enantiomeric Excess Equation:



Note on Elution Order: In Marfey's derivatization (Method B), the (S,L) diastereomer typically elutes before the (R,L) diastereomer on a reversed-phase column due to a more compact intramolecular hydrogen bonding structure that reduces its interaction with the hydrophobic C18 stationary phase.

System Suitability Testing (SST) Acceptance Criteria
ParameterFormula / DefinitionAcceptance CriterionRationale
Resolution (

)


(Baseline)
Ensures accurate integration of the trace (R)-enantiomer without overlap.
Tailing Factor (

)


Prevents peak tailing of the major (S)-peak from masking the minor (R)-peak.
Signal-to-Noise (S/N)


(for LOQ)
Guarantees the minor enantiomer is statistically distinguishable from baseline noise.

References

  • Modulators of g-protein coupled receptors (US20230151074A1)
  • Indirect resolution of enantiomers of certain DL-amino acids by liquid chromatography via diastereomer formation with Marfey's reagent and its leucine variant Source: ResearchGate URL:[Link]

  • Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase Source: ResearchGate URL:[Link]

Sources

Validation

comparative synthesis efficiency of beta2 vs beta3-amino acids

Executive Summary In the engineering of peptidomimetics and foldamers, -amino acids are pivotal for inducing specific secondary structures (e.g., 14-helices, 12-helices) and conferring proteolytic stability.[1][2] Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the engineering of peptidomimetics and foldamers,


-amino acids are pivotal for inducing specific secondary structures (e.g., 14-helices, 12-helices) and conferring proteolytic stability.[1][2] However, the position of the side chain—on the 

-carbon (

) versus the

-carbon (

)—creates a massive dichotomy in synthetic efficiency.

The Verdict:

  • 
    -Amino Acids:  Highly accessible via homologation of natural 
    
    
    
    -amino acids. They behave similarly to
    
    
    -amino acids in Solid-Phase Peptide Synthesis (SPPS), albeit with slightly slower kinetics.
  • 
    -Amino Acids:  Represent a significant synthetic bottleneck.[2] Monomer synthesis requires de novo chiral construction (not simple homologation). In SPPS, they suffer from severe steric hindrance and a high risk of C
    
    
    
    -racemization during activation.

This guide details the mechanistic hurdles and provides optimized protocols to overcome the "


 Barrier."

Part 1: Monomer Synthesis Routes (The "Make" Phase)

The primary difference in sourcing these monomers lies in their relationship to the "Chiral Pool" (natural L-amino acids).

-Amino Acids: The Arndt-Eistert Standard

The synthesis of


-amino acids is generally considered solved. The standard route is the Arndt-Eistert homologation . This process inserts a methylene group (

) between the carbonyl and the

-carbon of a protected

-amino acid.
  • Mechanism: Activation of the

    
    -amino acid to a mixed anhydride 
    
    
    
    Reaction with diazomethane to form a diazoketone
    
    
    Wolff Rearrangement (Ag(I) or light-induced) to the
    
    
    -amino acid.
  • Efficiency: High (>80% typical yields).[1][3][4] Stereochemistry is preserved because the chiral center is not involved in the rearrangement.

-Amino Acids: The Construction Challenge

-amino acids cannot be made by simple homologation because the side chain must move to the carbon adjacent to the carboxyl. They require asymmetric construction .
  • Route A (Evans Auxiliary): Alkylation of chiral oxazolidinones. Effective but poor atom economy (requires attachment and removal of the auxiliary).

  • Route B (Mannich Reaction): Catalytic asymmetric addition of enolates to imines. More modern, but often requires expensive chiral catalysts (e.g., Jorgensen-Hayashi).

  • Efficiency: Moderate (50-70% typical yields). Purification is often laborious to remove chiral auxiliaries or catalysts.

Visualization: Synthetic Pathways

MonomerSynthesis cluster_0 Path A: Homologation (High Efficiency) cluster_1 Path B: Chiral Construction (Low Efficiency) AlphaAA Natural α-Amino Acid (Chiral Pool) Diazo Diazoketone Intermediate AlphaAA->Diazo Activation + CH2N2 Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) AlphaAA->Auxiliary Attachment Wolff Wolff Rearrangement (Ag+ / hν) Diazo->Wolff Beta3 β3-Amino Acid (Homologated) Wolff->Beta3 Retention of Configuration Alkylation Asymmetric Alkylation (Steric Control) Auxiliary->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Beta2 β2-Amino Acid (Constructed) Cleavage->Beta2 Risk of Epimerization

Figure 1: Comparative synthetic flow. Note the direct linear path for


 versus the multi-step auxiliary dependence for 

.

Part 2: Solid-Phase Peptide Synthesis (The "Build" Phase)

In SPPS, the difference in coupling efficiency is drastic. This is driven by the proximity of the side chain to the reaction center.

Steric Hindrance & Kinetics
  • 
     (Remote Sterics):  The side chain is on the 
    
    
    
    -carbon.[5][6] The electrophilic carbonyl (C=O) is relatively accessible. Coupling rates are ~2-3x slower than
    
    
    -amino acids but proceed to completion with standard reagents (HBTU/DIEA).
  • 
     (Proximal Sterics):  The side chain is on the 
    
    
    
    -carbon, directly adjacent to the activated carbonyl. This creates a "steric wall" that blocks the incoming amine nucleophile.
    • Consequence: Couplings often stall at 70-80% conversion.

    • Requirement: Stronger activators (HATU, COMU) and elevated temperatures (Microwave at 60°C+) are mandatory.

The Racemization Trap

This is the most critical chemical risk.

  • 
     Stability:  The chiral center is at 
    
    
    
    .[5] The acidic proton involved in activation-induced racemization is at
    
    
    . Since
    
    
    is achiral in
    
    
    -amino acids (it's a
    
    
    ), racemization during coupling is chemically impossible.
  • 
     Instability:  The chiral center is at 
    
    
    
    . During activation (formation of the active ester/anhydride), the
    
    
    proton becomes highly acidic. Base-mediated deprotonation leads to enolization and loss of chirality.
    • Mitigation: Use weaker bases (Collidine vs. DIEA) or base-free activation (carbodiimides) where possible.

Visualization: The Steric & Electronic Clash

SPPS_Mechanism B3_Struct β3-Amino Acid Activated Ester B3_Attack Nucleophilic Attack (Unobstructed) B3_Struct->B3_Attack Fast Kinetics B2_Struct β2-Amino Acid Activated Ester B2_Clash STERIC WALL (Side chain blocks C=O) B2_Struct->B2_Clash Slow Kinetics B2_Racem Racemization Risk (Acidic Cα-H) B2_Struct->B2_Racem Base-catalyzed Enolization

Figure 2: Mechanistic comparison during SPPS coupling.


 residues present a dual challenge: physical blocking of the reaction site and chemical instability of the stereocenter.

Part 3: Experimental Protocols

Protocol A: Arndt-Eistert Homologation (For )

Standard method for converting Fmoc-Phe-OH to Fmoc-


-hPhe-OH.
  • Activation: Dissolve Fmoc-Phe-OH (1.0 eq) in anhydrous THF. Add N-methylmorpholine (1.1 eq) and cool to -15°C. Add isobutyl chloroformate (1.1 eq) dropwise. Stir for 15 min to form the mixed anhydride.

  • Diazotization: Filter off the salt precipitate. Add the filtrate to a solution of diazomethane (2.5 eq) in ether at 0°C. ( Safety Note: Use Diazald generation kits; avoid ground glass joints). Stir for 3 hrs.

  • Rearrangement: Evaporate excess diazomethane under nitrogen flow. Dissolve the crude diazoketone in THF/Water (9:1). Add Silver Benzoate (0.1 eq).

  • Workup: The mixture will evolve

    
     gas. Once bubbling ceases, acidify with 1N HCl and extract with Ethyl Acetate.
    
  • Validation: Monitor disappearance of the characteristic diazoketone peak (~2100

    
    ) via IR or mass shift (+14 Da) via LC-MS.
    
Protocol B: Optimized SPPS Coupling (For )

Required for difficult sequences (e.g.,


-

linkages).
  • Resin Swelling: Swell resin in DMF for 30 min.

  • Activation Cocktail:

    • Amino Acid: 4.0 equivalents (relative to resin loading).

    • Coupling Reagent: HATU (3.9 equivalents). Do not use HBTU/PyBOP.

    • Base: HOAt (4.0 eq) + TMP (2,4,6-Trimethylpyridine, Collidine) (8.0 eq).

    • Note: Collidine is preferred over DIEA to minimize C

      
      -proton abstraction (racemization).
      
  • Coupling: Add cocktail to resin.

    • Microwave: Irradiate at 25W, 60°C for 20 minutes.

    • Alternative (Room Temp): Double couple, 2 x 2 hours.

  • Capping: Acetylate unreacted amines immediately to prevent deletion sequences.

  • Validation: Perform a micro-cleavage and check via UPLC. If des-peptide (n-1) > 5%, perform a third coupling with COMU/Oxyma.

Part 4: Comparative Data Summary

Feature

-Amino Acids

-Amino Acids
Source Availability High (Commercial or 1-step synthesis)Low (Custom synthesis required)
Monomer Yield 80-95% (Arndt-Eistert)50-70% (Auxiliary/Mannich)
SPPS Coupling Time 1 hr (Standard)3-6 hrs (or Microwave)
Coupling Reagent HBTU/DIEA (Standard)HATU/Collidine or COMU (High Power)
Racemization Risk Negligible (Chiral center at

)
High (Chiral center at

)
Aggregation Risk Moderate (Forms 14-helix)High (Disrupts H-bonding networks)

References

  • Arndt-Eistert Reaction Mechanism & Utility: Podlech, J., & Seebach, D. (1995).[7] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. [7]

  • 
    -Amino Acid Synthesis Challenges: 
    Gellman, S. H. (1998). Foldamers: A Manifesto.
    
    
  • Steinauer, R., et al. (2001).

    
    -amino acids during the synthesis of 
    
    
    
    -peptides.
  • Microwave Assisted Synthesis for Difficult Peptides: Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures.

  • C

    
     Residues: 
    Chi, Y., et al. (2008). Practical Synthesis of Enantiomerically Pure 
    
    
    
    -Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation.

Sources

Safety & Regulatory Compliance

Safety

(S)-3-Amino-2-phenylpropanoic acid hydrochloride proper disposal procedures

Topic: Proper Disposal Procedures for (S)-3-Amino-2-phenylpropanoic Acid Hydrochloride Audience: Researchers, Drug Development Scientists, and EHS Officers.[1][2] Executive Safety & Compliance Summary Chemical Identity:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for (S)-3-Amino-2-phenylpropanoic Acid Hydrochloride Audience: Researchers, Drug Development Scientists, and EHS Officers.[1][2]

Executive Safety & Compliance Summary

Chemical Identity: (S)-3-Amino-2-phenylpropanoic acid hydrochloride Common Aliases: (S)-


-Amino-

-phenylpropionic acid HCl; Tropic acid amine derivative.[1][2] CAS Registry Number: 1392219-09-8 (HCl salt); 1076-51-3 (Parent free acid).[2]

As a Senior Application Scientist, I must emphasize that while this compound is an amino acid derivative, it must not be treated as benign biological waste. It is a synthetic chemical intermediate with specific acidity and biological activity profiles.[1]

Core Disposal Directives:

  • Classification: Non-Hazardous (RCRA Non-Acute) but Regulated Chemical Waste .[1]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory) and Acidic (due to HCl moiety).[1]

  • Disposal Method: High-temperature incineration for solids; pH-adjusted collection for liquids.[1][2]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or alkali metals.

Chemical Profile & Waste Characterization

Before initiating disposal, verify the physical state and concentration.[1] The hydrochloride salt form significantly alters the pH profile compared to the zwitterionic free acid.

PropertyDataRelevance to Disposal
Molecular Formula

Organic nitrogen content requires incineration.[1][2]
Molecular Weight ~201.65 g/mol N/A
Physical State White to off-white crystalline solidGenerates dust; requires inhalation protection during transfer.[1][2]
Acidity (pH) ~2.0 - 3.0 (in aqueous solution)Corrosive characteristic if liquid.[1][2] Must be compatible with waste container material (HDPE/Glass).
Solubility Soluble in water, Methanol, DMSODictates liquid waste stream segregation (Aqueous vs. Organic).[1]
RCRA Status Not P-Listed or U-ListedCharacterized by toxicity/reactivity.[1][2] Likely D002 (Corrosive) if in solution pH < 2.

Pre-Disposal Safety Protocols (PPE)

Treat this substance as a bioactive irritant.[1] The following Personal Protective Equipment (PPE) is mandatory during waste consolidation:

  • Respiratory: N95 particulate respirator (for solids) or Fume Hood (for liquids/solids).[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for acidic liquid splashes.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended for spill cleanup.[2]

Decision Logic: Waste Stream Segregation

Effective disposal relies on correct segregation at the source.[1] Use the following logic flow to determine the correct waste bin.

DisposalLogic Start START: Waste Material StateCheck Physical State? Start->StateCheck Solid SOLID WASTE (Powder, Crystals, Contaminated Wipes) StateCheck->Solid Liquid LIQUID WASTE (Solutions, Mother Liquor) StateCheck->Liquid BinA BIN A: Solid Chemical Waste (Incineration) Solid->BinA Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution (>90% Water) SolventCheck->Aqueous Organic Organic Solvent (MeOH, DMSO, ACN) SolventCheck->Organic BinB BIN B: Aqueous Acidic Waste (Check pH) Aqueous->BinB Do Not Drain HalogenCheck Halogenated Solvent? (DCM, Chloroform) Organic->HalogenCheck BinC BIN C: Non-Halogenated Organic HalogenCheck->BinC No BinD BIN D: Halogenated Organic HalogenCheck->BinD Yes

Figure 1: Decision matrix for segregating (S)-3-Amino-2-phenylpropanoic acid HCl waste streams.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Spill Residue)

Applicable for: Expired reagent, contaminated weighing boats, spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1][2]

  • Bagging: Place the substance inside a clear polyethylene bag before placing it into the rigid container. This "double containment" prevents dust release when the waste facility opens the drum.[2]

  • Labeling:

    • Primary Name: "(S)-3-Amino-2-phenylpropanoic acid hydrochloride"[2][3][4]

    • Hazards: Check "Irritant" and "Acidic Solid".

  • Spill Management:

    • If spilled, do not dry sweep vigorously (generates dust).

    • Cover with wet paper towels (water-dampened) to solubilize/weigh down particles.[2]

    • Scoop up the wet slurry and place in the solid waste bin.

Scenario B: Aqueous Liquid Waste

Applicable for: Leftover reaction buffers, HPLC aqueous fractions.[1]

Critical Warning: The HCl salt will lower the pH of the waste container.

  • pH Check: Measure the pH of the solution.[1][2] If pH < 2.0, it is legally a Corrosive Waste (D002) .

  • Neutralization (Optional but Recommended):

    • Why? To prevent corrosion of metal safety cans and reduce risk if mixed with incompatible wastes.

    • Method: Slowly add 1M Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) until pH is between 5 and 9.
    • Observation: Watch for bubbling (

      
       release) if using bicarbonate.
      
  • Collection: Pour into the "Aqueous Waste" carboy.

  • Prohibition: Do not pour down the sink. Even if neutralized, the amino acid residue typically requires biological treatment (BOD/COD load) that standard lab sinks are not permitted for.

Scenario C: Organic Liquid Waste

Applicable for: Mother liquors from crystallization (e.g., Methanol/Ethanol).[1]

  • Segregation: Determine if the solvent is Halogenated (contains Cl, F, Br) or Non-Halogenated.[1]

    • Example: Dissolved in Methanol

      
      Non-Halogenated Waste .[1]
      
    • Example: Dissolved in Dichloromethane

      
      Halogenated Waste .[1]
      
  • Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid waste), as amines can form unstable N-nitroso compounds or react exothermically.[1]

Decontamination of Glassware

Since the compound is water-soluble:[2][4][5]

  • Rinse 1: Triple rinse glassware with water.[1] Collect this first rinse into the Aqueous Waste container (it contains the bulk of the chemical).

  • Rinse 2 & 3: Subsequent rinses can generally go down the drain if permitted by local site wastewater permits.[1]

  • Cleaning: Wash with standard laboratory detergent (e.g., Alconox) to remove trace organic residues.[1]

References

  • National Center for Biotechnology Information (PubChem). CID 11062739, (S)-3-Amino-2-phenylpropanoic acid.[2][6] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link]

Sources

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